C 175
Descripción
Propiedades
Número CAS |
6237-31-6 |
|---|---|
Fórmula molecular |
C19H24Cl2N4O2 |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-(3-nitroacridin-9-yl)butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-22(2)12-6-5-11-20-19-15-7-3-4-8-17(15)21-18-13-14(23(24)25)9-10-16(18)19;;/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,20,21);2*1H |
Clave InChI |
MDTDCJZYLQRIFA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=CC=CC=C31)[N+](=O)[O-].Cl.Cl |
Apariencia |
Solid powder |
Otros números CAS |
6237-31-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
C-175; C175; C 175 |
Origen del producto |
United States |
Foundational & Exploratory
Microstructure Analysis of C17500 Cobalt-Beryllium Copper: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microstructure of C17500 cobalt-beryllium copper, a high-performance alloy valued for its unique combination of strength, conductivity, and thermal properties. This document details the material's composition, the critical role of heat treatment in developing its microstructure, and the experimental protocols for its analysis.
Introduction to C17500 Cobalt-Beryllium Copper
C17500, also known as Alloy 10, is a precipitation-hardenable copper alloy.[1][2][3] Its advantageous properties are primarily attributed to the formation of fine cobalt beryllide precipitates within the copper matrix during a specific heat treatment process.[4] This alloy is widely used in applications requiring high electrical and thermal conductivity coupled with good mechanical strength, such as in welding electrodes, electrical connectors, and plastic mold tooling.[5][6]
The nominal composition of C17500 cobalt-beryllium copper is detailed in Table 1. The key alloying elements are cobalt and beryllium, which are essential for the precipitation strengthening mechanism.
Quantitative Data Presentation
The mechanical and physical properties of C17500 are intrinsically linked to its microstructure, which is controlled by its thermal processing history. The following tables summarize the key compositional and property data for this alloy.
Table 1: Chemical Composition of C17500 [3]
| Element | Content (wt. %) | Role |
| Beryllium (Be) | 0.40 - 0.70 | Forms strengthening precipitates |
| Cobalt (Co) | 2.40 - 2.70 | Primary element in beryllide precipitates, inhibits grain growth |
| Iron (Fe) | ≤ 0.10 | Impurity |
| Silicon (Si) | ≤ 0.20 | Impurity |
| Aluminum (Al) | ≤ 0.20 | Impurity |
| Copper (Cu) | Balance | Matrix |
Table 2: Mechanical Properties of C17500 (Age-Hardened Condition)
| Property | Value |
| Ultimate Tensile Strength | ≥ 680 MPa (up to 980 MPa) |
| Yield Strength (0.2% Offset) | ≥ 550 MPa |
| Elongation at Break | ≥ 10% |
| Rockwell B Hardness | 99 (Typical for TH04 Temper) |
| Elastic Modulus | 120 - 138 GPa |
Table 3: Physical Properties of C17500
| Property | Value |
| Density | 8.83 g/cm³ |
| Electrical Conductivity | ≥ 45% IACS |
| Thermal Conductivity (@ 20°C) | 195 - 200 W/m·K |
| Melting Range | 1000 - 1070 °C |
| Coefficient of Thermal Expansion | 18 µm/m·K |
The Role of Heat Treatment in Microstructure Development
The desirable properties of C17500 are achieved through a two-stage heat treatment process: solution annealing and precipitation hardening (aging).
Solution Annealing: The alloy is heated to a temperature between 900°C and 955°C, where the beryllium and cobalt dissolve into the copper matrix, forming a single-phase solid solution.[1] This is followed by rapid quenching, typically in water, to retain this supersaturated solid solution at room temperature. The microstructure in this state consists of equiaxed grains of the alpha-copper solid solution.[1]
Precipitation Hardening (Aging): The quenched material is then aged at a lower temperature, typically between 455°C and 490°C for 1 to 4 hours. During this stage, a sequence of precipitation occurs, leading to the formation of finely dispersed, coherent cobalt beryllide precipitates.
The generally accepted precipitation sequence in beryllium-copper alloys is as follows: Supersaturated α-Cu → Guinier-Preston (G.P.) zones → γ'' (metastable) → γ' (metastable) → γ (stable cobalt beryllide)
It is the formation of the coherent, metastable γ'' and γ' phases that creates lattice strain and significantly strengthens the alloy by impeding dislocation motion. Over-aging can lead to the formation of the stable, incoherent γ phase, which results in a loss of strength.
Experimental Protocols for Microstructure Analysis
A thorough analysis of the C17500 microstructure requires careful sample preparation and the use of appropriate analytical techniques.
Metallographic Sample Preparation
The following protocol is recommended for the preparation of C17500 for optical and scanning electron microscopy.
-
Sectioning: Cut the sample to the desired size using a low-speed diamond saw with ample coolant to minimize deformation.
-
Mounting: For ease of handling, mount the sample in a conductive mounting compound if subsequent analysis in a scanning electron microscope (SEM) with energy-dispersive X-ray spectroscopy (EDS) is planned. Cold mounting is preferable to avoid any alteration of the microstructure due to heat.
-
Grinding:
-
Perform planar grinding using a series of progressively finer silicon carbide (SiC) papers (e.g., 240, 320, 400, 600, and 800 grit).
-
Use water as a lubricant and coolant during grinding.
-
Ensure the sample is thoroughly cleaned between each grinding step to prevent contamination.
-
-
Polishing:
-
Rough Polishing: Use a 6 µm diamond suspension on a napless polishing cloth, followed by a 3 µm diamond suspension on a low-nap cloth.
-
Final Polishing: Employ a 1 µm diamond suspension on a medium-nap cloth. For a superior finish, a final polish with a 0.05 µm colloidal silica suspension can be used. This step is crucial for revealing the fine precipitates.
-
-
Etching:
-
To reveal the grain boundaries and precipitate structure, immerse or swab the polished surface with an etchant. A commonly recommended etchant for C17500 is a solution of ammonium persulfate and ammonium hydroxide.[1]
-
Recommended Etchant: 1 part concentrated ammonium hydroxide (NH₄OH) and 2 parts 2.5% ammonium persulfate ((NH₄)₂S₂O₈) in distilled water.[1]
-
Etching time is critical and should be monitored closely to avoid over-etching. Typical times are a few seconds.
-
Immediately after etching, rinse the sample with water, followed by ethanol, and then dry it with a stream of warm air.
-
Microstructural Characterization Techniques
-
Optical Microscopy (OM): Used for initial examination of the general microstructure, including grain size and the presence of any large inclusions or defects.
-
Scanning Electron Microscopy (SEM): Provides higher magnification imaging of the microstructure. Backscattered electron (BSE) imaging is particularly useful for visualizing the cobalt beryllide precipitates, as the contrast is sensitive to atomic number differences between the precipitates and the copper matrix. Energy-dispersive X-ray spectroscopy (EDS) can be used to confirm the elemental composition of the matrix and precipitates.
-
Transmission Electron Microscopy (TEM): Necessary for detailed characterization of the nanoscale precipitates, including their size, morphology, and crystallographic relationship with the matrix.
Transmission Electron Microscopy (TEM) Sample Preparation
-
Slicing and Punching: Thin slices (around 300-500 µm) are cut from the bulk material. From these slices, 3 mm discs are punched out.
-
Grinding: The discs are mechanically thinned down to approximately 100-150 µm.
-
Dimpling: A dimple grinder is used to create a depression in the center of the disc, reducing the thickness to around 10-20 µm at its thinnest point.
-
Electropolishing or Ion Milling:
-
Twin-Jet Electropolishing: This is a common method for preparing electron-transparent regions in metallic samples. A suitable electrolyte for copper alloys is a mixture of nitric acid and methanol, or phosphoric acid-based solutions, cooled to low temperatures. The precise voltage and temperature need to be optimized for C17500 to achieve a smooth, artifact-free surface.
-
Ion Milling: An alternative or subsequent step to electropolishing. A low-angle argon ion beam is used to sputter material from the dimpled region until perforation occurs. This can help to remove any surface artifacts from electropolishing.
-
Expected Microstructural Features
In the properly solution-annealed and aged condition, the microstructure of wrought C17500 will exhibit the following features:
-
Matrix: An alpha-copper solid solution.
-
Grains: Equiaxed, twinned grains of the alpha-copper matrix. The grain size can be influenced by the processing history.
-
Precipitates: A fine, uniform dispersion of cobalt beryllide particles throughout the matrix. These precipitates are the primary strengthening phase and are typically not resolvable by optical microscopy.[1] Their size and morphology are dependent on the aging temperature and time.
Conclusion
The microstructure of C17500 cobalt-beryllium copper is a product of its composition and, most critically, its heat treatment. A detailed analysis of this microstructure, particularly the size, distribution, and nature of the cobalt beryllide precipitates, is essential for understanding and predicting the alloy's mechanical and physical properties. The experimental protocols outlined in this guide provide a framework for researchers and scientists to effectively prepare and characterize C17500, enabling a deeper understanding of its structure-property relationships. Adherence to meticulous sample preparation techniques is paramount to obtaining accurate and reproducible results.
References
An In-depth Technical Guide to the Cu-Be-Co Ternary System Phase Diagram
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Cu-Be-Co System
Copper-beryllium alloys are renowned for their exceptional combination of strength, electrical conductivity, and thermal conductivity.[1][3] These properties are primarily achieved through precipitation hardening.[1][2] Cobalt is a common addition to Cu-Be alloys, typically in concentrations of around 0.3% in wrought alloys, to refine grain size and form stable beryllide precipitates, which contribute to the alloy's strength and thermal stability.[1][3] The interaction between copper, beryllium, and cobalt dictates the formation of various phases during solidification and subsequent heat treatment, making the study of the Cu-Be-Co phase diagram essential for optimizing alloy properties.
Constituent Binary Phase Diagrams
A ternary phase diagram is constructed based on the phase equilibria of its three constituent binary systems. The following sections summarize the key features of the Cu-Be, Co-Be, and Cu-Co phase diagrams.
The Copper-Beryllium (Cu-Be) System
The Cu-Be binary system is characterized by a series of peritectic and eutectic reactions, as well as several intermetallic compounds. The copper-rich side of the diagram is of primary commercial importance.
Key Features:
-
Terminal Phases: The system is bounded by the face-centered cubic (FCC) solid solution of beryllium in copper, denoted as (Cu), and the hexagonal close-packed (HCP) solid solution of copper in beryllium, (αBe), along with its high-temperature body-centered cubic (BCC) allotrope, (βBe).[4]
-
Intermetallic Compounds: Several intermetallic compounds are present, including β (BCC), γ (a cubic CsCl-type structure), and δ (a cubic Cu2Mg-type structure).[4][5]
-
Invariant Reactions: The diagram features multiple invariant reactions, including a peritectic reaction at 866 °C where Liquid + (Cu) transform to the β phase, and a eutectic reaction.[4]
Table 1: Invariant Reactions in the Cu-Be System
| Reaction | Temperature (°C) | Composition (at. % Be) | Reaction Type |
| L + (Cu) ↔ β | 866 | L: ~2.7, (Cu): ~16.5, β: ~23.5 | Peritectic |
| L ↔ β + γ | 860 | L: ~28.1, β: congruent, γ: ~47.5 | Eutectic |
| β ↔ (Cu) + γ | 620 | β: ~31.5, (Cu): ~10.4, γ: ~47.5 | Eutectoid |
| L + δ ↔ γ | 930 | L: ~48.0, δ: ~64.3, γ: ~50.0 | Peritectic |
| L ↔ δ + (βBe) | 1199 | L: ~78.8, δ: ~82.7, (βBe): ~97.8 | Eutectic |
| (βBe) ↔ δ + (αBe) | 1109 | (βBe): ~86.3, δ: ~81.5, (αBe): ~90.5 | Eutectoid |
Note: Data extracted from the assessed Cu-Be phase diagram.[4] Compositions are approximate.
The Cobalt-Beryllium (Co-Be) System
The Co-Be binary system is also complex, with several intermetallic compounds.
Key Features:
-
Terminal Phases: The system is defined by the FCC (αCo) and HCP (εCo) allotropes of cobalt and the HCP (αBe) and BCC (βBe) allotropes of beryllium.[5]
-
Intermetallic Compounds: A number of intermetallic compounds exist, including CoBe, CoBe3, and phases with more complex stoichiometries.
-
Invariant Reactions: The system exhibits several eutectic and peritectic reactions.
Table 2: Invariant Reactions in the Co-Be System
| Reaction | Temperature (°C) | Composition (at. % Be) | Reaction Type |
| L ↔ (αCo) + CoBe | 1206 | Eutectic composition | Eutectic |
| L + CoBe ↔ CoBe3 | 1450 | Peritectic composition | Peritectic |
| L ↔ CoBe3 + (βBe) | 1275 | Eutectic composition | Eutectic |
Note: Data for the Co-Be system is less extensively documented in the provided search results. The presented reactions are illustrative of the types of equilibria present.
The Copper-Cobalt (Cu-Co) System
The Cu-Co binary system is a simple eutectic system with limited solid solubility at lower temperatures, leading to a miscibility gap in the solid state.
Key Features:
-
Terminal Phases: The system consists of the FCC solid solutions of cobalt in copper, (Cu), and copper in cobalt, (αCo).[6][7]
-
Miscibility Gap: A significant feature is the miscillary gap in the solid state, which is important for the magnetic properties and microstructure of Cu-Co alloys.[6][7]
-
Invariant Reaction: The primary invariant reaction is a eutectic.
Table 3: Invariant Reaction in the Cu-Co System
| Reaction | Temperature (°C) | Composition (at. % Co) | Reaction Type |
| L ↔ (Cu) + (αCo) | 1110 | L: ~10, (Cu): ~4, (αCo): ~17 | Eutectic |
Note: Data extracted from a representative Cu-Co phase diagram.[6] Compositions are approximate.
The Cu-Be-Co Ternary System: Expected Phase Equilibria
A complete, experimentally determined phase diagram for the Cu-Be-Co ternary system is not available in the reviewed literature. However, based on the constituent binary systems, the following features and complexities can be anticipated:
-
Liquidus Surface: The liquidus surface will project the primary solidification fields of the various phases. Given the complexity of the Cu-Be and Co-Be binaries, multiple primary phase fields are expected, including the (Cu) solid solution, and various intermetallic compounds.
-
Isothermal Sections: Isothermal sections at different temperatures would reveal the phase equilibria in the solid state. At high temperatures, a significant liquid phase region will be present. As the temperature decreases, the solid-phase regions will expand. The limited solubility in the Cu-Co system suggests that at lower temperatures, the (Cu) and (Co) phases will coexist with beryllium-containing phases.
-
Invariant Reactions: The ternary system will feature a number of invariant reactions, including ternary eutectics and peritectics, where four phases are in equilibrium (three solid phases and one liquid phase). The exact compositions and temperatures of these reactions require experimental determination.
-
Intermetallic Compounds: The formation of ternary intermetallic compounds is possible, although none have been explicitly reported in the initial searches. The binary beryllides are likely to exhibit some solubility for the third element. For instance, cobalt beryllides are known to precipitate in Cu-Be alloys.[1]
Experimental Protocols for Phase Diagram Determination
The determination of a ternary phase diagram is a meticulous process involving the preparation and analysis of a large number of alloys. The following methodologies are standard practice in the field of experimental phase equilibria.
Alloy Preparation and Heat Treatment
-
Alloy Preparation: A series of alloys with compositions spanning the ternary diagram are prepared from high-purity constituent metals (e.g., >99.9% purity). The alloys are typically produced by arc melting in an inert atmosphere (e.g., argon) to prevent oxidation. The melted buttons are repeatedly flipped and re-melted to ensure homogeneity.
-
Homogenization Annealing: The as-cast alloys are sealed in evacuated quartz ampoules and subjected to a high-temperature homogenization anneal for an extended period (e.g., several days to weeks) to eliminate dendritic segregation and achieve chemical equilibrium.
-
Equilibration Annealing: Following homogenization, samples are annealed at various target temperatures for different durations to establish the equilibrium phase constitution at those temperatures.
-
Quenching: After equilibration annealing, the samples are rapidly quenched in water or brine to retain the high-temperature phase structures for room-temperature analysis.
Analytical Techniques
A combination of analytical techniques is employed to identify the phases present and determine their compositions.
-
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These techniques are used to determine the temperatures of phase transformations, such as solidus, liquidus, and invariant reaction temperatures, by detecting the heat absorbed or released during heating and cooling cycles.
-
X-ray Diffraction (XRD): XRD is used to identify the crystal structures of the phases present in the equilibrated and quenched alloys.
-
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM provides high-resolution images of the microstructure, revealing the morphology and distribution of the different phases. EDS allows for the quantitative chemical analysis of the individual phases, which is crucial for determining the phase boundaries.
-
Electron Probe Microanalysis (EPMA): EPMA provides more accurate quantitative compositional analysis of the phases compared to standard EDS, which is essential for precisely defining the phase boundaries.
Visualization of Experimental Workflow
The logical flow of an experimental investigation into a ternary phase diagram can be visualized as follows:
Conclusion
While a complete and experimentally validated Cu-Be-Co ternary phase diagram is not currently available in the open literature, a foundational understanding of the system can be derived from its constituent binary phase diagrams. The Cu-Be and Co-Be systems exhibit complex phase behavior with multiple intermetallic compounds, while the Cu-Co system is characterized by a simple eutectic and a solid-state miscibility gap. The ternary system is expected to be complex, featuring multiple primary solidification fields and invariant reactions. The experimental determination of this phase diagram would require a systematic approach involving alloy synthesis, long-term annealing, and a suite of analytical techniques including DTA/DSC, XRD, SEM/EDS, and EPMA. Such a study would be of great value to the materials science and engineering community, enabling the further development and optimization of high-performance Cu-Be-Co alloys.
References
An In-depth Technical Guide to the Discovery and History of C175 Series Copper Alloys
This technical guide provides a comprehensive overview of the C175 series of high-conductivity beryllium copper alloys, specifically C17500 and C17510. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the history, properties, and characterization of these materials.
Introduction to Beryllium Copper and the C175 Series
Beryllium copper (BeCu) alloys are a family of copper-based alloys containing 0.5–3% beryllium.[1] These alloys are renowned for their unique combination of high strength, non-sparking and non-magnetic properties, and excellent thermal and electrical conductivity.[1][2] They are broadly categorized into two groups: high-strength alloys and high-conductivity alloys.[3]
The C175 series, including C17500 and C17510, belongs to the high-conductivity category.[4] These alloys are precipitation-hardenable, meaning their mechanical properties can be significantly enhanced through a heat treatment process involving solution annealing and age hardening.[1][2] This process allows the material to be formed in a ductile state and then hardened to achieve the desired strength and hardness.[2]
Discovery and History
The journey of the C175 series is intrinsically linked to the discovery and development of beryllium and beryllium copper alloys.
Discovery of Beryllium
The element beryllium was first identified in 1798 by the French chemist Nicolas-Louis Vauquelin while analyzing beryl and emerald gemstones.[5][6] Initially named "glucinium" due to the sweet taste of its salts, the name was later changed to beryllium.[5] The metallic form of beryllium was isolated independently by Friedrich Wöhler and Antoine Bussy in 1828.[5]
The Dawn of Beryllium Copper Alloys
The early 20th century marked the beginning of the commercial use of beryllium as an alloying element. It was discovered that adding a small amount of beryllium to copper could produce an alloy with strength comparable to steel while retaining a significant portion of copper's conductivity.[6] Early patents for beryllium copper alloys emerged in the 1920s, with initial applications in conductive springs for telephone switchboards.[6]
Development of the C175 Series
The C175 series represents a refinement of beryllium copper alloys to optimize for high conductivity. These alloys, also known as Class 3 RWMA (Resistance Welder Manufacturers' Association) materials, were developed for applications requiring a combination of good strength and high electrical and thermal conductivity.[7][8]
-
C17500 (Copper-Cobalt-Beryllium): This alloy was developed with cobalt as the primary alloying element alongside beryllium.[7][9][10] The addition of cobalt contributes to the alloy's strength and hardness.[5]
-
C17510 (Copper-Nickel-Beryllium): C17510 was later developed as a cost-effective alternative to C17500.[7][8][9] In this alloy, nickel is used as the primary strengthening agent instead of the more expensive cobalt.[7][9] Despite the difference in the alloying element, the performance of C17510 is comparable to that of C17500.[7][9]
Quantitative Data
The properties of C17500 and C17510 can be tailored through various heat treatments and cold working processes. The following tables summarize the typical properties of these alloys in different tempers.
Chemical Composition
| Alloy | UNS No. | Copper (Cu) | Beryllium (Be) | Cobalt (Co) | Nickel (Ni) |
| C17500 | C17500 | Balance | 0.40 - 0.70% | 2.40 - 2.70% | - |
| C17510 | C17510 | Balance | 0.20 - 0.60% | - | 1.40 - 2.20% |
| Note: Copper plus additions equal 99.5% minimum.[11][12] |
Mechanical Properties
| Alloy | Temper | Tensile Strength (MPa) | Yield Strength (0.2% Offset) (MPa) | Elongation (% in 50mm) | Rockwell Hardness (HRB) |
| C17500 | A (TB00) | 310 - 450 | 170 - 310 | 20 - 30 | 38 - 50 |
| AT (TF00) | 690 - 860 | 550 - 760 | 6 - 15 | 92 - 99 | |
| H (TD04) | 585 - 725 | 515 - 655 | 3 - 10 | 85 - 92 | |
| HT (TH04) | 760 - 930 | 655 - 860 | 5 - 12 | 95 - 102 | |
| C17510 | A (TB00) | 310 - 415 | 120 - 275 | 25 - 37 | 44 - 60 |
| AT (TF00) | 680 - 900 | 550 - 800 | 10 - 25 | 92 - 100 | |
| H (TD04) | 550 - 690 | 480 - 620 | 4 - 10 | 82 - 90 | |
| HT (TH04) | 750 - 970 | 650 - 870 | 5 - 25 | 95 - 102 | |
| Data compiled from various sources.[1][5][13][14] |
Physical and Thermal Properties
| Property | C17500 | C17510 |
| Density (g/cm³) | 8.83 | 8.77 - 8.83 |
| Melting Range (°C) | 1020 - 1060 | 1029 - 1070 |
| Electrical Conductivity (% IACS @ 20°C) | 45 - 60 | 45 - 60 |
| Thermal Conductivity (W/m·K @ 20°C) | 190 - 260 | 208 - 240 |
| Coefficient of Thermal Expansion (20-200°C, 10⁻⁶/°C) | 17 | 17 - 18 |
| Data compiled from various sources.[1][2][5][11][12][15] |
Experimental Protocols
The characterization of C175 series alloys follows standardized testing procedures to ensure accuracy and comparability of data. The primary methods are outlined by ASTM International.
Tensile Testing (ASTM E8/E8M)
Tensile testing is performed to determine the ultimate tensile strength, yield strength, and elongation of the material.[16][17][18]
-
Specimen Preparation: Test specimens are machined from the alloy material into standardized shapes and dimensions as specified in ASTM E8.[17]
-
Procedure: The specimen is mounted in a universal testing machine and subjected to a controlled uniaxial tensile force until it fractures.[18] During the test, the applied load and the elongation of the specimen are continuously measured.
-
Data Analysis: A stress-strain curve is generated from the collected data, from which the key mechanical properties are determined.
Hardness Testing (ASTM E18)
Rockwell hardness testing is a common method for measuring the indentation hardness of the C175 alloys.[19][20][21]
-
Procedure: A standardized indenter (either a diamond cone or a hardened steel or tungsten carbide ball) is forced into the surface of the material under a specific preliminary and total load.[21]
-
Measurement: The hardness value is determined by the depth of penetration of the indenter after the major load is removed.[20] The result is read directly from the testing machine on the appropriate Rockwell scale (typically HRB for these alloys).
Electrical Conductivity Testing (ASTM B193)
The electrical conductivity is a critical property of the C175 series. It is typically determined by measuring the electrical resistivity.[3][4][6]
-
Methodology: The four-point probe method is commonly used to measure the resistance of a specimen of known dimensions.[4]
-
Calculation: The volume resistivity is calculated from the measured resistance and the specimen's dimensions. The electrical conductivity is the reciprocal of the resistivity and is often expressed as a percentage of the International Annealed Copper Standard (% IACS).[6]
Thermal Conductivity Testing (ASTM E1225/E1409)
The guarded-comparative-longitudinal heat flow technique is a standard method for determining the thermal conductivity of solid materials.[8][22][23]
-
Apparatus: The test specimen is placed between two reference materials with known thermal conductivities in a stacked column.[24] A temperature gradient is established along the column by a heater at one end and a heat sink at the other. The entire assembly is insulated to minimize radial heat loss.
-
Measurement: The temperature at various points along the specimen and reference materials is measured at steady-state conditions.
-
Calculation: The thermal conductivity of the specimen is calculated by comparing the temperature gradient across it to the temperature gradients and known thermal conductivities of the reference materials.[24]
Conclusion
The C175 series of beryllium copper alloys, born from a rich history of metallurgical development, offers a unique and valuable combination of properties. Their high electrical and thermal conductivity, coupled with moderate strength and good formability, makes them indispensable in a wide range of demanding applications. A thorough understanding of their history, quantitative properties, and the standardized experimental protocols for their characterization is essential for their effective selection and implementation in advanced scientific and industrial fields.
References
- 1. UNS C17510 (CW110C) Nickel-Beryllium Copper :: MakeItFrom.com [makeitfrom.com]
- 2. modisoncopper.com [modisoncopper.com]
- 3. atslab.com [atslab.com]
- 4. trl.com [trl.com]
- 5. UNS C17500 (CW104C) Cobalt-Beryllium Copper :: MakeItFrom.com [makeitfrom.com]
- 6. store.astm.org [store.astm.org]
- 7. galvanizeit.com [galvanizeit.com]
- 8. eyoungindustry.com [eyoungindustry.com]
- 9. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]
- 10. Beryllium Copper Alloy 10 (UNS C17500) Supplier, High Conductivity CuCoBe - DIPTI METAL INDUSTRIES [diptimetal.com]
- 11. uniquealloy.com [uniquealloy.com]
- 12. Shanghai Unique Alloy Co.Ltd-C17500 [uniquealloy.com]
- 13. smithmetal.com [smithmetal.com]
- 14. ibcadvancedalloys.com [ibcadvancedalloys.com]
- 15. tkcopperandbrass.com [tkcopperandbrass.com]
- 16. store.astm.org [store.astm.org]
- 17. zwickroell.com [zwickroell.com]
- 18. ASTM E8 | Tensile Testing Standards & Procedures - Valence [valencesurfacetech.com]
- 19. store.astm.org [store.astm.org]
- 20. industrialphysics.com [industrialphysics.com]
- 21. wmtr.com [wmtr.com]
- 22. img.antpedia.com [img.antpedia.com]
- 23. ijrdo.org [ijrdo.org]
- 24. thermtest.com [thermtest.com]
A Comparative Analysis of C17500 and C17510 Beryllium Copper Alloys: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of two closely related high-performance beryllium copper alloys, C17500 and C17510. While often used in similar applications requiring a combination of strength and conductivity, their fundamental differences, primarily in their alloying composition, lead to nuanced distinctions in their performance and cost-effectiveness. This document delves into their chemical, mechanical, and physical properties, outlines standardized experimental protocols for their evaluation, and presents visual representations of their core characteristics and processing.
Core Compositional Distinction: Cobalt vs. Nickel
The primary differentiator between C17500 and C17510 lies in the tertiary alloying element used to achieve their desirable properties. Both are precipitation-hardenable copper-beryllium alloys. However, C17500 is alloyed with cobalt, whereas C17510 utilizes nickel.[1][2] This substitution was driven by the economic advantage of nickel over the more expensive cobalt, with C17510 developed as a cost-effective alternative to C17500 while maintaining very similar performance characteristics.[1][2]
Quantitative Data Presentation
The following tables summarize the key quantitative data for C17500 and C17510 alloys, facilitating a direct comparison of their properties.
Table 1: Chemical Composition
| Element | C17500 (%) | C17510 (%) |
| Beryllium (Be) | 0.40 - 0.7 | 0.2 - 0.6 |
| Cobalt (Co) | 2.4 - 2.7 | 0.3 max |
| Nickel (Ni) | - | 1.4 - 2.2 |
| Silicon (Si) | 0.20 max | 0.20 max |
| Iron (Fe) | 0.10 max | 0.10 max |
| Aluminum (Al) | 0.20 max | 0.20 max |
| Copper (Cu) | Balance | Balance |
Source:[3]
Table 2: Mechanical Properties (Typical Values for Age-Hardened Condition - TH04)
| Property | C17500 | C17510 |
| Tensile Strength (ksi) | 110 min | 115 typ |
| Yield Strength (0.2% Offset) (ksi) | 95 min | 110 typ |
| Elongation (% in 2") | 8 min | 8 typ |
| Rockwell Hardness | B98 typ | B98 typ |
Table 3: Physical Properties
| Property | C17500 | C17510 |
| Electrical Conductivity (% IACS @ 68°F) | 45 - 60 | 45 - 60 |
| Thermal Conductivity (BTU/ft·hr·°F) | 125 | 125 |
| Modulus of Elasticity (psi x 106) | 19 | 20 |
| Density (lb/in3) | 0.317 | 0.319 |
Source:[5]
Experimental Protocols
The characterization of C17500 and C17510 alloys is governed by standardized testing procedures, primarily those established by ASTM International. Below are detailed methodologies for key experiments.
Tensile Testing (ASTM E8/E8M)
This test determines the ultimate tensile strength, yield strength, and elongation of the alloys.
-
Specimen Preparation :
-
Rod and Bar : For round rods and bars, full cross-sectional specimens are used where practicable.[6] For larger diameters, standard round specimens with a 0.5-inch diameter and a 2-inch gauge length are machined.[7] The gauge length should be four times the diameter of the specimen.[7][8] The ends of copper alloy specimens may be flattened to facilitate gripping and ensure fracture within the gauge marks.[6]
-
Strip : For strip products, "dog-bone" shaped specimens are typically used.[7] A common specimen width is 0.5 inches with a 2-inch gauge length.[7] The edges must be machined and lightly polished to be smooth and free of defects that could initiate premature failure.[7]
-
-
Procedure :
-
The dimensions of the specimen's reduced section are precisely measured.
-
The specimen is mounted securely in the grips of a universal testing machine.
-
An extensometer is attached to the gauge length of the specimen to accurately measure elongation.
-
A uniaxial tensile load is applied at a constant strain rate. For copper-beryllium alloys, a strain rate in the range of 0.005 to 0.2 min-1 is recommended.[7][8] The speed may be increased after the yield point is reached to reduce testing time for these ductile alloys.[7]
-
The load and elongation are continuously recorded until the specimen fractures.
-
-
Data Analysis :
-
Tensile Strength : The maximum load sustained divided by the original cross-sectional area.
-
Yield Strength : The stress at which a specified amount of plastic deformation (typically 0.2% offset) occurs.[7]
-
Elongation : The percentage increase in the original gauge length after fracture.
-
Rockwell Hardness Testing (ASTM E18)
This method assesses the material's resistance to indentation.
-
Specimen Preparation : The surface to be tested must be smooth, clean, and free of oxide scale or foreign matter. For forged or heat-treated components, it is crucial to remove any decarburized layers to obtain an accurate reading of the base material's hardness.
-
Procedure :
-
The appropriate Rockwell scale is selected. For C17500 and C17510 in their age-hardened tempers, the Rockwell B scale (HRB) is commonly used.[4]
-
A minor load is applied to seat the indenter (a 1/16-inch steel ball for the B scale) on the specimen surface.
-
The major load is then applied for a specified dwell time.
-
The major load is removed, and the difference in the depth of indentation from the minor load application is measured.
-
This measurement is converted into a Rockwell hardness number.
-
-
Key Considerations : The thickness of the specimen should be at least ten times the depth of the indentation to avoid influence from the supporting anvil.
Electrical Conductivity Testing (ASTM E1004)
This non-destructive test utilizes the eddy-current method to determine electrical conductivity.
-
Instrumentation : A calibrated eddy-current instrument with a probe specifically designed for conductivity measurements is required.
-
Calibration : The instrument is calibrated using certified conductivity standards that bracket the expected conductivity range of the C17500 and C17510 alloys (45-60% IACS).
-
Procedure :
-
The instrument and probe are allowed to warm up and stabilize according to the manufacturer's instructions.
-
The probe is placed in direct contact with the clean, flat surface of the alloy.
-
The instrument induces eddy currents in the material and measures their magnitude, which is directly related to the material's conductivity.
-
The conductivity is typically displayed as a percentage of the International Annealed Copper Standard (% IACS).
-
-
** influencing Factors**: The accuracy of the measurement can be affected by the surface finish, the thickness of the material, and the presence of any coatings.
Manufacturing and Heat Treatment Workflow
Both C17500 and C17510 are precipitation-hardenable alloys, meaning their mechanical properties are significantly enhanced through a specific heat treatment process.
The process typically involves:
-
Hot Working : The cast billet is hot worked by forging or extrusion into the desired shape.[1][9]
-
Solution Annealing : The material is heated to a high temperature to dissolve the alloying elements (beryllium and either cobalt or nickel) into the copper matrix.
-
Quenching : The alloy is rapidly cooled, usually in water, to trap the alloying elements in a supersaturated solid solution. In this state, the material is relatively soft and ductile, allowing for easier forming.
-
Cold Working (Optional) : For some tempers, the material is cold worked (e.g., rolled or drawn) to increase the final strength after age hardening.
-
Precipitation (Age) Hardening : The material is heated to a lower temperature for a specific period. This causes the dissolved alloying elements to precipitate out of the solid solution as finely dispersed particles, which strengthen the copper matrix significantly.
Applications
The similar properties of C17500 and C17510 lead to their use in many of the same applications.[7] Their high strength and conductivity make them suitable for:
-
Electrical Components : Connectors, springs, switches, and relays where high current carrying capacity and good spring properties are required.[3]
-
Welding Components : Resistance welding electrodes, holders, and seam welding wheels due to their resistance to softening at elevated temperatures.[3]
-
Tooling : Molds for plastic injection and die casting, where high thermal conductivity is essential for rapid cooling and shorter cycle times.
-
Aerospace and Oil & Gas : Bushings, bearings, and other components that require a combination of strength, wear resistance, and thermal conductivity.[7]
Conclusion
The fundamental difference between C17500 and C17510 beryllium copper alloys is the use of cobalt and nickel, respectively, as the primary strengthening alloying element alongside beryllium. While this compositional variance was historically driven by economic factors, the resulting mechanical and physical properties are remarkably similar. Both alloys offer an excellent combination of high strength and high electrical and thermal conductivity, making them indispensable in a wide range of demanding applications. The choice between them often comes down to material availability and cost at the time of procurement, with their performance being largely interchangeable for most applications. A thorough understanding of their properties, as determined by the standardized experimental protocols outlined in this guide, is crucial for their effective selection and implementation in advanced research and development.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. infinitalab.com [infinitalab.com]
- 3. scribd.com [scribd.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. infinitalab.com [infinitalab.com]
- 6. faculty.up.edu [faculty.up.edu]
- 7. aleacionesdeberilio.com [aleacionesdeberilio.com]
- 8. zwickroell.com [zwickroell.com]
- 9. store.astm.org [store.astm.org]
An In-depth Technical Guide to Theoretical Strength Calculations for C175 Beryllium Copper
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and calculating the theoretical yield strength of C175 beryllium copper alloys (specifically C17500 and C17510). The exceptional combination of mechanical strength, electrical conductivity, and thermal conductivity in these materials is a direct result of carefully controlled microstructural features developed during thermomechanical processing. The primary strengthening mechanism is precipitation hardening, complemented by grain boundary strengthening and solid solution strengthening.
This document outlines the fundamental principles behind each of these mechanisms, presents the governing theoretical models, and provides an illustrative calculation based on typical material properties and microstructural parameters.
Fundamental Material Properties
A baseline understanding of the intrinsic properties of the C175 alloy system is essential for any strength calculation. C17500 is a cobalt-beryllium copper alloy, while C17510 utilizes nickel in place of cobalt; their performance characteristics are largely comparable.[1] The matrix is primarily copper, which has a face-centered cubic (FCC) crystal structure.
Table 1: Key Physical and Mechanical Properties of C175 Beryllium Copper and its Copper Matrix
| Property | Symbol | Typical Value | Source(s) |
|---|---|---|---|
| Shear Modulus (C175) | G | 45 GPa | [2] |
| Elastic (Young's) Modulus (C175) | E | 131 - 138 GPa | [3][4] |
| Poisson's Ratio (C175) | ν | 0.27 - 0.34 | [5] |
| Lattice Parameter (Copper Matrix) | a | 0.3615 nm | [5][6][7][8] |
| Burgers Vector (Copper Matrix) | b | 0.2556 nm | Calculated |
The Burgers vector, representing the magnitude of lattice distortion from a dislocation, is calculated for the FCC copper matrix using the formula b = a/√2.[9][10]
Dominant Strengthening Mechanisms
The overall yield strength (σ_y) of C175 beryllium copper is a summation of several contributions:
σ_y = σ₀ + Δσ_ss + Δσ_gb + Δσ_p
Where:
-
σ₀ is the intrinsic strength of the pure, annealed copper matrix (Peierls-Nabarro stress).
-
Δσ_ss is the strength increase from solid solution strengthening.
-
Δσ_gb is the strength increase from grain boundary strengthening.
-
Δσ_p is the strength increase from precipitation strengthening.
Solute atoms (Be, Co, Ni) remaining in the copper matrix after heat treatment distort the crystal lattice, creating stress fields that impede dislocation motion.[10] The extent of this strengthening depends on the concentration of solute atoms and the degree of misfit they introduce.
Theoretical Model: The increase in yield strength from solid solution strengthening can be estimated using a model that accounts for both atomic size and modulus mismatch between the solute and solvent atoms.
Due to the proprietary nature of specific alloy data and the complexity of determining remaining solute concentrations post-precipitation, a precise calculation for Δσ_ss is beyond the scope of this guide. However, it is generally considered a secondary contributor to the peak strength of age-hardened C175 compared to precipitation strengthening.
Grain boundaries act as barriers to dislocation movement; a finer grain structure results in more boundaries and consequently, a higher strength. This relationship is quantified by the Hall-Petch equation.[11]
Theoretical Model (Hall-Petch Equation): Δσ_gb = k * d^(-1/2)
Where:
-
k is the Hall-Petch coefficient, a material constant.
-
d is the average grain diameter.
Table 2: Hall-Petch Parameters for Copper
| Parameter | Symbol | Typical Value | Source(s) |
|---|---|---|---|
| Intrinsic Matrix Strength | σ₀ | 20 MPa | [12] |
| Hall-Petch Coefficient | k | 0.16 MPa·m^(1/2) |[12] |
This is the most significant contributor to the strength of C175. During the aging heat treatment, fine precipitates of cobalt or nickel beryllides form within the copper matrix.[11] These precipitates are obstacles to dislocation motion. When precipitates are small and coherent with the matrix, dislocations may shear through them. However, in peak-aged C175, the precipitates are typically strong enough that dislocations are forced to bow around them, a process described by the Orowan mechanism.[13]
Theoretical Model (Orowan-Ashby Equation): The stress required for a dislocation to bypass impenetrable particles is given by:
Δσ_p = M * (0.81 * G * b) / (2π * (1-ν)^(1/2)) * (ln(2r/b) / L_s)
Where:
-
M is the Taylor factor for FCC metals (~3.06).
-
G is the shear modulus of the matrix.
-
b is the Burgers vector.
-
ν is Poisson's ratio.
-
r is the average precipitate radius.
-
L_s is the effective inter-precipitate spacing on the slip plane.
The inter-precipitate spacing (L_s) can be related to the precipitate radius (r) and their volume fraction (f) by:
L_s = r * √((2π)/(3f))
Illustrative Calculation of Theoretical Yield Strength
Disclaimer: Specific, quantitative microstructural data for C175 beryllium copper in various tempers is not widely available in public literature. The following calculation is therefore illustrative , using reasonable assumed values for microstructural parameters to demonstrate the application of the theoretical models.
Assumed Microstructural Parameters for Peak-Aged C175:
| Parameter | Symbol | Assumed Value | Justification |
|---|---|---|---|
| Average Grain Diameter | d | 25 µm | Typical for a fine-grained, wrought, and recrystallized copper alloy. |
| Average Precipitate Radius | r | 5 nm | Consistent with fine, non-optically resolvable precipitates in high-conductivity Cu alloys. |
| Precipitate Volume Fraction | f | 2.5% | A realistic value for the low beryllium and cobalt/nickel content in C175. |
Step 1: Calculate Grain Boundary Strengthening (Δσ_gb) Using the Hall-Petch equation: Δσ_gb = (0.16 MPa·m^(1/2)) * (25 x 10⁻⁶ m)^(-1/2) Δσ_gb = (0.16) * (1 / 0.005) Δσ_gb = 32 MPa
Step 2: Calculate Inter-Precipitate Spacing (L_s) Using the formula relating spacing to radius and volume fraction: L_s = (5 x 10⁻⁹ m) * √((2π) / (3 * 0.025)) L_s = (5 x 10⁻⁹) * √(83.78) L_s ≈ 4.58 x 10⁻⁸ m or 45.8 nm
Step 3: Calculate Precipitation Strengthening (Δσ_p) Using the Orowan-Ashby equation: Δσ_p = 3.06 * (0.81 * 45 GPa * 0.2556 nm) / (2π * (1-0.34)^(1/2)) * (ln(2 * 5 nm / 0.2556 nm) / 45.8 nm) Δσ_p = 3.06 * (28.45 x 10⁻⁹ GPa·m) / (5.17) * (ln(39.12) / 45.8 x 10⁻⁹ m) Δσ_p = (1.68 x 10⁻⁸ GPa·m) * (3.67 / 45.8 x 10⁻⁹ m) Δσ_p = (1.68 x 10⁻⁸ GPa·m) * (8.01 x 10⁷ m⁻¹) Δσ_p ≈ 1346 MPa
Step 4: Calculate Total Theoretical Yield Strength (σ_y) Summing the contributions (neglecting the smaller Δσ_ss for this illustration): σ_y = σ₀ + Δσ_gb + Δσ_p σ_y = 20 MPa + 32 MPa + 1346 MPa σ_y ≈ 1398 MPa
Table 3: Summary of Calculated Contributions to Yield Strength
| Strengthening Contribution | Symbol | Calculated Value (MPa) |
|---|---|---|
| Intrinsic Matrix Strength | σ₀ | 20 |
| Grain Boundary Strengthening | Δσ_gb | 32 |
| Precipitation Strengthening | Δσ_p | 1346 |
| Total Theoretical Yield Strength | σ_y | ~1398 |
This calculated value is in the upper range of experimentally observed ultimate tensile strengths for C175 alloys, which is expected as theoretical models often predict strengths higher than those achieved in bulk materials due to idealizations. The dominant role of precipitation strengthening is clearly demonstrated.
Experimental Protocols
The validation of these theoretical models and the determination of their input parameters require precise experimental characterization.
-
Tensile Testing: Performed according to ASTM E8/E8M standards, this test is fundamental for determining yield strength, ultimate tensile strength, and ductility. A standardized specimen is subjected to a uniaxial tensile load until fracture, providing the essential stress-strain data.[11]
-
Grain Size Measurement: Grain size is typically determined using optical microscopy or Scanning Electron Microscopy (SEM) on a polished and etched sample. Image analysis software is used to calculate the average grain diameter (d) according to standards like ASTM E112 .
-
Precipitate Analysis: Due to their small size in C175, precipitates must be characterized using high-resolution techniques:
-
Transmission Electron Microscopy (TEM): TEM allows for direct imaging of the beryllide precipitates, enabling the measurement of their size (r), shape, and distribution.[11]
-
Small-Angle X-ray Scattering (SAXS) or Small-Angle Neutron Scattering (SANS): These techniques are powerful for determining the average precipitate size and volume fraction (f) from a bulk sample volume, providing excellent statistical data.[14]
-
Visualization of Calculation Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the theoretical strength calculation and the relationship between material processing, microstructure, and final properties.
Caption: Workflow for calculating the theoretical yield strength of C175 beryllium copper.
Caption: Relationship between processing, microstructure, and mechanical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Effect of Temperature on the Deformation Behavior of Copper Nickel Alloys under Sliding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper - Wikipedia [en.wikipedia.org]
- 6. Lattice Parameters, Densities, Expansion Coefficients and Perfection of Structure of Cu and Cu-In alpha Phase [materialsdata.nist.gov]
- 7. copper.org [copper.org]
- 8. WebElements Periodic Table » Copper » crystal structures [webelements.com]
- 9. Solved Calculate the length of the Burgers vector (b) in | Chegg.com [chegg.com]
- 10. Burgers vector - Wikipedia [en.wikipedia.org]
- 11. copper.org [copper.org]
- 12. researchgate.net [researchgate.net]
- 13. eng.usf.edu [eng.usf.edu]
- 14. mdpi.com [mdpi.com]
Navigating the Risks: A Technical Guide to Health and Safety in Beryllium Copper Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical health and safety considerations for research involving beryllium copper alloys. Beryllium copper, prized for its unique combination of strength, conductivity, and non-sparking properties, presents significant health risks if not handled with the utmost care. This document outlines the health hazards, provides detailed experimental protocols for safe handling and analysis, and offers a framework for a robust safety program to protect researchers and support staff.
Introduction to Beryllium Copper and its Health Hazards
Beryllium copper is a family of copper-based alloys containing 0.5 to 3% beryllium.[1] While the solid alloy poses minimal risk, processes that generate fine particles, dust, fumes, or mists can lead to serious health effects.[2] The primary health concerns are Chronic Beryllium Disease (CBD), lung cancer, and skin sensitization.[3]
Chronic Beryllium Disease (CBD): A debilitating and incurable granulomatous lung disease, CBD is the most significant health risk associated with beryllium exposure.[4] It is an immune-mediated condition that develops in individuals sensitized to beryllium.[4] Inhalation of beryllium particles can trigger a cell-mediated immune response in the lungs, leading to the formation of granulomas, which are inflammatory masses of tissue.[5] This inflammation and scarring can restrict oxygen exchange, leading to symptoms such as shortness of breath, coughing, fatigue, weight loss, fever, and night sweats.[5][6] The progression of CBD can vary, with some individuals remaining asymptomatic for years, while others experience a rapid decline in lung function.[5]
Lung Cancer: Beryllium and its compounds are classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC).[3] Occupational exposure to beryllium has been linked to an increased risk of developing lung cancer.[3]
Skin Sensitization: Direct contact with beryllium dust or solutions can lead to skin sensitization, an allergic reaction that can cause rashes, ulcers, and other skin lesions.[7] Skin sensitization can also be a pathway to systemic sensitization, increasing the risk of developing CBD upon subsequent inhalation exposure.
Occupational Exposure Limits and Regulatory Standards
Several governmental and professional organizations have established occupational exposure limits (OELs) for airborne beryllium to protect workers. Adherence to these limits is a cornerstone of a safe research environment.
| Issuing Organization | Exposure Limit Type | Value (µg/m³) | Notes |
| OSHA (Occupational Safety and Health Administration) | Permissible Exposure Limit (PEL) - 8-hour TWA | 0.2 | Legally enforceable limit in the United States.[8][9][10] |
| Short-Term Exposure Limit (STEL) - 15-minute | 2.0 | [8][9] | |
| Action Level (AL) - 8-hour TWA | 0.1 | Triggers requirements for exposure monitoring and medical surveillance. | |
| NIOSH (National Institute for Occupational Safety and Health) | Recommended Exposure Limit (REL) - 10-hour TWA | 0.5 | Recommended limit, not legally enforceable.[11] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) - 8-hour TWA | 0.05 | Based on health effects and is a recommendation for good practice. |
Table 1: Occupational Exposure Limits for Beryllium (TWA: Time-Weighted Average)
Core Safety Principles and the Hierarchy of Controls
A proactive approach to safety is essential when working with beryllium copper. The hierarchy of controls provides a systematic framework for minimizing exposure, prioritizing the most effective measures.
References
- 1. microphoto.net [microphoto.net]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Animal models of beryllium-induced lung disease (Journal Article) | OSTI.GOV [osti.gov]
- 4. ASTM E3 - 11(2025) | 1 Aug 2025 | BSI Knowledge [knowledge.bsigroup.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. Animal models of beryllium-induced lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. standards.doe.gov [standards.doe.gov]
- 9. oriseapps.orau.gov [oriseapps.orau.gov]
- 10. osti.gov [osti.gov]
- 11. Standard ASTM E3-11 [boutique.afnor.org]
Methodological & Application
Application Note: C17510 Beryllium Copper for High-Frequency Connectors
AN-HF-C17510
Introduction
High-frequency electronic systems demand connector materials that offer a superior combination of electrical conductivity, mechanical strength, and long-term reliability. C17510 (also known as Alloy 3) is a high-performance beryllium copper alloy specifically engineered to meet these demanding requirements.[1] It provides an optimal balance of moderate strength and high conductivity, making it an ideal choice for high-frequency connectors, sockets, switches, and other current-carrying components where signal integrity is paramount.[2][3][4][5] This application note provides a technical overview of C17510, including its key properties, relevant experimental protocols for material validation, and design considerations for researchers and engineers.
C17510 combines nickel and beryllium with copper, resulting in an age-hardenable alloy with excellent resistance to stress relaxation, especially at elevated temperatures.[1][6] Its primary advantage lies in its ability to maintain mechanical integrity and spring properties under repeated stress cycles, ensuring a reliable electrical connection over the component's lifespan.[6][7]
Key Material Properties
The performance of C17510 in high-frequency applications is directly linked to its electrical and mechanical properties. The alloy is available in various tempers, achieved through heat treatment and cold working, which allows its characteristics to be tailored to specific application needs.[4] The properties listed below are typical for heat-treated (age-hardened) C17510.
Table 1: Typical Properties of C17510 Beryllium Copper (Heat Treated Condition)
| Property | Value | Units | Significance in High-Frequency Connectors |
|---|---|---|---|
| Electrical Conductivity | 45 - 60 | % IACS | Ensures low signal loss (low insertion loss) and minimal heat generation.[2][5][8] |
| Tensile Strength (Ultimate) | up to 140 (965) | ksi (MPa) | Provides durability and resistance to mechanical damage during mating/unmating cycles.[2][5][8][9] |
| Yield Strength (0.2% Offset) | up to 110 (758) | ksi (MPa) | Determines the stress level at which the material begins to deform permanently, crucial for spring contact performance.[10] |
| Rockwell Hardness | ~100 | HRB | High hardness contributes to excellent wear resistance over many connection cycles.[2][8] |
| Modulus of Elasticity | 19,000 (131) | ksi (GPa) | Defines the material's stiffness, a key factor in contact spring design.[11] |
| Fatigue Strength | ~35 (241) | ksi (MPa) | High fatigue strength ensures long-term reliability in applications with vibration or repeated cycling.[10] |
| Thermal Conductivity | 120 (208) | Btu/ft·hr·°F (W/m·K) | Allows for efficient heat dissipation from the contact interface, important for power applications.[10] |
Visualization of Material Selection and Testing Workflow
The following diagrams illustrate the logical workflow for selecting C17510 and the protocol for verifying its performance in a high-frequency application.
References
- 1. High Conductivity Copper-Beryllium (CuBe) Alloys [materion.com]
- 2. C17510 Beryllium Copper | Aviva Metals [avivametals.com]
- 3. columbiametals.com [columbiametals.com]
- 4. azom.com [azom.com]
- 5. nsrw.com [nsrw.com]
- 6. Beryllium copper - Wikipedia [en.wikipedia.org]
- 7. Copper Beryllium Machined Products - Morgan Bronze Products [morganbronze.com]
- 8. kalpatarupiping.com [kalpatarupiping.com]
- 9. C17510-FH Beryllium Copper Alloy [kojako.com]
- 10. Copper.org - C17510 Alloy [alloys.copper.org]
- 11. C17500 Machined Parts - Beryllium Copper 175 Machining | Shenzhen Machine Screw Parts Inc. [machine-screw.com]
Application Notes and Protocols for the Use of C17500 Beryllium Copper in Plastic Injection Mold Tooling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of C17500 beryllium copper alloy in plastic injection mold tooling. The content is tailored for a scientific audience, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Introduction to C17500 in Plastic Injection Molding
C17500, a high-conductivity beryllium copper alloy, offers a unique combination of thermal and mechanical properties that make it a compelling alternative to traditional tool steels in plastic injection molding.[1][2] Its primary advantage lies in its exceptional thermal conductivity, which facilitates rapid and uniform heat dissipation from the mold cavity.[3][4] This characteristic can lead to significant reductions in cooling time, a critical component of the overall injection molding cycle.[5][6] For researchers and professionals in fields like drug development, where precision, part quality, and efficient production of complex plastic components are paramount, C17500 offers the potential for process optimization and improved part consistency.[7][8]
The alloy's composition, typically containing beryllium and cobalt, allows for a balance of moderate strength, hardness, and high thermal conductivity.[9][10] This makes it particularly suitable for mold cores, cavities, and inserts where efficient cooling is crucial for achieving desired part properties and reducing cycle times.[11]
Quantitative Data: Material Property Comparison
The selection of a mold material is a critical decision in injection molding, directly impacting cycle time, part quality, and tool longevity. The following tables provide a comparative summary of the key properties of C17500 beryllium copper against common tool steels, P20 and H13.
Table 1: Mechanical Properties Comparison
| Property | C17500 Beryllium Copper | P20 Steel | H13 Steel |
| Tensile Strength (MPa) | 310 - 860[12] | 965 - 1034 | 1200 - 1590 |
| Yield Strength (MPa) | 172 - 758[13] | 827 | 1000 - 1380 |
| Hardness (Rockwell) | 85 - 100 HRB[9] | 28 - 32 HRC[14] | 38 - 52 HRC[14] |
| Elastic Modulus (GPa) | 117 - 120[12][13] | 200 | 215 |
Table 2: Thermal and Physical Properties Comparison
| Property | C17500 Beryllium Copper | P20 Steel | H13 Steel | Aluminum (for reference) |
| Thermal Conductivity (W/m·K) | ~165 - 320[8][15] | 29 | 24.3 | ~237[16] |
| Density (g/cm³) | 8.75 - 8.83[8][17] | 7.85 | 7.80 | 2.70 |
| Coefficient of Thermal Expansion (µm/m·°C) | 18[17] | 12.8 | 12.4 | 23.1 |
Experimental Protocols
To rigorously evaluate the performance of C17500 in a research or development setting, a series of standardized experiments should be conducted. The following protocols are based on established industry practices and relevant ASTM standards.
Protocol for Comparative Injection Molding Trial
Objective: To compare the performance of C17500 and a standard tool steel (e.g., P20 or H13) as mold insert materials by evaluating cycle time, part quality, and energy consumption.
Materials and Equipment:
-
Injection molding machine with precise control over process parameters.
-
Test mold with interchangeable inserts made from C17500 and the chosen steel.
-
Selected thermoplastic material (e.g., Polypropylene, ABS).
-
Calipers, micrometers, and a coordinate measuring machine (CMM) for dimensional analysis.
-
Surface profilometer for surface roughness measurement.
-
Differential Scanning Calorimeter (DSC) for analyzing polymer crystallinity.
-
Stopwatch or machine data logging for cycle time measurement.
-
Power meter for measuring energy consumption of the injection molding machine.
Procedure:
-
Mold Setup: Install the steel mold insert into the test mold.
-
Process Optimization: Following ASTM D3641 guidelines, establish an optimized and stable injection molding process for the chosen thermoplastic.[1][13] Record all machine settings (temperatures, pressures, injection speed, cooling time, etc.).
-
Production Run (Steel): Produce a statistically significant number of parts (e.g., 100) under the optimized and stable process conditions.
-
Data Collection (Steel):
-
Measure and record the total cycle time for each part.[6]
-
Measure the energy consumption of the machine during the production run.
-
Select a random sample of 30 parts for quality analysis.
-
-
Part Quality Analysis (Steel):
-
Dimensional Stability: Measure critical dimensions of the sampled parts using calipers, micrometers, and the CMM.
-
Warpage: Assess part warpage using the CMM.
-
Surface Finish: Measure the surface roughness of a specified area on the parts using a surface profilometer.
-
Mechanical Properties: If required, conduct tensile (ASTM D638) and flexural (ASTM D790) tests on specimens cut from the molded parts.[8]
-
-
Mold Changeover: Replace the steel insert with the C17500 insert.
-
Process Re-optimization (C17500): With the C17500 insert, re-optimize the cooling time to achieve the shortest possible cycle time while maintaining part quality. All other process parameters should remain consistent with the steel trial.
-
Production Run (C17500): Repeat the production run of 100 parts with the C17500 insert and the re-optimized process.
-
Data Collection (C17500): Repeat the data collection steps as performed for the steel insert.
-
Part Quality Analysis (C17500): Repeat the part quality analysis as performed for the steel parts.
-
Data Analysis: Statistically compare the data sets for cycle time, energy consumption, dimensional stability, warpage, surface finish, and mechanical properties between the two mold materials.
Protocol for Thermal Performance Analysis
Objective: To quantify the difference in thermal performance between C17500 and a steel mold insert.
Materials and Equipment:
-
Injection molding machine.
-
Test mold with interchangeable inserts.
-
Infrared (IR) thermal imaging camera.
-
Thermocouples embedded at key locations within the mold inserts.
-
Data acquisition system for logging thermocouple data.
Procedure:
-
Instrumentation: Ensure thermocouples are properly installed in both the C17500 and steel inserts at identical locations (e.g., near the cavity surface, near cooling channels).
-
Mold Setup (Steel): Install the steel insert and run the optimized injection molding process.
-
Thermal Imaging (Steel): Once the process has stabilized, use the IR camera to capture thermal images of the mold surface immediately after part ejection.
-
Thermocouple Data Logging (Steel): Record the temperature data from the embedded thermocouples throughout several molding cycles.
-
Mold Setup (C17500): Replace the steel insert with the C17500 insert.
-
Thermal Imaging (C17500): Repeat the thermal imaging process under the same conditions.
-
Thermocouple Data Logging (C17500): Repeat the thermocouple data logging.
-
Analysis: Compare the thermal images and thermocouple data to assess the uniformity of temperature distribution and the rate of heat removal for each material.
Visualizations
The following diagrams illustrate key conceptual relationships and workflows relevant to the application of C17500 in injection molding.
Caption: Relationship between C17500 properties and molding outcomes.
Caption: Workflow for evaluating injection mold tooling materials.
Conclusion
For researchers and professionals in demanding fields, C17500 beryllium copper presents a valuable material option for plastic injection mold tooling. Its superior thermal conductivity can significantly reduce production cycle times and improve part quality, offering a competitive advantage in the manufacturing of complex plastic components.[5][18] The protocols outlined in these notes provide a framework for the systematic evaluation of C17500 against traditional mold materials, enabling data-driven decisions in material selection and process optimization. It is crucial to handle beryllium-containing alloys with appropriate safety measures due to the toxicity of beryllium dust and fumes. Always consult the material safety data sheet (MSDS) and follow established safety protocols when machining or processing C17500.
References
- 1. store.astm.org [store.astm.org]
- 2. Copper Beryllium Machined Products - Morgan Bronze Products [morganbronze.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Plastic Injection Molding Surface Finish: Making and Measuring Textures For Injection Molding – Star Rapid [starrapid.com]
- 5. boundengineering.com [boundengineering.com]
- 6. protoshopinc.com [protoshopinc.com]
- 7. 3 Critical Tests for Maintaining Part Quality: How to Uncover Machine Weaknesses Before They Cost You - RJG, Inc. [rjginc.com]
- 8. boundengineering.com [boundengineering.com]
- 9. domadia.net [domadia.net]
- 10. matthey.ch [matthey.ch]
- 11. tekwellmachinery.com [tekwellmachinery.com]
- 12. v-1.mx [v-1.mx]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. milanospecialsteel.com [milanospecialsteel.com]
- 15. sjplasticworld.com [sjplasticworld.com]
- 16. smetals.co.uk [smetals.co.uk]
- 17. powerfulsky.com [powerfulsky.com]
- 18. Estimating molding cycle time | AMILAN™ | TORAY PLASTICS | TORAY [plastics.toray]
Application of C17510 Beryllium Copper in Resistance Welding Electrodes
Abstract:
This document provides detailed application notes and protocols for the use of C17510, a beryllium copper alloy, in resistance welding electrodes. C17510, also known as RWMA Class 3 alloy, is a heat-treatable copper alloy containing nickel and beryllium.[1][2] It is distinguished by its unique combination of high tensile strength, hardness, and moderate electrical and thermal conductivity, making it a suitable material for specific and demanding resistance welding applications.[3] These properties ensure dimensional stability, longevity, and reliable performance under heavy loads and at elevated temperatures.[1] This document is intended for materials scientists, researchers, and welding engineers seeking to understand and optimize the use of C17510 electrodes.
Introduction to C17510 (RWMA Class 3)
C17510 is a specialized copper alloy that balances mechanical strength with electrical and thermal conductivity.[1] Unlike higher conductivity copper alloys (like RWMA Class 1 and 2), C17510's primary advantage is its superior hardness and strength, which are comparable to tool steels.[4] This makes it particularly effective for applications involving high-resistance materials and high-pressure welding.
Key characteristics include:
-
High Strength and Hardness: C17510 can be heat-treated to achieve significant hardness, which provides excellent resistance to deformation and wear under the high pressures of resistance welding.[1]
-
Moderate Conductivity: It possesses an electrical conductivity of 45-60% IACS (International Annealed Copper Standard).[1][3][5] While lower than Class 1 or 2 alloys, this conductivity is sufficient for many applications and is balanced by its mechanical properties.[2]
-
Good Thermal Conductivity: The alloy's ability to dissipate heat helps to prevent overheating of the electrode and the workpiece.[4]
-
Corrosion Resistance: The addition of nickel enhances its resistance to corrosion and oxidation, which is beneficial in various industrial environments.[1]
C17510 is frequently used for projection welding dies, flash and butt welding dies, and for spot and seam welding of high-resistance materials like stainless steels.[1][6]
Quantitative Data and Material Properties
The properties of C17510 can be optimized through heat treatment. The following tables summarize the typical chemical composition and mechanical properties of this alloy.
Table 1: Chemical Composition of C17510
| Element | Content (%) |
| Beryllium (Be) | 0.2 - 0.6 |
| Nickel (Ni) | 1.4 - 2.2 |
| Cobalt (Co) | 0.3 (max) |
| Iron (Fe) | 0.1 (max) |
| Silicon (Si) | 0.2 (max) |
| Aluminum (Al) | 0.2 (max) |
| Copper (Cu) | Balance |
Source: Data compiled from multiple sources.[3][7][8]
Table 2: Typical Mechanical and Electrical Properties of C17510 (Heat Treated)
| Property | Value |
| Ultimate Tensile Strength | 100 - 140 ksi (689 - 965 MPa)[3] |
| Yield Strength (0.2% Offset) | 80 - 100 ksi (552 - 689 MPa)[5] |
| Hardness (Rockwell) | 92 - 100 HRB[5] |
| Electrical Conductivity | 45 - 60% IACS[1][3][5] |
| Elongation | 9 - 10%[1][5] |
Logical Relationship of Properties to Performance
The performance of a C17510 resistance welding electrode is a direct result of the interplay between its fundamental material properties. The following diagram illustrates this relationship.
Experimental Protocols
The following are standard protocols for evaluating the performance and properties of C17510 resistance welding electrodes.
Protocol for Hardness Testing
Objective: To determine the Rockwell hardness of the C17510 electrode material to ensure it meets specifications after heat treatment.
Equipment:
-
Rockwell Hardness Tester
-
B-scale indenter (1/16-inch steel ball)
-
100 kgf major load
-
Flat, polished sample of C17510 material
Procedure:
-
Ensure the surface of the C17510 sample is clean, smooth, and free from oxides or lubricants.
-
Place the sample securely on the anvil of the hardness tester.
-
Apply a minor load of 10 kgf.
-
Apply the major load of 100 kgf.
-
After the needle comes to a rest, release the major load.
-
Read the hardness value directly from the dial on the B scale (HRB).
-
Repeat the measurement at least three times in different locations on the sample and calculate the average to ensure consistency.
Protocol for Electrical Conductivity Measurement
Objective: To measure the electrical conductivity of the C17510 electrode as a percentage of the International Annealed Copper Standard (% IACS).
Equipment:
-
Eddy current conductivity meter
-
C17510 sample with a clean, flat surface
-
Conductivity standards for calibration
Procedure:
-
Calibrate the eddy current conductivity meter using known conductivity standards.
-
Ensure the surface of the C17510 sample is clean and free of any coatings or oxidation.
-
Place the probe of the conductivity meter flat against the surface of the sample.
-
Take the reading displayed by the meter.
-
Repeat the measurement at several points on the sample to ensure a representative value.
-
Record the average conductivity in % IACS.
Protocol for Electrode Wear and Performance Testing
Objective: To evaluate the performance of C17510 electrodes under simulated or actual welding conditions, focusing on wear resistance and weld quality.
Equipment:
-
Resistance spot welding machine
-
C17510 electrodes
-
Workpiece material (e.g., stainless steel sheets)
-
Universal testing machine for tensile testing of welds
-
Calipers or micrometer for measuring electrode tip diameter
Procedure:
-
Initial Setup:
-
Install the new C17510 electrodes into the welding machine.
-
Measure and record the initial tip diameter of the electrodes.
-
Set the welding parameters (current, weld time, electrode force) according to the requirements for the workpiece material.[9]
-
-
Welding and Evaluation:
-
Perform a set number of welds (e.g., 1000 welds) on the workpiece material.
-
Periodically (e.g., every 100 welds), create a test weld coupon.
-
Visually inspect the welds for defects such as expulsion or inconsistent nugget size.
-
-
Electrode Wear Measurement:
-
After the set number of welds, carefully remove the electrodes.
-
Measure the final tip diameter. The increase in diameter ("mushrooming") is a measure of wear.
-
-
Weld Strength Testing:
-
Use the universal testing machine to perform a tensile-shear test on the weld coupons to determine the breaking strength of the welds.[9]
-
-
Data Analysis:
-
Plot the change in electrode tip diameter over the number of welds.
-
Plot the weld strength over the number of welds to assess the consistency of weld quality.
-
Compare the results to other electrode materials or different welding parameters.
-
Experimental Workflow
The following diagram outlines a typical workflow for the comprehensive evaluation of C17510 resistance welding electrodes.
Conclusion
C17510 (RWMA Class 3) is a high-performance alloy for resistance welding electrodes, particularly in applications that demand high strength and wear resistance. Its balance of mechanical and electrical properties makes it an ideal choice for welding high-resistance materials like stainless steel.[6] By following standardized protocols for material characterization and performance testing, researchers and engineers can effectively qualify and optimize the use of C17510 electrodes to ensure consistent weld quality and extended service life.
References
- 1. nsrw.com [nsrw.com]
- 2. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]
- 3. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]
- 4. ibcadvancedalloys.com [ibcadvancedalloys.com]
- 5. ibcadvancedalloys.com [ibcadvancedalloys.com]
- 6. anchorbronze.com [anchorbronze.com]
- 7. nationalbronze.com [nationalbronze.com]
- 8. C17510-FH Beryllium Copper Alloy [kojako.com]
- 9. ijariit.com [ijariit.com]
Application Notes and Protocols for Cryogenic Thermal Conductivity Studies of C175 Alloy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the C175 beryllium copper alloy, specifically focusing on its thermal conductivity at cryogenic temperatures. This document includes detailed data, experimental protocols for measurement, and visualizations to aid in understanding the material's properties and the methodologies for its characterization.
Introduction to C175 Alloy
C175 is a high-performance beryllium copper alloy series, primarily available as C17500 (cobalt-beryllium copper) and C17510 (nickel-beryllium copper). These alloys are renowned for their excellent combination of mechanical strength and thermal conductivity, making them suitable for a wide range of applications, including components in cryogenic systems, electrical connectors, and heat transfer plates.[1] The primary difference between C17500 and C17510 lies in the alloying element used in conjunction with beryllium, with cobalt and nickel respectively, which results in very similar performance characteristics. This document will focus on the properties of C17510, for which more specific cryogenic data is available.
Material Composition
The nominal composition of the C17510 alloy is detailed in the table below. The small percentage of beryllium, combined with nickel, provides the alloy's characteristic high strength, while the copper matrix ensures high thermal and electrical conductivity.[2]
| Element | Content (%) |
| Beryllium (Be) | 0.2 - 0.6 |
| Nickel (Ni) | 1.4 - 2.2 |
| Iron (Fe) | 0.1 (max) |
| Copper (Cu) | Balance |
Cryogenic Thermal Conductivity Data
The thermal conductivity of C17510 alloy has been characterized across a wide range of cryogenic temperatures. The following table summarizes the thermal conductivity of C17510 in the age-hardened condition at various temperatures from 4 K to 300 K. The data has been calculated using the polynomial fit equations provided by the National Institute of Standards and Technology (NIST).
| Temperature (K) | Thermal Conductivity (W/m·K) |
| 4 | 10.8 |
| 10 | 27.0 |
| 20 | 52.3 |
| 50 | 111.3 |
| 77 | 147.2 |
| 100 | 169.8 |
| 150 | 199.3 |
| 200 | 218.8 |
| 250 | 233.3 |
| 300 | 244.8 |
For temperatures below 1 K, a study on C17510 TF00 found the thermal conductivity to be approximately 2.39 * (T/1K)^0.99 W/m·K.[3]
Experimental Protocols for Cryogenic Thermal Conductivity Measurement
The following protocol describes the steady-state guarded-comparative-longitudinal heat flow technique, in accordance with ASTM E1225, for measuring the thermal conductivity of C175 alloy at cryogenic temperatures.[4]
1. Sample Preparation:
-
Machine the C175 alloy into a cylindrical rod of a specific diameter and length. The dimensions should be chosen to provide a measurable temperature gradient and minimize heat loss.
-
Ensure the end faces of the sample are flat and parallel to achieve good thermal contact with the heater and heat sink.
-
Drill small holes at designated locations along the length of the sample for the insertion of temperature sensors (e.g., calibrated thermocouples or resistance thermometers).
2. Apparatus Setup:
-
The core of the apparatus consists of a vertical stack comprising a heater, the C175 sample, and a heat sink, all enclosed within a high-vacuum cryostat.
-
A radiation shield, cooled to a temperature close to that of the sample, surrounds the experimental stack to minimize radiative heat loss.
-
A guard cylinder, with a temperature gradient matching that of the sample, is placed concentrically around the sample to prevent radial heat loss.[5]
-
Mount calibrated temperature sensors at the designated points along the sample.
-
Apply a thin layer of thermal grease at the interfaces between the heater, sample, and heat sink to ensure good thermal contact.
3. Measurement Procedure:
-
Evacuate the cryostat to a high vacuum (typically < 10^-5 Torr) to eliminate convective heat transfer.
-
Cool the heat sink to the desired base cryogenic temperature using a cryocooler or a liquid cryogen bath (e.g., liquid helium or liquid nitrogen).
-
Apply a known electrical power to the heater at the top of the sample. This will create a steady, one-dimensional heat flow down the length of the sample.
-
Monitor the temperatures at different points along the sample using the calibrated sensors.
-
Adjust the temperature of the guard cylinder to match the temperature gradient along the sample, minimizing radial heat flow.
-
Allow the system to reach thermal equilibrium, which is indicated by stable temperature readings over time.
4. Data Analysis:
-
Once the system is in a steady state, record the heater power (Q) and the temperatures (T1, T2, etc.) at the sensor locations along the sample.
-
Calculate the temperature gradient (dT/dx) along the sample from the measured temperatures and the known distances between the sensors.
-
The thermal conductivity (k) of the C175 alloy at the average temperature of the measurement section can be calculated using Fourier's law of heat conduction:
k = (Q / A) * (dx / dT)
where:
-
Q is the heat flow rate (power supplied by the heater).
-
A is the cross-sectional area of the sample.
-
dT/dx is the temperature gradient along the measurement section.
-
5. Uncertainty Analysis:
-
Perform a thorough uncertainty analysis, considering the uncertainties in the measurement of temperature, power, and sample dimensions.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the cryogenic thermal conductivity of the C175 alloy using the guarded-comparative-longitudinal heat flow method.
Composition and Thermal Conductivity Relationship
The following diagram illustrates the logical relationship between the composition of the C175 alloy and its resulting cryogenic thermal conductivity.
References
Application Notes and Protocols for Machining C175 Beryllium Copper Test Samples
Introduction
C175 beryllium copper, which includes alloys like C17500 and C17510, is a high-performance alloy known for its exceptional combination of moderate strength, and high thermal and electrical conductivity.[1][2] These properties make it a material of choice for components in aerospace, electronics, and oil and gas industries, including electrical connectors, current-carrying springs, and welding electrodes.[1][3] For researchers and scientists, preparing reliable test samples from C175 is a critical step. However, machining this material requires specific protocols to manage its unique properties and to mitigate the significant health risks associated with beryllium exposure.
These application notes provide detailed protocols for turning, milling, and drilling C175 beryllium copper, with a paramount focus on safety. The information is intended to guide researchers in creating high-quality, dimensionally accurate test samples for reliable experimental results.
Material Properties of C175 Beryllium Copper
C175 alloys derive their properties from a combination of chemical composition, cold work, and heat treatment.[4] C17510, for example, contains nickel (1.4-2.2%) and beryllium (0.2-0.6%).[2][5] The material is often procured in a heat-treated (aged) temper, such as AT (annealed and heat-treated) or HT (hard and heat-treated), which makes it readily machinable.[6] Understanding the material's temper is crucial as it directly influences the selection of optimal machining parameters.
Table 1: Typical Mechanical & Physical Properties of C17510 Beryllium Copper
| Property | Temper: TH04 (HT - Hard, Precipitation Hardened) | Temper: TF00 (AT - Annealed, Precipitation Hardened) |
|---|---|---|
| Tensile Strength | 115 ksi (Typical) | 110 ksi (Typical) |
| Yield Strength (0.2% Offset) | 110 ksi (Typical) | 90 ksi (Typical) |
| Elongation | 8% (Typical) | 12% (Typical) |
| Rockwell Hardness | 98 HRB (Typical) | 96 HRB (Typical) |
| Electrical Conductivity | 45% IACS (min) | 45% IACS (min) |
| Density | 0.317 lb/in³ | 0.317 lb/in³ |
| Modulus of Elasticity | 19,200 ksi | 19,200 ksi |
Data sourced from multiple references.[5][7]
Critical Safety Protocols and Procedures
Warning: Inhalation of beryllium-containing dust, mist, or fumes can cause Chronic Beryllium Disease (CBD), a serious and potentially fatal lung condition.[8][9] Machining operations such as grinding, sanding, and polishing are particularly capable of generating fine, airborne particles.[8] Strict adherence to safety protocols is mandatory.
Core Safety Requirements:
-
Ventilation: All machining operations must be performed in a well-ventilated area. Local exhaust ventilation (LEV) systems with HEPA filters should be used to capture dust and mist at the source.[10][11]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and NIOSH-approved respirators, must be worn to prevent skin contact and inhalation of harmful particles.[9][10]
-
Wet Machining: The use of coolants is strongly recommended for all machining operations.[6] This not only improves tool life and surface finish but also significantly minimizes the generation of airborne dust.[12]
-
Housekeeping: Work areas must be kept clean. Use HEPA-filtered vacuums or wet methods for cleaning up chips and residue.[9][11] Never use compressed air or dry sweeping , as this will disperse fine particles into the air.[9]
-
Waste Disposal: Beryllium copper scrap and all contaminated materials (e.g., wipes, filters) must be segregated, sealed in clearly labeled bags, and disposed of in accordance with local, state, and federal regulations.[8][9] The bags should be labeled with a warning such as "DANGER: CONTAMINATED WITH BERYLLIUM. CANCER AND LUNG DISEASE HAZARD."[9]
-
Training: All personnel handling or machining beryllium copper must be trained on the health hazards and safe handling procedures.[8]
General Machining Recommendations
Tooling
Both high-speed steel (HSS) and carbide tools can be used to machine C175.[6]
-
Carbide Tools: Recommended for their superior wear resistance, especially for long production runs, machining hardened material, or when precise dimensional tolerances are required.[6][13] A general-purpose C-2 carbide grade is often suitable.[6] When using carbide, cutting speeds can typically be increased by 2 to 3 times compared to HSS.[14]
-
High-Speed Steel (HSS) Tools: Adequate for short runs or when removing small amounts of material.[6] Recommended types include M1, M2, T1, or T2.[6]
Tool Geometry: Tools should be kept sharp with a positive rake angle.[15] Avoiding zero or negative rake angles is important to prevent work hardening.[6]
Work Hardening
C175 beryllium copper is susceptible to work hardening, especially in softer tempers.[6] This occurs if the cutting tool rubs against the surface instead of cutting cleanly, which can happen with low feed rates (<0.005 inch/rev) or dull tooling.[6][15] To mitigate this, ensure feed rates are sufficient for each cut to penetrate below any hardened layer created by the previous pass.[15]
Coolants and Lubricants
A constant and even flow of coolant is highly recommended for all machining operations.[6]
-
Benefits: Coolants act as a lubricant, reduce thermal shock to the tool, aid in chip removal, and are a critical safety measure for dust suppression.[6]
-
Recommended Types: Water-soluble oils, mineral lard oils, or chemical emulsions are commonly used and effective.[6] For tapping, an active cutting oil is suggested.[6] Grinding must always be performed wet.[15]
Detailed Machining Protocols and Parameters
The following protocols provide starting parameters for machining C175 test samples. These may need to be adjusted based on the specific machine rigidity, horsepower, and part geometry.[14] All listed speeds and feeds are based on the use of carbide tooling.[14]
A. Turning Protocol
Methodology:
-
Preparation: Ensure all safety systems (ventilation, coolant) are active and PPE is worn.
-
Workpiece Mounting: Securely mount the C175 rod or bar stock in the lathe chuck.
-
Tool Setup: Install a sharp carbide turning insert. Ensure the tool has a positive rake angle.
-
Parameter Input: Program the CNC lathe with the appropriate speeds and feeds from Table 2.
-
Execution: Begin the turning operation with coolant flooding the cutting zone.
-
Chip Management: Use chip breakers to control chip formation.[15]
-
Inspection: After machining, clean the sample (using wet methods) and perform dimensional checks.
Table 2: Recommended Parameters for Turning C17510 (Carbide Tooling)
| Temper | Speed (SFM) | Feed (IPR) |
|---|---|---|
| ANN (Annealed) | 1200 - 1500 | 0.010 - 0.025 |
| HARD | 1000 - 1200 | 0.010 - 0.020 |
| AT, HT (Aged) | 800 - 1200 | 0.008 - 0.016 |
Source: NGK Metals.[14]
B. Milling Protocol
Methodology:
-
Preparation: Activate all safety systems and wear appropriate PPE.
-
Workpiece Mounting: Securely clamp the C175 workpiece to the milling machine table or vise.
-
Tool Setup: Install a carbide end mill into the machine spindle.
-
Parameter Input: Program the CNC mill with speeds and feeds from Table 3.
-
Execution: Start the milling operation, ensuring a continuous flow of coolant over the cutting area.
-
Cut Depth: For roughing, a larger depth of cut can be used. For finishing passes, reduce the depth of cut to achieve the desired surface finish.
-
Inspection: After the operation, clean the sample safely and verify dimensions.
Table 3: Recommended Parameters for End Milling C17510 (Carbide Tooling)
| Temper | Speed (SFM) | Feed (IPT) |
|---|---|---|
| ANN (Annealed) | 300 - 400 | 0.002 - 0.008 |
| HARD | 200 - 300 | 0.001 - 0.006 |
| AT, HT (Aged) | 200 - 300 | 0.001 - 0.004 |
Source: NGK Metals. Based on a 0.500" wide cut.[14]
C. Drilling Protocol
Methodology:
-
Preparation: Ensure all safety protocols are in place.
-
Workpiece Mounting: Securely fix the workpiece. Use a center drill to create a starting point for the drill bit.
-
Tool Setup: Use a carbide drill bit. A standard 118° nose angle is generally effective.[6]
-
Parameter Input: Program the machine with the appropriate drilling parameters from Table 4.
-
Execution: Begin drilling with a constant application of coolant to lubricate, cool, and aid in chip removal.[6]
-
Peck Drilling: For holes with a depth greater than twice the drill diameter, use a peck drilling cycle (intermittently retracting the drill) to clear chips and allow coolant to reach the cutting edge.[14]
-
Inspection: Clean the finished hole and inspect for dimensional accuracy.
Table 4: Recommended Parameters for Drilling C17510 (Carbide Tooling)
| Temper | Speed (SFM) | Feed (IPR) |
|---|---|---|
| ANN (Annealed) | 200 - 300 | 0.002 - 0.010 |
| HARD | 150 - 250 | 0.002 - 0.008 |
| AT, HT (Aged) | 100 - 300 | 0.002 - 0.006 |
Source: NGK Metals.[14]
Experimental Workflow for Test Sample Preparation
The creation of a C175 test sample involves a systematic workflow from material handling to final inspection. This process ensures both operator safety and the integrity of the final sample.
References
- 1. azom.com [azom.com]
- 2. kalpatarupiping.com [kalpatarupiping.com]
- 3. columbiametals.com [columbiametals.com]
- 4. aleacionesdeberilio.com [aleacionesdeberilio.com]
- 5. Copper.org - C17510 Alloy [alloys.copper.org]
- 6. ngkmetals.com [ngkmetals.com]
- 7. modisoncopper.com [modisoncopper.com]
- 8. berylliumsafety.com [berylliumsafety.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. domadia.net [domadia.net]
- 11. Beryllium Copper - ESPI Metals [espimetals.com]
- 12. cnczone.com [cnczone.com]
- 13. How to Machine Copper Beryllium 173: A Comprehensive Guide [asianstarcnc.com]
- 14. ngkmetals.com [ngkmetals.com]
- 15. matthey.ch [matthey.ch]
Application Notes and Protocols for Optimizing C175 Alloy Properties Through Heat Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the heat treatment of C175 copper-beryllium alloys (C17500 and C17510). The focus is on optimizing the mechanical and physical properties of these alloys through controlled thermal processing, specifically solution annealing and precipitation hardening.
Introduction to C175 Alloys
C17500 (Cobalt Beryllium Copper) and C17510 (Nickel Beryllium Copper) are high-conductivity copper alloys that offer a unique combination of moderate strength, high thermal and electrical conductivity, and excellent resistance to stress relaxation.[1] These properties make them suitable for a wide range of applications, including electrical connectors, springs, resistance welding electrodes, and components in the aerospace and electronics industries.[2][3] The exceptional performance of C175 alloys is realized through a two-stage heat treatment process: solution annealing followed by precipitation hardening (also known as age hardening).[4][5]
Metallurgical Principles of Heat Treatment
The strengthening of C175 alloys is achieved by the controlled precipitation of fine beryllium-rich particles within the copper matrix.[6] The key alloying elements, cobalt in C17500 and nickel in C17510, form beryllide intermetallic compounds that are instrumental in the precipitation hardening mechanism.[7]
The heat treatment process can be understood in two main stages:
-
Solution Annealing: The alloy is heated to a high temperature to dissolve the beryllium and other alloying elements into a single-phase solid solution.[8] This is followed by rapid quenching, typically in water, to trap these elements in a supersaturated solid solution at room temperature.[4] In this state, the alloy is soft and ductile, making it easy to form.[8]
-
Precipitation Hardening (Aging): The solution-annealed alloy is then heated to a lower temperature for a specific period. This allows the dissolved beryllium and cobalt or nickel to precipitate out of the supersaturated solid solution, forming a fine dispersion of hard, beryllium-rich particles (beryllides) throughout the copper matrix.[9] These precipitates impede the movement of dislocations within the crystal structure, significantly increasing the strength and hardness of the alloy.[10]
Quantitative Data on Heat-Treated C175 Alloys
The final properties of C175 alloys are highly dependent on the parameters of the precipitation hardening treatment, namely temperature and time. The following tables summarize the typical mechanical and electrical properties of C17500 and C17510 alloys in various heat-treated conditions.
Table 1: Mechanical and Electrical Properties of Heat-Treated C17500 Alloy
| Temper | Heat Treatment Parameters | Tensile Strength (ksi) | Yield Strength (0.2% Offset) (ksi) | Elongation (%) | Rockwell Hardness (HRB) | Electrical Conductivity (% IACS) |
| TB00 (A) | Solution Annealed | 45 - 65 | 20 - 45 | 20 - 40 | 45 - 65 | 20 - 30 |
| TF00 (AT) | Solution Annealed and Aged | 90 - 115 | 75 - 100 | 8 - 15 | 92 - 100 | 45 - 60 |
| TD04 (H) | Solution Annealed, Cold Worked, and Aged | 110 - 130 | 100 - 120 | 5 - 12 | 96 - 102 | 45 - 60 |
| TH04 (HT) | Solution Annealed, Hard Rolled, and Aged | 125 - 145 | 115 - 135 | 3 - 10 | 98 - 104 | 45 - 60 |
Data compiled from multiple sources.
Table 2: Mechanical and Electrical Properties of Heat-Treated C17510 Alloy
| Temper | Heat Treatment Parameters | Tensile Strength (ksi) | Yield Strength (0.2% Offset) (ksi) | Elongation (%) | Rockwell Hardness (HRB) | Electrical Conductivity (% IACS) |
| TB00 (A) | Solution Annealed | 40 - 60 | 18 - 40 | 22 - 38 | 42 - 62 | 20 - 30 |
| TF00 (AT) | Solution Annealed and Aged | 100 - 125 | 85 - 110 | 9 - 17 | 93 - 101 | 45 - 60 |
| TD04 (H) | Solution Annealed, Cold Worked, and Aged | 110 - 135 | 100 - 125 | 6 - 14 | 97 - 103 | 45 - 60 |
| TH04 (HT) | Solution Annealed, Hard Rolled, and Aged | 130 - 150 | 120 - 140 | 4 - 11 | 99 - 105 | 45 - 60 |
Data compiled from multiple sources, including[11][12].
Experimental Protocols
The following protocols provide a detailed methodology for the heat treatment of C175 alloys.
Protocol for Solution Annealing
Objective: To dissolve the alloying elements into a single-phase solid solution.
Materials and Equipment:
-
C17500 or C17510 alloy components
-
High-temperature furnace with a controlled atmosphere (inert gas such as nitrogen or argon is recommended)[13]
-
Quench tank with agitated water
-
Thermocouples for temperature monitoring
-
Degreasing solvent (e.g., acetone, ethanol)
-
Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat
Procedure:
-
Cleaning: Thoroughly degrease the alloy components to remove any oils, grease, or other surface contaminants.[14]
-
Furnace Preparation: Purge the furnace with an inert gas to minimize oxidation of the components during heating.[13]
-
Heating:
-
For C17500 and C17510, heat the components to a temperature between 900°C and 980°C (1650°F and 1800°F).[9]
-
Hold the components at the solution annealing temperature for approximately 1 hour per inch of cross-sectional thickness. For thin sections, a shorter time may be sufficient.
-
-
Quenching:
-
Rapidly transfer the components from the furnace to the quench tank.
-
Immediately immerse the components in agitated water to ensure rapid and uniform cooling.[4]
-
-
Post-Quench Inspection: Inspect the components for any signs of distortion or cracking.
Protocol for Precipitation Hardening (Aging)
Objective: To precipitate fine, strengthening particles within the alloy matrix.
Materials and Equipment:
-
Solution-annealed C17500 or C17510 alloy components
-
Air-circulating furnace with precise temperature control (±15°C)
-
Thermocouples for temperature monitoring
-
Timer
-
Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat
Procedure:
-
Furnace Preparation: Preheat the air-circulating furnace to the desired aging temperature.
-
Heating:
-
Aging:
-
Hold the components at the aging temperature for a specified duration. For C17500 and C17510, the typical aging time is 2 to 3 hours.[15] The exact time will depend on the desired final properties.
-
-
Cooling: After the aging cycle is complete, the components can be air-cooled to room temperature.
-
Post-Treatment Cleaning (if necessary): If a slight oxide film forms during aging, it can be removed by acid pickling. A common solution is a 10-20% sulfuric acid bath at 60-70°C.[14] Follow with a thorough water rinse.
Visualizing the Metallurgical Pathway
The precipitation hardening process in C175 alloys follows a specific sequence of phase transformations. This can be visualized as a "signaling pathway" from a metallurgical perspective.
Caption: Precipitation hardening pathway in C175 alloys.
The diagram above illustrates the sequence of precipitate formation during the aging process. The alloy starts as a supersaturated solid solution (α phase) after solution annealing. With the application of heat over time, Guinier-Preston (G.P.) zones, which are clusters of beryllium atoms, begin to form.[7] As aging continues, these evolve into metastable γ'' and then γ' precipitates.[7] These fine, coherent precipitates are responsible for the significant increase in strength. If the alloy is held at the aging temperature for too long or at too high a temperature (overaging), the stable, coarser γ phase will form, leading to a decrease in strength.[13]
Caption: Experimental workflow for heat treating C175 alloys.
This workflow diagram outlines the sequential steps involved in the heat treatment of C175 alloys to achieve optimal properties. Each step is critical for ensuring the desired metallurgical transformations and final material performance.
Conclusion
The heat treatment of C175 alloys is a precise process that allows for the significant enhancement of their mechanical and physical properties. By carefully controlling the solution annealing and precipitation hardening parameters, researchers and engineers can tailor the properties of these alloys to meet the demanding requirements of various high-performance applications. The protocols and data provided in these notes serve as a comprehensive guide for achieving optimal results with C17500 and C17510 copper-beryllium alloys.
References
- 1. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 2. researchgate.net [researchgate.net]
- 3. img.antpedia.com [img.antpedia.com]
- 4. Fully Cold-Worked and Aged (HT or TH04) C17500 Copper :: MakeItFrom.com [makeitfrom.com]
- 5. Shanghai Unique Alloy Co.Ltd-C17500 [uniquealloy.com]
- 6. ngk-alloys.com [ngk-alloys.com]
- 7. mdpi.com [mdpi.com]
- 8. hrpub.org [hrpub.org]
- 9. C17500 Copper Beryllium Alloy [um-alloy.com]
- 10. mdpi.com [mdpi.com]
- 11. modisoncopper.com [modisoncopper.com]
- 12. ibcadvancedalloys.com [ibcadvancedalloys.com]
- 13. copper.org [copper.org]
- 14. high strength copper beryllium alloys | Total Materia [totalmateria.com]
- 15. dokor.com [dokor.com]
Surface Modification Techniques for C175 Beryllium Copper: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various surface modification techniques applicable to C175 beryllium copper. This high-conductivity alloy is prized for its combination of electrical and thermal conductivity, moderate strength, and good formability. However, for demanding applications, its surface properties such as hardness, wear resistance, and corrosion resistance may require enhancement. The following sections detail several surface modification techniques, including their underlying principles, experimental protocols, and the expected impact on the material's performance, supported by quantitative data where available.
Overview of Surface Modification Techniques
Surface modification of C175 beryllium copper is employed to enhance its performance characteristics without altering the bulk properties of the alloy. The choice of technique depends on the desired outcome, whether it be increased hardness, improved resistance to wear and corrosion, or enhanced biocompatibility. This document focuses on the following key techniques:
-
Electroplating (Nickel and Gold)
-
Electroless Nickel-Phosphorus Plating
-
Plasma Nitriding
-
Ion Implantation
These methods offer a range of surface property enhancements, and their selection is critical for optimizing the performance of C175 components in specific applications.
Electroplating: Nickel and Gold
Electroplating is a widely used process to deposit a thin layer of a desired metal onto a conductive substrate. For C175 beryllium copper, nickel is often used as a diffusion barrier and for wear and corrosion resistance, while gold is applied for its excellent electrical conductivity and biocompatibility.[1][2]
Application Notes
Nickel plating on C175 provides a harder surface, improving its resistance to wear and extending the service life of components subjected to friction.[1] It also acts as an effective barrier to prevent the diffusion of elements from the base material into subsequent coatings, such as gold.[2] Gold plating is often the final layer, particularly in electrical and medical applications, due to its high conductivity, resistance to oxidation, and biocompatibility.
Experimental Protocol: Nickel and Gold Plating
This protocol outlines the steps for electroplating C175 beryllium copper with a nickel underlayer and a gold topcoat, adhering to standards such as MIL-C-14550 and ASTM B734.[3][4]
Materials:
-
C175 Beryllium Copper substrate
-
Alkaline cleaning solution
-
Acid activation solution (e.g., sulfuric acid-based)
-
Wood's Nickel Strike solution (for initial nickel adhesion)
-
Sulfamate Nickel plating solution
-
Gold plating solution (e.g., citrate or phosphate-based)
-
Deionized water
Procedure:
-
Degreasing: Thoroughly clean the C175 substrate with an alkaline cleaner to remove any organic contaminants.
-
Rinsing: Rinse the substrate with deionized water.
-
Acid Activation: Immerse the substrate in an acid activation bath to remove any surface oxides.
-
Rinsing: Rinse thoroughly with deionized water.
-
Wood's Nickel Strike: Apply a thin, adherent layer of nickel using a Wood's Nickel Strike. This is crucial for ensuring good adhesion to the beryllium copper.
-
Rinsing: Rinse with deionized water.
-
Sulfamate Nickel Plating: Plate with sulfamate nickel to the desired thickness. This layer provides the primary wear resistance and diffusion barrier.
-
Rinsing: Rinse with deionized water.
-
Gold Plating: Plate with gold to the final desired thickness.
-
Final Rinse and Drying: Rinse with deionized water and dry thoroughly.
Process Flow Diagram:
Electroless Nickel-Phosphorus Plating
Electroless nickel-phosphorus (Ni-P) plating is an autocatalytic chemical process that deposits a layer of nickel-phosphorus alloy on a substrate without the use of an external electrical current. This method is known for producing a very uniform coating, even on complex geometries.
Application Notes
Electroless Ni-P coatings on beryllium copper alloys significantly increase surface hardness and wear resistance. The hardness can be further enhanced through post-plating heat treatment. These coatings also provide excellent corrosion protection. For instance, studies on a similar C17200 beryllium copper alloy have shown that a Ni-P coating can increase the surface hardness from 340 HV to an average of 997 HV after heat treatment.[5] This process is particularly beneficial for applications requiring high precision and uniform wear characteristics.
Experimental Protocol: Electroless Nickel-Phosphorus Plating
This protocol is based on established procedures for plating on copper alloys and is compliant with standards like ASTM B733.
Materials:
-
C175 Beryllium Copper substrate
-
Alkaline soak cleaner
-
Acid etch solution (e.g., sulfuric acid-based)
-
Electroless nickel-phosphorus plating bath
-
Deionized water
-
Oven for heat treatment
Procedure:
-
Alkaline Cleaning: Clean the C175 part in an alkaline soak cleaner to remove oils and grease.
-
Rinsing: Rinse with deionized water.
-
Acid Etching: Etch the surface with a mild acid solution to remove oxides and activate the surface.
-
Rinsing: Rinse thoroughly with deionized water.
-
Electroless Nickel Plating: Immerse the part in the electroless nickel-phosphorus plating bath. The bath temperature and pH must be carefully controlled to achieve the desired plating rate and phosphorus content.
-
Rinsing: Rinse with deionized water.
-
Drying: Dry the plated part.
-
Heat Treatment (Optional): For maximum hardness, heat-treat the coated part. A typical cycle is 200°C for 24 hours, which has been shown to significantly increase hardness without negatively affecting the substrate's properties.[5]
Logical Relationship Diagram:
Plasma Nitriding
Plasma nitriding is a thermochemical surface hardening process that introduces nitrogen into the surface of a material in a plasma environment. This process can significantly increase the surface hardness and wear resistance of copper alloys.
Application Notes
While not as common for copper alloys as for steels, plasma nitriding can be adapted to enhance the surface properties of C175 beryllium copper. The process forms hard nitride compounds in the surface layer, leading to a substantial increase in hardness and improved tribological performance.[6] The low processing temperatures (typically 400-590°C) minimize the risk of thermal distortion of precision components.[6]
Experimental Protocol: Plasma Nitriding
This protocol provides a general guideline for plasma nitriding of high-conductivity copper alloys, which can be optimized for C175.
Equipment:
-
Vacuum furnace with plasma generation capabilities
-
Nitrogen (N₂) and Hydrogen (H₂) or Argon (Ar) gas supply with mass flow controllers
-
Temperature and pressure control systems
Procedure:
-
Cleaning: Thoroughly clean the C175 components to remove any surface contamination.
-
Loading: Place the components in the vacuum chamber, ensuring they are electrically isolated and can act as the cathode.
-
Evacuation: Evacuate the chamber to a base pressure typically below 0.1 Pa.
-
Heating and Sputter Cleaning: Heat the components in a hydrogen or argon plasma. This step serves to both heat the parts to the process temperature and to sputter-clean the surface, removing any remaining oxides.
-
Nitriding: Introduce a mixture of nitrogen and hydrogen (or argon) gas into the chamber. A typical gas mixture is 75% H₂ and 25% N₂.
-
Plasma Generation: Apply a DC voltage to generate a glow discharge plasma around the components.
-
Process Parameters: Maintain the process at a temperature between 400°C and 500°C and a pressure of 50 to 600 Pa for a duration of several hours, depending on the desired case depth.[6][7]
-
Cooling: After the treatment time, cool the components under vacuum or in a nitrogen atmosphere to prevent oxidation.
Process Parameter Relationship Diagram:
Ion Implantation
Ion implantation is a surface modification technique where ions of a specific element are accelerated to high energies and embedded into the surface of a substrate. This process can alter the chemical and physical properties of the surface layer without changing the bulk material.
Application Notes
Ion implantation can be used to improve the tribological properties of C175 beryllium copper by increasing surface hardness and reducing the coefficient of friction.[8] For copper alloys, nitrogen ion implantation has been shown to be effective in improving wear resistance.[9] The process is carried out at low temperatures, which avoids thermal distortion of the workpiece. The shallow treatment depth (typically less than 1 micrometer) means that it is most suitable for applications where surface interactions are critical.[10]
Experimental Protocol: Ion Implantation
This protocol provides a general framework for nitrogen ion implantation into a copper alloy substrate.
Equipment:
-
Ion implanter with a suitable ion source (e.g., for N⁺)
-
High-vacuum chamber
-
Sample holder and manipulation system
Procedure:
-
Sample Preparation: Clean and polish the C175 substrate to a mirror finish to ensure a uniform implantation depth.
-
Mounting: Mount the substrate in the target chamber of the ion implanter.
-
Evacuation: Evacuate the chamber to a high vacuum (typically < 10⁻⁴ Pa).
-
Ion Beam Generation: Generate a beam of nitrogen ions (N⁺).
-
Acceleration: Accelerate the ions to the desired energy, typically in the range of 50 to 150 keV.[10]
-
Implantation: Direct the ion beam onto the surface of the C175 substrate. The ion dose is a critical parameter and typically ranges from 10¹⁶ to 10¹⁸ ions/cm².[10] The substrate may be rotated or rastered to ensure a uniform implantation over the entire surface.
-
Post-Implantation: The component is removed from the chamber. No further thermal treatment is typically required.
Ion Implantation Logic Diagram:
Quantitative Data Summary
The following tables summarize the available quantitative data for the surface properties of modified C175 beryllium copper and similar alloys. It is important to note that specific values can vary significantly based on the exact process parameters and testing conditions.
Table 1: Hardness of Surface Modified Beryllium Copper
| Surface Treatment | Substrate | Hardness (HV) | Reference |
| Uncoated | C17200 | 340 | [5] |
| Electroless Ni-P (Heat Treated at 200°C for 24h) | C17200 | 997 (average) | [5] |
Table 2: Wear and Friction Properties of Surface Modified Beryllium Copper
| Surface Treatment | Substrate | Test Condition | Wear Rate (mm³/N·m) | Coefficient of Friction | Reference |
| Uncoated | C17200 | Dry Sliding | - | 0.5 - 0.6 (initial) | [11] |
| Electroless Ni-P (Heat Treated) | C17200 | Micro-abrasive wear | 2.04 x 10⁻⁶ | - | [5] |
| Uncoated | C17200 | Micro-abrasive wear | 3.03 x 10⁻⁶ | - | [5] |
Note: Data for C175 is limited; C17200 is a high-strength beryllium copper and may exhibit different base properties.
Table 3: Corrosion Resistance of Surface Modified Beryllium Copper
| Surface Treatment | Substrate | Test Environment | Corrosion Rate (µm/year) | Reference |
| Bare Brass | - | ASTM B117 Salt Spray (96h) | Tarnishing observed | [12] |
| Copper Alloys | - | Urban Atmosphere | 0.9 - 2.2 | [13] |
| Copper Alloys | - | Marine Atmosphere | 0.6 - 1.1 | [13] |
| Copper Alloys | - | Rural Atmosphere | 0.2 - 0.6 | [13] |
Conclusion
The surface modification techniques detailed in this document offer significant potential for enhancing the performance of C175 beryllium copper in a variety of demanding applications. Electroplating and electroless nickel plating are well-established methods for improving hardness, wear resistance, and providing a barrier for subsequent coatings. Plasma nitriding and ion implantation represent more advanced techniques capable of producing very hard and wear-resistant surfaces with minimal dimensional changes.
The selection of the most appropriate technique will depend on a thorough analysis of the specific application requirements, including the operating environment, the nature of the wear and corrosive challenges, and cost considerations. The provided protocols offer a starting point for researchers and engineers to develop and optimize surface treatments for C175 beryllium copper components. Further research is needed to generate more comprehensive and comparative quantitative data for these advanced surface modifications specifically on the C175 alloy.
References
- 1. aotco.com [aotco.com]
- 2. US5209787A - Surface modification of copper alloys - Google Patents [patents.google.com]
- 3. Beryllium Copper Plating | Beryllium-Copper | Plating on Beryllium [enstechnology.com]
- 4. advancedplatingtech.com [advancedplatingtech.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Plasma/ion nitriding for enhancing component properties | Thermal Processing Magazine [thermalprocessing.com]
- 7. aalberts-st.com [aalberts-st.com]
- 8. glemco.com [glemco.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion implantation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. MIL-C-14550: Comprehensive Guide to Copper Plating Specification [valencesurfacetech.com]
- 13. store.astm.org [store.astm.org]
Application Note: High-Accuracy Measurement of C175 Electrical Resistivity
Audience: Researchers, scientists, and materials engineers.
Introduction: C17500, a beryllium copper alloy also known as CDA 175, is widely utilized in applications demanding high thermal and electrical conductivity combined with good strength and hardness.[1][2][3] It belongs to the family of high-conductivity beryllium coppers, which are characterized by their excellent response to precipitation-hardening treatments.[4] The electrical resistivity of C175 is a critical parameter that dictates its performance in electrical connectors, welding electrodes, and other components where efficient current flow is paramount.[5] Accurate and repeatable measurement of this property is essential for quality control, material characterization, and research. This document outlines the standard protocol for measuring the electrical resistivity of C175 using the four-point probe method, in accordance with ASTM B193.[6][7][8]
Principle of Measurement: The Four-Point Probe Method The four-point probe technique is a standard method for measuring the resistivity of conductive materials.[9][10] It overcomes the limitations of two-point measurements by eliminating the influence of contact and spreading resistance. The method involves bringing four equally spaced, co-linear probes into contact with a flat sample surface.[11] A constant DC current (I) is passed through the two outer probes, while the resulting voltage drop (V) is measured across the two inner probes.[11] Since the voltmeter draws very little current, the resistance of the contacts and the probe wires does not significantly affect the voltage measurement.
The volume resistivity (ρ) is then calculated from the measured resistance (R = V/I), the sample thickness (t), and a geometric correction factor (C.F.).
ρ = (V/I) * t * C.F.
Where:
-
ρ is the volume resistivity in Ohm-centimeter (Ω·cm)
-
V is the measured voltage in Volts (V)
-
I is the applied current in Amperes (A)
-
t is the sample thickness in centimeters (cm)
-
C.F. is a dimensionless correction factor that depends on the sample geometry and the probe spacing. For a thin, large-area sample relative to the probe spacing, this factor approaches π/ln(2) ≈ 4.532.
Experimental Protocol
This protocol provides a step-by-step methodology for measuring the electrical resistivity of a C175 alloy sample.
1. Apparatus and Materials:
-
Four-Point Probe Head: With equally spaced tungsten carbide or similar hard metal tips.
-
Source Measurement Unit (SMU) or a separate DC Current Source and Voltmeter: Capable of sourcing a stable current and measuring voltage with high precision (microvolt resolution recommended).
-
Sample Holder: To securely hold the C175 sample and ensure good electrical contact with the probes.
-
C175 Sample: A flat, smooth sample with a uniform thickness, significantly larger than the probe spacing.
-
Digital Calipers or Micrometer: For accurate measurement of sample thickness.
-
Cleaning Solvents: Isopropyl alcohol or acetone for sample surface preparation.
-
Lint-free Wipes.
2. Sample Preparation:
-
Obtain a C175 sample with a flat, uniform surface. The surface should be free of oxides, grease, or other contaminants that could interfere with the measurement.
-
Clean the sample surface thoroughly using a lint-free wipe soaked in isopropyl alcohol or acetone. Allow the sample to dry completely.
-
Measure the thickness of the sample at several different points using a micrometer or digital calipers. Calculate the average thickness (t) and record the value. Ensure the thickness variation is minimal across the measurement area.
3. Measurement Procedure:
-
Connect the four-point probe head to the current source and voltmeter. The outer two probes are connected to the current source, and the inner two probes are connected to the voltmeter.
-
Place the prepared C175 sample on the sample holder.
-
Gently lower the four-point probe head until all four probes make firm and simultaneous contact with the sample surface.
-
Set the current source to a suitable value. The current should be high enough to produce a measurable voltage drop but not so high as to cause sample heating (Joule heating), which can affect resistivity.[8]
-
Apply the current and record the voltage reading from the voltmeter. To improve accuracy, reverse the polarity of the current, measure the corresponding voltage, and use the average of the absolute values of the two measurements.
-
Lift the probe head and reposition it on a different area of the sample. Repeat the measurement. It is recommended to take at least five measurements at different locations to ensure the sample is homogeneous and to obtain a reliable average value.
4. Data Calculation and Presentation:
-
For each measurement, calculate the resistance R = V/I.
-
Calculate the volume resistivity (ρ) using the formula provided earlier, incorporating the average thickness (t) and the appropriate geometric correction factor for your setup.
-
Calculate the average resistivity and the standard deviation from the multiple measurements.
-
Present the collected and calculated data in a structured table for clarity and easy comparison.
Data Presentation
All quantitative data should be summarized in a clear, structured table.
| Measurement Point | Current (I) in A | Voltage (V) in V | Resistance (R) in Ω | Sample Thickness (t) in cm | Correction Factor (C.F.) | Calculated Resistivity (ρ) in Ω·cm |
| 1 | 1.0 | 0.000052 | 0.000052 | 0.20 | 4.532 | 4.713e-5 |
| 2 | 1.0 | 0.000051 | 0.000051 | 0.20 | 4.532 | 4.622e-5 |
| 3 | 1.0 | 0.000053 | 0.000053 | 0.20 | 4.532 | 4.804e-5 |
| 4 | 1.0 | 0.000052 | 0.000052 | 0.20 | 4.532 | 4.713e-5 |
| 5 | 1.0 | 0.000051 | 0.000051 | 0.20 | 4.532 | 4.622e-5 |
| Average | - | - | - | - | - | 4.695e-5 |
| Std. Dev. | - | - | - | - | - | 7.59e-7 |
Experimental Workflow Visualization
The logical flow of the experimental protocol can be visualized as follows:
Caption: Workflow for C175 electrical resistivity measurement.
References
- 1. Shanghai Unique Alloy Co.Ltd-C17500 [uniquealloy.com]
- 2. C17500 Copper (CDA 175) | Aviva Metals [avivametals.com]
- 3. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]
- 4. Copper Alloys :: Beartech Alloys [beartechalloys.com]
- 5. C17500 beryllium copper CuCo2Be alloy 10 beryllium cobalt copper supplier [jsberylliumcopper.com]
- 6. store.astm.org [store.astm.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. atslab.com [atslab.com]
- 9. mgchemicals.com [mgchemicals.com]
- 10. mgchemicals.com [mgchemicals.com]
- 11. Four Point Probe Measurement Explained [suragus.com]
Application Notes and Protocols for C175 as a Substrate in Thin-Film Deposition Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing C175 beryllium copper alloy as a substrate material in thin-film deposition research. C175, with its excellent thermal and electrical conductivity, high strength, and machinability, presents a compelling substrate choice for a variety of thin-film applications, including the development of advanced sensors, microelectronics, and specialized coatings.
Introduction to C175 as a Substrate
C175, a beryllium copper alloy, offers a unique combination of properties that make it an advantageous substrate for thin-film deposition. Its high thermal conductivity allows for efficient heat dissipation during deposition processes and in the final application of the coated component. Furthermore, its electrical conductivity is beneficial for applications requiring conductive substrates. The inherent strength and hardness of the alloy provide a robust and stable platform for thin films.[1][2][3]
However, successful thin-film deposition on C175 requires careful consideration of potential challenges, primarily related to surface oxidation and film adhesion. Copper alloys readily form a native oxide layer in ambient conditions, which can significantly compromise the adhesion of deposited films.[4] Therefore, meticulous surface preparation is paramount to achieving high-quality, well-adhered thin films.
Material Properties of C175
A summary of the key physical and mechanical properties of C175 beryllium copper is presented in the table below. This data is essential for designing deposition processes and for modeling the performance of the thin film-substrate system.
| Property | Value |
| Physical Properties | |
| Electrical Conductivity | 45-60% IACS |
| Thermal Conductivity | 208-242 W/m·K |
| Modulus of Elasticity | 124 GPa |
| Density | 8.75 g/cm³ |
| Mechanical Properties | |
| Ultimate Tensile Strength | 480-760 MPa |
| Yield Strength (0.2% Offset) | 345-655 MPa |
| Hardness (Rockwell B) | 78-98 |
Data compiled from multiple sources.
Experimental Protocols
This section outlines detailed protocols for the key stages of thin-film deposition on C175 substrates: surface preparation, deposition via Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD), and post-deposition characterization.
Substrate Surface Preparation
A pristine and well-prepared substrate surface is critical for achieving strong adhesion and high-quality thin films on C175. The following multi-step cleaning and pre-treatment protocol is recommended to remove surface contaminants and the native oxide layer.
Protocol 1: Standard C175 Substrate Cleaning
-
Degreasing:
-
Immerse the C175 substrate in an ultrasonic bath with acetone for 15 minutes to remove organic residues and oils.
-
Follow with a 15-minute ultrasonic bath in isopropyl alcohol (IPA) to remove any remaining organic contaminants.
-
Rinse thoroughly with deionized (DI) water.
-
-
Oxide Removal (Acid Etching):
-
Immerse the substrate in a dilute acid solution, such as 2% sulfuric acid or 5% citric acid, for 1-2 minutes. This step should be carefully timed to remove the oxide layer without excessively etching the substrate.
-
Immediately rinse the substrate with DI water to stop the etching process.
-
-
Final Rinse and Drying:
-
Perform a final rinse in an ultrasonic bath with DI water for 10 minutes.
-
Dry the substrate using a stream of high-purity nitrogen gas.
-
-
In-situ Plasma Cleaning (Optional but Recommended):
-
Immediately before deposition, perform an in-situ plasma etch within the deposition chamber. An argon (Ar) plasma is commonly used to sputter-clean the surface, removing any re-formed oxide layer and further activating the surface for film growth.
-
Figure 1. Workflow for C175 substrate surface preparation.
Thin-Film Deposition
The choice of deposition technique depends on the desired film material and properties. Both PVD and CVD methods can be successfully employed with C175 substrates.
Sputtering is a versatile PVD technique suitable for depositing a wide range of metallic and ceramic thin films. The following protocol provides an illustrative example for depositing a gold (Au) thin film on C175, often used for electrical contacts and reflective coatings.
Protocol 2: Sputter Deposition of Gold (Au) on C175
-
Substrate Preparation: Follow the detailed surface preparation protocol outlined in Section 3.1.
-
System Pump-down: Load the prepared C175 substrate into the sputtering chamber and pump down to a base pressure of at least 1 x 10-6 Torr.
-
In-situ Plasma Cleaning: Perform an Ar plasma etch for 5-10 minutes to ensure a pristine surface.
-
Deposition:
-
Introduce high-purity argon gas into the chamber to a working pressure of 3-10 mTorr.
-
Apply DC power to the gold target. The power will depend on the desired deposition rate and system configuration (typically 100-500 W).
-
Open the shutter to begin deposition on the C175 substrate.
-
The deposition time will determine the final film thickness. A pre-calibrated deposition rate is essential for precise thickness control.
-
-
Cool-down: After deposition, allow the substrate to cool down in a vacuum before venting the chamber.
Table 1: Illustrative Sputtering Parameters for Various Thin Films on C175
| Film Material | Target | Power Type | Power (W) | Ar Pressure (mTorr) | Substrate Temp. (°C) | Deposition Rate (Å/s) |
| Gold (Au) | Au (99.99%) | DC | 200 | 5 | 25 (Room Temp.) | 1-3 |
| Titanium Nitride (TiN) | Ti (99.9%) | DC | 3000 | 3 | 300-500 | 0.5-2 |
| Nickel (Ni) | Ni (99.9%) | DC | 300 | 5 | 25 (Room Temp.) | 1-2.5 |
Note: These parameters are illustrative and may require optimization based on the specific deposition system and desired film properties.
CVD is suitable for depositing conformal coatings and materials that are difficult to sputter. The following is a general protocol for the deposition of Titanium Nitride (TiN), a common hard and wear-resistant coating, on C175.
Protocol 3: Chemical Vapor Deposition of Titanium Nitride (TiN) on C175
-
Substrate Preparation: Follow the detailed surface preparation protocol outlined in Section 3.1.
-
System Setup: Load the prepared C175 substrate into the CVD reactor.
-
Heating and Purging: Heat the substrate to the desired deposition temperature (typically 850-1000°C for TiN CVD) under a flow of inert gas (e.g., Ar or N2) to purge the reactor.
-
Deposition:
-
Introduce the precursor gases into the reactor. For TiN, this typically includes titanium tetrachloride (TiCl4), nitrogen (N2), and hydrogen (H2) as a reducing agent.
-
The gas flow rates must be precisely controlled to achieve the desired film stoichiometry and properties.
-
The deposition time will determine the final film thickness.
-
-
Cool-down: After the desired thickness is achieved, stop the flow of precursor gases and cool the substrate under an inert gas flow.
Figure 2. General workflow for the thin-film deposition process.
Post-Deposition Characterization
After deposition, it is crucial to characterize the thin film and its interface with the C175 substrate to ensure it meets the desired specifications.
Adhesion is a critical performance metric for thin films on C175. The tape test, as described in ASTM D3359, is a common qualitative method for assessing adhesion.
Protocol 4: Tape Test for Adhesion (ASTM D3359)
-
Scribing: Use a sharp blade to cut a lattice pattern through the film to the substrate. For films thinner than 5 mils (127 µm), a cross-cut pattern with six or eleven cuts in each direction is typically used.
-
Tape Application: Apply a pressure-sensitive tape over the scribed area and press it down firmly to ensure good contact.
-
Tape Removal: Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.
-
Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe flaking and peeling).
For more quantitative adhesion data, techniques such as pull-off testing or scratch testing can be employed.
Table 2: Adhesion Classification according to ASTM D3359 (Method B)
| Classification | Percent Area Removed | Description |
| 5B | 0% | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
| 4B | Less than 5% | Small flakes of the coating are detached at intersections; less than 5% of the area is affected. |
| 3B | 5% to 15% | Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice. |
| 2B | 15% to 35% | The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice. |
| 1B | 35% to 65% | The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice. |
| 0B | Greater than 65% | Flaking and detachment worse than Grade 1. |
A variety of other techniques can be used to characterize the deposited thin films:
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology and cross-sectional thickness of the film.
-
X-ray Diffraction (XRD): To determine the crystal structure and orientation of the film.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness of the film.
-
Four-Point Probe: To measure the electrical resistivity of conductive films.
Conclusion
C175 beryllium copper is a highly capable substrate for a wide range of thin-film deposition research. Its advantageous material properties can be effectively leveraged provided that appropriate surface preparation protocols are rigorously followed to ensure excellent film adhesion. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and scientists to successfully deposit high-quality thin films on C175 for various advanced applications. Further optimization of deposition parameters will likely be necessary to achieve specific film properties for novel research and development endeavors.
References
Characterization of C175 Beryllium Copper Alloys: Application Notes and Protocols for Non-Destructive Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the non-destructive testing (NDT) and characterization of C175 beryllium copper alloys (including C17500 and C17510). These high-performance alloys are valued for their combination of moderate strength, and high thermal and electrical conductivity. The following NDT methods are outlined to assess the integrity, properties, and quality of C175 alloy components without causing damage.
Introduction to C175 Alloys and NDT
C17500 (cobalt-beryllium copper) and C17510 (nickel-beryllium copper) are precipitation-hardenable copper alloys used in applications demanding good mechanical strength coupled with high electrical and thermal conductivity.[1] Common uses include electrical connectors, springs, welding electrodes, and components in thermal management systems.[1][2] Non-destructive testing is crucial for quality control, in-service inspection, and research to ensure these materials meet performance requirements.
Data Summary of C175 Alloy Properties
The following tables summarize key quantitative data for C17500 and C17510 alloys, which are essential for the calibration and interpretation of NDT results.
Table 1: Mechanical and Electrical Properties of C17500 and C17510 Alloys
| Property | C17500 (Alloy 10) | C17510 (Alloy 3) | Test Standard |
| Tensile Strength (ksi) | 690 - 1030 MPa (100 - 150 ksi) | 690 - 1030 MPa (100 - 150 ksi)[2] | ASTM E8/E8M[3][4] |
| Yield Strength (0.2% Offset) (ksi) | 410 - 690 MPa (60 - 100 ksi) | 410 - 690 MPa (60 - 100 ksi)[2] | ASTM E8/E8M[3][4] |
| Rockwell Hardness | B90 - B100[2] | B90 - B100[2] | ASTM E18[5] |
| Electrical Conductivity (% IACS) | 45 - 60[1] | 45 - 60[1][6] | ASTM E1004[4] |
Table 2: Thermal and Acoustic Properties of C17500 and C17510 Alloys
| Property | C17500 | C17510 | Test Standard |
| Thermal Conductivity (W/m·K at 20°C) | 105 - 125[2] | 105 - 125[2] | ASTM E1530 |
| Longitudinal Ultrasonic Velocity (m/s) | ~4660 (Copper)[7] | ~4660 (Copper)[7] | ASTM E494 |
| Longitudinal Ultrasonic Velocity (m/s) | ~12900 (Beryllium)[7] | ~12900 (Beryllium)[7] | ASTM E494 |
Note: The ultrasonic velocities for pure copper and beryllium are provided as a reference. The actual velocity in C175 alloys will vary based on the exact composition and processing and should be determined experimentally for precise measurements.
Non-Destructive Testing Methods and Protocols
This section details the experimental protocols for four key NDT methods for characterizing C175 alloys.
Eddy Current Testing for Electrical Conductivity and Defect Detection
Eddy current testing is a versatile NDT method that can be used to measure the electrical conductivity of C175 alloys, which is a key indicator of their thermal treatment and overall quality. It is also effective for detecting surface and near-surface defects such as cracks and voids.[8][9]
Application Note: Electrical conductivity measurements can be used to verify the temper of the alloy, as different heat treatments result in different conductivity values. This method is also highly sensitive to surface-breaking cracks.
Experimental Protocol:
1. Objective: To measure the electrical conductivity and detect surface/near-surface defects in C175 alloy components.
2. Materials and Equipment:
- Eddy current flaw detector with conductivity measurement capabilities (e.g., Olympus Nortec 600D, Zetec MIZ-21C).
- Absolute pencil probe for conductivity measurements (e.g., 100 kHz - 500 kHz).
- Differential or reflection probe for flaw detection (e.g., 100 kHz - 2 MHz).
- Calibration standards:
- At least two nonmagnetic conductivity standards with values bracketing the expected range of the C175 alloy (typically 45-60% IACS).
- A reference standard of the same C175 alloy and geometry as the test piece, containing artificial flaws (e.g., EDM notches of known dimensions) for flaw detection calibration.
- Couplant (not typically required for conductivity, but may be used for flaw detection on rough surfaces).
3. Procedure:
4. Data Analysis and Interpretation:
- Compare the measured conductivity values to the expected range for the specified temper of the C175 alloy.
- Correlate the location and amplitude of flaw signals with the calibration standard to estimate the size and nature of any detected discontinuities.
Ultrasonic Testing for Internal Defect Detection and Thickness Measurement
Ultrasonic testing (UT) uses high-frequency sound waves to detect internal flaws such as porosity, inclusions, and cracks, and to accurately measure the thickness of components.[10]
Application Note: UT is particularly useful for inspecting the internal integrity of cast or forged C175 components and for in-service monitoring of wall thinning due to erosion or corrosion.
Experimental Protocol:
1. Objective: To detect internal defects and measure the thickness of C175 alloy components.
2. Materials and Equipment:
- Digital ultrasonic flaw detector with A-scan display (e.g., Olympus EPOCH 650, GE Krautkramer USM 36).
- Straight beam transducer for thickness measurement and normal incidence flaw detection (e.g., 5-10 MHz, 0.25-0.5 inch diameter).
- Angle beam transducer for detecting flaws oriented non-parallel to the surface (e.g., 2.25-5 MHz, 45°, 60°, or 70°).
- Ultrasonic couplant (e.g., glycerin, gel, or water).
- Calibration blocks:
- A step block of a known material with similar acoustic properties to C175 for thickness calibration.
- An IIW-type block for calibrating angle beam transducers.
- A custom reference standard of C175 alloy with flat-bottom holes (FBHs) or side-drilled holes (SDHs) of various sizes and depths for flaw detection sensitivity calibration.
3. Procedure:
4. Data Analysis and Interpretation:
- Compare measured thicknesses to design specifications.
- Evaluate flaw indications based on their amplitude relative to the reference reflectors in the calibration standard and their location within the component.
Radiographic Testing for Volumetric Inspection
Radiographic testing (RT) uses X-rays or gamma rays to produce an image of the internal structure of a material. It is highly effective for detecting volumetric defects such as porosity, inclusions, and voids.[11][12]
Application Note: RT provides a permanent visual record of the internal condition of C175 components, which is valuable for quality assurance and failure analysis. ASTM E272 provides reference radiographs for high-strength copper-base alloys that can be used for comparison.[13][14][15]
Experimental Protocol:
1. Objective: To detect internal volumetric defects in C175 alloy components.
2. Materials and Equipment:
- X-ray source (voltage appropriate for the thickness of the C175 component).
- Digital detector array (DDA) or radiographic film.
- Image Quality Indicators (IQIs), such as wire penetrameters.
- Lead shielding and other safety equipment.
- Densitometer (for film radiography).
- Image viewing and analysis software (for digital radiography).
3. Procedure:
4. Data Analysis and Interpretation:
- Identify and classify any discontinuities based on their radiographic appearance (e.g., rounded indications for porosity, irregular shapes for inclusions).
- Determine the acceptability of the component based on the project-specific acceptance criteria.
Thermal Conductivity Measurement
The thermal conductivity of C175 alloys is a critical performance parameter. The Modified Transient Plane Source (MTPS) method is a rapid and non-destructive technique for measuring thermal conductivity and effusivity.
Application Note: This measurement is essential for validating the material's performance in thermal management applications and can also be used as a quality control check, as variations in composition or heat treatment can affect thermal conductivity.
Experimental Protocol:
1. Objective: To measure the thermal conductivity of C175 alloy samples.
2. Materials and Equipment:
- MTPS thermal conductivity analyzer (e.g., C-Therm TCi).
- Sensor appropriate for metals.
- Reference materials with known thermal conductivity for verification (e.g., stainless steel, aluminum).
- A flat, smooth surface on the C175 sample (at least the size of the sensor).
3. Procedure:
4. Data Analysis and Interpretation:
- Average the measured thermal conductivity values.
- Compare the results to the expected thermal conductivity range for the C175 alloy (105-125 W/m·K).[2]
Visualization of NDT Workflows and Logic
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and the logical selection process for the described NDT methods.
Caption: Logic for selecting an NDT method for C175 alloy characterization.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. ASTM E 112 GRAIN SIZE MEASURING METHODS full standard, mecanical | PPS [slideshare.net]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. randb.co.kr [randb.co.kr]
- 6. scribd.com [scribd.com]
- 7. img.antpedia.com [img.antpedia.com]
- 8. scribd.com [scribd.com]
- 9. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 10. ASTM Standard Practice for Ultrasonic Testing of Wrought Products.pdf [slideshare.net]
- 11. tubingchina.com [tubingchina.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
- 15. img.antpedia.com [img.antpedia.com]
Troubleshooting & Optimization
Preventing age hardening inconsistencies in C17500
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing age hardening inconsistencies in C17500 beryllium copper alloy.
Troubleshooting Guides
Issue 1: Lower Than Expected Hardness and/or Strength After Aging
Possible Causes and Solutions
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Inadequate Solution Annealing: The material may not have been properly solution annealed by the supplier, meaning the beryllium was not fully dissolved into the copper matrix.[1]
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Verification: Perform metallographic analysis to examine the microstructure. Look for undissolved beryllide particles.
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Solution: While not typically performed by the end-user, if inadequate solution annealing is confirmed, the material may need to be re-solution annealed. This involves heating to between 900°C and 955°C followed by a rapid water quench.[1] This is a complex process and consultation with a metallurgist is highly recommended.
-
-
Incorrect Aging Temperature: The aging temperature was too low, resulting in insufficient precipitation of the strengthening phase.[2]
-
Verification: Review furnace temperature logs and calibration records.
-
Solution: Re-age the material at the correct temperature. Ensure the furnace is properly calibrated and capable of maintaining a uniform temperature.
-
-
Insufficient Aging Time: The duration of the aging process was too short to allow for the optimal formation of precipitates.
-
Verification: Check the process logs against the recommended aging time.
-
Solution: Re-age the material for the full recommended duration. For C17500, the standard aging time is 2 to 3 hours at 480°C (900°F).[3]
-
-
Slow Quench Rate After Solution Annealing: If the material was re-solution annealed, a slow quench can lead to the premature precipitation of beryllium, reducing the amount available for subsequent age hardening.
-
Verification: Review the quenching procedure. A rapid water quench is necessary.[1]
-
Solution: If re-annealing, ensure a rapid and immediate water quench is performed.
-
Issue 2: Inconsistent Hardness Across a Single Part or Batch
Possible Causes and Solutions
-
Non-Uniform Temperature in the Aging Furnace: Temperature variations within the furnace can lead to different parts of the material experiencing different aging cycles.
-
Verification: Perform a temperature uniformity survey of the furnace.
-
Solution: Use a calibrated furnace with good air circulation to ensure a uniform temperature. For larger batches, consider the placement of parts to ensure consistent heating.
-
-
Inconsistent Material Composition: Variations in the chemical composition of the raw material can lead to differing responses to heat treatment.
-
Verification: Review the material certification for the batch. If inconsistencies are suspected, chemical analysis may be necessary.
-
Solution: Ensure that all material for a batch is from the same certified lot.
-
-
Variations in Quenching: If parts were re-solution annealed, inconsistent agitation or delays in quenching can cause variations in the as-quenched microstructure.
-
Verification: Review the quenching process for consistency.
-
Solution: Standardize the quenching procedure to ensure all parts are quenched uniformly and rapidly.
-
Issue 3: Higher Than Expected Hardness and Low Ductility (Brittleness)
Possible Causes and Solutions
-
Excessive Aging Temperature: Aging at a temperature that is too high can cause over-aging, leading to a coarser precipitate structure and reduced ductility.
-
Verification: Review furnace temperature logs.
-
Solution: This condition is generally irreversible. The material may need to be re-solution annealed and then aged at the correct temperature.
-
-
Excessive Aging Time: Prolonging the aging time beyond the recommended duration can also lead to over-aging.
-
Verification: Check process logs.
-
Solution: Similar to over-aging due to temperature, this is often irreversible without re-solution annealing.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard age hardening procedure for C17500?
A1: The standard age hardening treatment for C17500 involves heating the material to a temperature between 480°C (900°F) and 520°C, holding for 2 to 4 hours, and then air cooling.[3] A common recommendation is 480°C (900°F) for 2 to 3 hours.[3]
Q2: Is it necessary to perform a solution anneal before age hardening?
A2: Typically, no. C17500 is usually supplied in a solution-annealed or solution-annealed and cold-worked condition. The end-user generally only needs to perform the age hardening step.[1] Solution annealing is a specialized process that is best performed by the material supplier.
Q3: What is the expected hardness of properly age-hardened C17500?
A3: The final hardness will depend on the initial temper of the material. For a fully cold-worked and aged temper (TH04), the Rockwell B hardness is typically around 99.[4]
Q4: Can I age harden C17500 multiple times?
A4: If the material is under-aged, it can be returned to the furnace for the remaining time. However, if it is over-aged, it cannot be corrected by further aging.
Q5: How critical is the cooling rate after the aging process?
A5: The cooling rate after age hardening is not as critical as the quench after solution annealing. Air cooling is generally sufficient.
Data Presentation
Table 1: Standard Age Hardening Parameters for C17500
| Parameter | Value |
| Solution Annealing Temperature | 900°C - 955°C (1650°F - 1750°F) (Supplier Performed) |
| Quench after Solution Annealing | Rapid Water Quench |
| Aging Temperature | 480°C - 520°C (900°F - 975°F) |
| Aging Time | 2 - 4 hours |
| Cooling after Aging | Air Cool |
Table 2: Typical Mechanical and Electrical Properties of C17500 (TH04 Temper - Fully Cold-Worked and Aged)
| Property | Value |
| Ultimate Tensile Strength | 860 MPa |
| Yield Strength (0.2% Offset) | 760 MPa |
| Rockwell B Hardness | 99 |
| Elongation at Break | 13% |
| Electrical Conductivity | 53% IACS |
Data sourced from multiple references providing typical properties.[3][4][5]
Experimental Protocols
Methodology 1: Rockwell Hardness Testing (per ASTM E18)
-
Specimen Preparation: Ensure the surface to be tested is smooth, clean, and free from any scale or lubricant. The test piece should be on a flat, stable surface.
-
Test Scale Selection: For C17500 in the aged condition, the Rockwell B scale (HRB) is typically appropriate.
-
Procedure: a. Place the specimen on the anvil. b. Apply the minor load (10 kgf for HRB) and zero the dial. c. Apply the major load (100 kgf for HRB) for the specified dwell time. d. Release the major load, leaving the minor load applied. e. Read the hardness value from the dial.
-
Reporting: Report the hardness value followed by "HRB". Take multiple readings at different locations and report the average.
Methodology 2: Tensile Testing (per ASTM E8)
-
Specimen Preparation: Machine a standard tensile specimen from the heat-treated material. The dimensions of the specimen should conform to the specifications in ASTM E8.
-
Procedure: a. Measure the cross-sectional area of the specimen's gauge section. b. Mount the specimen in the grips of a universal testing machine. c. Attach an extensometer to the gauge section to measure strain. d. Apply a uniaxial tensile load at a constant rate until the specimen fractures. e. Record the load and displacement data throughout the test.
-
Data Analysis: From the stress-strain curve, determine the ultimate tensile strength, yield strength (typically at 0.2% offset), and elongation at break.
Methodology 3: Electrical Conductivity Testing (per ASTM B193)
-
Method: A four-point probe method is commonly used to measure the resistivity of the material, which is then converted to conductivity.
-
Specimen Preparation: The specimen should have a uniform cross-section. The surface must be clean to ensure good electrical contact.
-
Procedure: a. Place the four-point probe on the surface of the specimen. b. Pass a known DC current through the two outer probes. c. Measure the voltage potential across the two inner probes. d. Calculate the resistivity using the measured current, voltage, and probe spacing.
-
Calculation: Convert resistivity to electrical conductivity. The result is often expressed as a percentage of the International Annealed Copper Standard (% IACS).
Methodology 4: Metallographic Analysis
-
Sectioning: Cut a representative section of the material using a low-speed diamond saw with coolant to minimize deformation.
-
Mounting: Mount the specimen in a conductive or non-conductive resin.
-
Grinding: Grind the specimen surface using successively finer silicon carbide papers (e.g., 240, 320, 400, 600 grit), with water as a lubricant.
-
Polishing: Polish the specimen using diamond suspensions on a polishing cloth (e.g., 6 µm, then 1 µm). A final polish with a colloidal silica suspension may be used for a mirror finish.
-
Etching: Etch the polished surface to reveal the microstructure. A common etchant for beryllium copper is a solution of ammonium persulfate or ferric chloride.
-
Microscopy: Examine the etched surface using an optical microscope at various magnifications to observe the grain structure and precipitate distribution.
Visualizations
Caption: Workflow for the age hardening of C17500.
References
Technical Support Center: C17510 Beryllium Copper for Spring Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing stress relaxation in C17510 beryllium copper spring applications.
Frequently Asked Questions (FAQs)
Q1: What is C17510 beryllium copper, and why is it used for springs?
A1: C17510, also known as Alloy 3, is a high-conductivity beryllium copper alloy containing approximately 0.2-0.6% beryllium and 1.4-2.2% nickel.[1] It is frequently chosen for spring applications, especially those requiring good electrical and thermal conductivity, due to its excellent combination of moderate strength, high conductivity, and good resistance to stress relaxation and fatigue.[2][3]
Q2: What is stress relaxation, and why is it a concern for spring applications?
A2: Stress relaxation is the time-dependent decrease in stress in a material held under a constant strain.[4] For a spring, this means a gradual loss of the force it exerts over time, which can lead to the failure of the component it is a part of, such as an electrical connector losing contact pressure.[4] This phenomenon is accelerated at elevated temperatures.[4]
Q3: How does heat treatment affect the stress relaxation of C17510?
A3: Heat treatment, specifically age hardening (also known as precipitation hardening), is crucial for optimizing the mechanical properties of C17510 and minimizing stress relaxation.[3] The process involves heating the material to a specific temperature to induce the precipitation of beryllium-rich phases within the copper matrix, which strengthens the alloy and improves its resistance to stress relaxation.[5]
Q4: What is the difference between AT and HT tempers for C17510?
A4: The temper designation indicates the condition of the alloy. The "A" temper (solution annealed) is soft and ductile, suitable for forming operations. The "H" temper is solution annealed and then cold-worked to increase its strength. Both "A" and "H" tempers require a subsequent age hardening treatment to achieve their final high-strength properties. The "AT" (solution annealed and then age-hardened) and "HT" (solution annealed, cold worked, and then age-hardened) designations refer to the final condition after heat treatment. The HT temper typically exhibits higher strength than the AT temper.
Q5: Can over-aging C17510 improve its performance?
A5: Over-aging, which involves heating the alloy for a longer time or at a higher temperature than required for peak strength, can be beneficial for some properties. While it may slightly decrease the ultimate tensile strength, over-aging can improve the alloy's electrical and thermal conductivity, as well as its dimensional and thermal stability.[1] This can be a desirable trade-off in applications where conductivity and stability are more critical than maximum strength.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Stress Relaxation in Springs | Improper Heat Treatment: Incorrect aging temperature or time can lead to an under-aged or over-aged condition, both of which can have suboptimal stress relaxation resistance. | Verify the age hardening protocol. For C17510, a typical treatment is 2-3 hours at 480°C (900°F).[1] Ensure accurate temperature control of the furnace. |
| Incorrect Temper Selection: Using a lower strength temper than required for the application's stress level. | Review the design requirements and select a temper (e.g., HT) that provides a sufficient initial yield strength to handle the applied stress. | |
| Excessive Operating Temperature: The spring is being used at a temperature that is too high for the material, even after proper heat treatment. | Evaluate the application's thermal conditions. If the temperature is too high, consider a different alloy with better high-temperature performance. | |
| Inconsistent Spring Performance | Non-uniform Heat Treatment: Variations in temperature within the furnace or uneven heating of the parts can lead to inconsistent material properties. | Ensure proper furnace calibration and uniform loading of parts to allow for consistent heat exposure. Consider using a furnace with forced air circulation. |
| Surface Contamination: Oxides or other contaminants on the spring surface prior to heat treatment can affect the final properties. | Thoroughly clean and degrease all parts before placing them in the furnace. | |
| Brittle Springs After Heat Treatment | Excessive Cold Work Before Aging: Too much cold deformation before age hardening can lead to reduced ductility. | If forming is required, ensure the selected temper can accommodate the degree of forming without excessive work hardening. |
| Incorrect Furnace Atmosphere: While beryllium oxide will form regardless of the atmosphere, an oxidizing atmosphere can lead to excessive copper oxide formation, which may affect surface properties.[6] | Use a reducing or inert atmosphere in the furnace to minimize copper oxidation. A low dew point atmosphere of ~5% hydrogen in nitrogen is effective.[6] |
Data Presentation
Table 1: Typical Mechanical Properties of C17510 Tempers (at Room Temperature)
| Temper | Tensile Strength (ksi) | Yield Strength (0.2% Offset) (ksi) | Elongation (%) | Rockwell Hardness |
| AT (TF00) | 110 | 90 | 12 | B96 |
| HT (TH04) | 115 | 110 | 8 | B98 |
Data sourced from Copper.org[7]
Table 2: Stress Relaxation of C17510 HT (TH04) Temper
| Temperature | Time (hours) | Initial Stress | % Stress Remaining |
| 100°C (212°F) | 1000 | 75% of Yield Strength | 96% |
| 200°C (392°F) | 1000 | 75% of Yield Strength | 75% |
Experimental Protocols
Age Hardening of C17510 for Optimal Stress Relaxation Resistance
This protocol outlines the steps for age hardening C17510 springs to achieve a balance of high strength and excellent stress relaxation resistance.
1. Material Preparation:
- Ensure that the C17510 springs have been fabricated from either the 'A' (solution annealed) or 'H' (solution annealed and cold worked) temper.
- Thoroughly clean the springs to remove any oils, grease, or other surface contaminants. An ultrasonic bath with a suitable degreasing agent is recommended.
- Rinse the springs with deionized water and dry them completely.
2. Furnace Setup and Atmosphere:
- Preheat the furnace to the desired age hardening temperature. For C17510, the recommended temperature is 480°C (900°F).[1]
- If possible, use a furnace with a reducing or inert atmosphere to minimize copper oxidation. A low dew point atmosphere of approximately 5% hydrogen in nitrogen is ideal.[6] If an air atmosphere furnace is used, be aware that a darker surface oxide will form.
3. Age Hardening Procedure:
- Place the cleaned and dried springs in the preheated furnace.
- The recommended aging time is 2 to 3 hours.[1] The exact time will depend on the cross-sectional thickness of the springs and the desired final properties. Thicker sections may require longer times.
- For applications where dimensional stability and conductivity are critical, a slightly longer aging time (over-aging) may be beneficial, though this may result in a slight decrease in peak hardness.
4. Cooling:
- After the aging cycle is complete, remove the springs from the furnace and allow them to cool in ambient air. Quenching is not necessary for the age hardening of C17510.
5. Post-Treatment Cleaning (Optional):
- If the surface oxide needs to be removed for subsequent plating or soldering, a pickling process can be used. A solution of sulfuric acid is typically effective. Follow standard safety protocols when handling acids.
Stress Relaxation Testing (Mandrel Method - based on ASTM E328)
This protocol describes a common method for evaluating the stress relaxation of C17510 strip material.
1. Specimen Preparation:
- Prepare flat strip specimens of C17510 with uniform thickness and width.
- Ensure the specimens are in the desired final temper (e.g., AT or HT).
2. Mandrel Selection:
- Select a cylindrical mandrel with a diameter that will induce the desired initial stress in the outer fibers of the specimen when it is bent around the mandrel. The required mandrel diameter can be calculated using beam bending equations.
3. Test Procedure:
- Securely clamp the specimen to the mandrel.
- Place the mandrel with the attached specimen into a calibrated oven set to the desired test temperature.
- After a predetermined time, remove the assembly from the oven and allow it to cool to room temperature.
- Carefully unclamp the specimen from the mandrel.
4. Measurement of Stress Relaxation:
- Measure the permanent set (the amount of plastic deformation) in the specimen.
- The remaining stress in the specimen can be calculated from the change in the specimen's curvature. The percentage of stress remaining is a common way to report the results.
Visualizations
Caption: Workflow for Age Hardening C17510 Springs.
Caption: Key Factors Influencing Stress Relaxation.
References
- 1. matthey.ch [matthey.ch]
- 2. columbiametals.com [columbiametals.com]
- 3. high strength copper beryllium alloys | Total Materia [totalmateria.com]
- 4. Measurement and use of stress relaxation data for copper alloys in bending | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. lkalloy.com [lkalloy.com]
- 6. In Our Element: How Do You Heat Treat Copper-Beryllium Parts? [materion.com]
- 7. Copper.org - C17510 Alloy [alloys.copper.org]
Overcoming galling and wear in C175 beryllium copper contacts
Technical Support Center: C175 Beryllium Copper Contacts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to galling and wear in C175 beryllium copper contacts.
Frequently Asked Questions (FAQs)
Q1: What are galling and wear, and why do they occur in C175 beryllium copper contacts?
Galling is a severe form of adhesive wear that happens when two sliding surfaces, particularly under high loads and low speeds, adhere to each other.[1] This adhesion, followed by the tearing of material from one or both surfaces, results in a roughened and damaged contact area.[1][2] Beryllium copper, being a ductile alloy, can be susceptible to this phenomenon.[1]
Wear, in a broader sense, is the gradual removal of material from solid surfaces due to mechanical action. For C175 BeCu contacts, common wear mechanisms under dry conditions include:
-
Adhesive Wear: Microscopic welding and tearing of surface asperities.[3]
-
Oxidative Wear: Formation of oxide layers on the contact surfaces that are subsequently worn away.[3]
-
Delamination: The formation and propagation of subsurface cracks, leading to the detachment of thin sheets of material.[3]
-
Fatigue Wear: Caused by cyclic loading and unloading, which is common in connector applications with repeated insertion and removal cycles.[4][5]
Q2: What are the primary signs of galling and wear on my C175 contacts?
Identifying galling and wear early is crucial for maintaining experimental integrity. Key indicators include:
-
Visual Surface Changes: The contact surface may appear rough, scored, or have pits. You might observe material transfer, where small flakes or particles have moved from one contact surface to the other.[4]
-
Increased Friction: A noticeable increase in the force required to mate or separate connectors.
-
Fluctuating Electrical Resistance: As the contact surface degrades, the electrical resistance across the connection can become unstable or increase significantly, a phenomenon known as fretting corrosion.[6]
-
Generation of Debris: The presence of fine metallic particles or flakes around the contact area.[4]
Q3: My contacts are showing signs of galling and wear. What are the immediate troubleshooting steps?
If you observe signs of degradation, a systematic approach is necessary to diagnose and resolve the issue. The following workflow outlines the key troubleshooting steps.
Caption: Troubleshooting workflow for galling and wear.
Q4: How can I proactively prevent galling and wear in my experiments?
Prevention is the most effective strategy. It involves a combination of proper material handling, surface treatments, and design considerations.
References
Reducing alpha case formation during C175 heat treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the formation of surface oxidation, often mistakenly referred to as "alpha case," during the heat treatment of C17500 beryllium copper alloys. This resource is intended for researchers, scientists, and drug development professionals utilizing this high-conductivity alloy in their applications.
Frequently Asked Questions (FAQs)
Q1: What is "alpha case" and does it form on C17500 copper alloys during heat treatment?
A1: Alpha case is a hard, brittle, oxygen-enriched surface layer that can form on certain metals, most notably titanium alloys, during heat treatment at elevated temperatures. This layer is detrimental to the mechanical properties of the material, particularly its fatigue life.
For C17500 and other beryllium copper alloys, the surface phenomenon encountered during heat treatment is not a true alpha case. Instead, a surface oxide layer forms due to the high affinity of beryllium for oxygen. This layer is primarily composed of beryllium oxide (BeO) and copper oxides. While not technically alpha case, this oxide layer can still impact subsequent processing steps like plating, soldering, or brazing if not properly controlled and removed.
Q2: What causes the formation of a surface oxide layer on C17500 during heat treatment?
A2: The formation of a surface oxide layer on C17500 during age hardening is an inherent characteristic of the alloy. Beryllium is highly reactive with oxygen, and its oxidation cannot be entirely prevented, even when heat treating in a vacuum or a pure hydrogen atmosphere.[1] The primary factors influencing the thickness and composition of this oxide layer are the heat treatment temperature, time, and the composition of the furnace atmosphere.
Q3: How does the furnace atmosphere affect surface oxidation on C17500?
A3: The furnace atmosphere plays a critical role in the extent of surface oxidation:
-
Air: Heat treating in an air atmosphere will result in the heaviest, often black, oxide layer.
-
Inert Atmospheres (Nitrogen, Argon): These are recommended to minimize the formation of copper oxides, resulting in a thinner, more manageable surface layer.
-
Reducing Atmospheres (e.g., Hydrogen-Nitrogen blends): A low dew point atmosphere with a small percentage of hydrogen in nitrogen can further reduce the formation of copper oxides, though it will not prevent the formation of beryllium oxide.[1]
Q4: Can the surface oxide layer be removed after heat treatment?
A4: Yes, the surface oxide layer can and should be removed if subsequent surface treatments like plating or soldering are required. The most common method is acid pickling. A typical procedure involves immersing the parts in a heated sulfuric acid solution. The ease of removal depends on the composition of the oxide layer, which is influenced by the heat treatment temperature.
Q5: How does the heat treatment temperature affect the composition of the oxide layer?
A5: For high-strength beryllium copper alloys like C17200 (Alloy 25), the composition of the oxide layer is temperature-dependent. At age hardening temperatures below 700°F, the oxide is a mixture of beryllium oxide and copper oxides.[1] As the temperature increases, the proportion of the more tenacious beryllium oxide in the outer layer also increases, potentially making it more difficult to remove.[1]
Troubleshooting Guide: Surface Oxidation on C17500
This guide provides a systematic approach to troubleshooting excessive or problematic surface oxidation during the heat treatment of C17500.
Problem: Excessive or non-uniform oxide layer after heat treatment.
Initial Assessment:
-
Visual Inspection: Is the oxide layer thick, black, and flaky, or is it a thin, transparent film? Is the appearance uniform across the part?
-
Review Heat Treatment Parameters: Confirm the temperature, time, and furnace atmosphere used for the age hardening process.
Troubleshooting Steps:
| Symptom | Potential Cause | Recommended Action |
| Thick, black, flaky oxide | Heat treatment in an air atmosphere. | Switch to an inert atmosphere such as nitrogen or argon. For critical applications, consider a reducing atmosphere (e.g., 5% hydrogen in nitrogen with a low dew point). |
| Non-uniform or discolored surface | Contamination on the part surface prior to heat treatment (e.g., oils, grease). | Implement a thorough degreasing and cleaning procedure for all parts before they enter the furnace. |
| Inconsistent furnace atmosphere or leaks. | Verify the integrity of the furnace seals and ensure a consistent flow of the desired atmosphere. Check for any potential sources of oxygen or moisture ingress. | |
| Difficulty removing oxide with standard pickling | High heat treatment temperature leading to a beryllium oxide-rich surface. | If the application allows, consider a lower age hardening temperature. A lower temperature can result in an oxide layer with a higher proportion of copper oxides, which are more readily removed by acid pickling.[1] |
| Inadequate pickling procedure. | Review and optimize the pickling process. This may involve adjusting the acid concentration, temperature, or immersion time. |
Data Presentation: Oxide Layer Characteristics
Table 1: Influence of Heat Treatment Temperature on Oxide Composition for High-Strength Be-Cu Alloys (e.g., C17200) in a Nitrogen Atmosphere
| Heat Treatment Temperature | Outer Oxide Layer Composition | Implication for Removal |
| 500°F (260°C) | ~20% Beryllium Oxide, ~80% Copper Oxides[1] | More readily soluble in standard acid pickling solutions. |
| 600°F (315°C) | ~30% Beryllium Oxide, ~70% Copper Oxides[1] | Moderately soluble in standard acid pickling solutions. |
| ≥700°F (370°C) | Primarily Beryllium Oxide[1] | May require more aggressive or specialized pickling procedures for complete removal. |
Table 2: Illustrative Example of Oxide Layer Thickness on Copper as a Function of Heat Treatment Parameters (in an oxidizing atmosphere)
Note: This data is for general copper and not specific to C17500. The presence of beryllium will influence the actual oxide growth kinetics.
| Temperature | Time | Atmosphere | Approximate Oxide Layer Thickness |
| 400°C | 1 hour | Air | 4-5 µm |
| 600°C | 1 hour | Air | 8-10 µm |
Experimental Protocols
Protocol 1: Metallographic Examination of Surface Oxide Layer
Objective: To visually characterize the thickness and morphology of the surface oxide layer.
Methodology:
-
Sectioning: Carefully section a representative sample of the heat-treated C17500 part using a low-speed diamond saw with coolant to minimize deformation of the surface layer.
-
Mounting: Mount the sectioned sample in a suitable metallographic mounting compound (e.g., epoxy resin).
-
Grinding and Polishing:
-
Grind the mounted sample using successively finer grits of silicon carbide paper (e.g., 240, 400, 600, 800, 1200 grit). Ensure the sample is thoroughly cleaned between each grinding step.
-
Polish the sample using diamond suspensions on appropriate polishing cloths (e.g., 6 µm, 3 µm, 1 µm).
-
Perform a final polish with a colloidal silica or alumina suspension to achieve a mirror-like finish.
-
-
Etching (Optional): If desired to reveal the microstructure of the underlying base metal, etch the polished surface with a suitable etchant for copper alloys.
-
Microscopy: Examine the cross-section of the sample using an optical microscope or a scanning electron microscope (SEM) at various magnifications (e.g., 100x, 500x, 1000x).
-
Measurement: Use the calibrated measurement software of the microscope to determine the thickness of the surface oxide layer at multiple locations to obtain an average value.
Protocol 2: Microhardness Testing of the Surface
Objective: To determine if there is a significant hardness gradient at the surface, which can be indicative of a surface layer with different properties.
Methodology:
-
Sample Preparation: Prepare a metallographic cross-section of the heat-treated sample as described in Protocol 1.
-
Hardness Tester: Use a Knoop or Vickers microhardness tester equipped with a calibrated microscope.
-
Hardness Traverse:
-
Perform a series of indentations starting from the outer edge of the oxide layer and moving into the base material.
-
Space the indentations sufficiently far apart to avoid interference from the work-hardened zones of adjacent indents. A typical spacing is 3-5 times the diagonal length of the indentation.
-
Use a consistent load and dwell time for all indentations.
-
-
Data Analysis:
-
Measure the diagonals of each indentation and convert them to hardness values (HK or HV).
-
Plot the hardness values as a function of the distance from the surface.
-
Analyze the plot for any significant increase in hardness at or near the surface, which would characterize the surface oxide layer.
-
Visualizations
Caption: Troubleshooting workflow for surface oxidation issues.
Caption: Experimental workflow for surface characterization.
References
Technical Support Center: Improving Weldability of C175 Alloys
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the weldability of C175 alloys in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are C175 alloys and why are they used in experimental setups?
A1: C175 alloys are high-conductivity beryllium copper alloys, which include C17500 (cobalt-beryllium copper) and C17510 (nickel-beryllium copper).[1] They are utilized in applications demanding high thermal or electrical conductivity combined with good strength.[2] In experimental setups, they are often chosen for components like electrical connectors, current-carrying springs, and welding electrodes.
Q2: Which welding processes are recommended for C175 alloys?
A2: Gas shielded arc welding (TIG/GTAW and MIG/GMAW), resistance welding (spot and seam), and laser welding are recommended for C175 alloys.[2] Oxyacetylene welding is not recommended due to the formation of refractory beryllium oxide films, which can lead to inclusions and porosity.[2]
Q3: Is preheating necessary when welding C175 alloys?
A3: Yes, preheating is often advisable, especially for thicker sections, due to the high thermal conductivity of C175 alloys. A preheat temperature of around 400°F (200°C) is generally adequate to help maintain fluidity in the weld pool.[2][3]
Q4: What surface preparation is required before welding C175 alloys?
A4: A clean surface is crucial for successful welding. All contaminants such as dirt, oil, grease, paint, and oxides must be removed. This can be achieved through solvent or vapor degreasing for organic contaminants, and aggressive brushing, abrasive blasting, or acid pickling for oxides.[2] It is recommended to weld the parts immediately after cleaning.[2]
Q5: Is post-weld heat treatment (PWHT) necessary for C175 alloy welds?
A5: PWHT can be beneficial to improve the mechanical properties of the weldment.[4][5] The as-welded strength will be lower than the base metal.[2] A post-weld aging treatment can help restore hardness and strength.[3] For high-conductivity C175 alloys welded with a matching filler, a homogenization step at 1475-1550°F (800-850°C) may be necessary to prevent cracking during subsequent solution annealing.[2] A standard age hardening cycle for high conductivity alloys is 900°F (480°C) for two to three hours.[6]
Troubleshooting Guides
This section addresses common issues encountered during the welding of C175 alloys in a question-and-answer format.
Issue 1: Porosity in the Weld
Q: My welds on C175 alloy are showing signs of porosity (small gas bubbles). What are the likely causes and how can I prevent this?
A: Porosity in C175 welds is typically caused by trapped gases. The primary culprits are surface contamination and inadequate shielding gas coverage.
Troubleshooting Steps:
-
Verify Surface Cleanliness: Ensure the base metal and any filler wire are thoroughly cleaned of all oils, grease, moisture, and oxides before welding.[7]
-
Check Shielding Gas:
-
Confirm an adequate gas flow rate. For MIG welding, a typical range is 5-10 liters/min of argon.[2]
-
Ensure there are no leaks in the gas lines or connections.
-
Protect the welding area from drafts that can disturb the shielding gas envelope.[7]
-
Maintain a proper torch angle (around 10-20 degrees from perpendicular) to ensure good gas coverage of the weld pool.[7]
-
-
Review Welding Technique: An excessive contact-to-work distance can diminish the effectiveness of the shielding gas.[7]
Issue 2: Cracking in the Weld or Heat-Affected Zone (HAZ)
Q: I am experiencing cracking in my C175 welds, either in the weld bead itself or in the adjacent base metal. What could be the cause and solution?
A: Cracking in beryllium copper alloys can be categorized as hot cracking (during solidification) or cold cracking (after cooling).
Troubleshooting Steps:
-
Control Heat Input and Cooling Rate:
-
Select Appropriate Filler Material: If using a filler metal, ensure it is compatible with the C175 alloy. An aluminum bronze filler (ERCuAl A2) is sometimes used for welding beryllium copper to steel.[11]
-
Weld on Overaged Material: Whenever possible, welding on age-hardened C175 should be done in the overaged condition to minimize the risk of cracking in the base metal.[2]
-
Consider Post-Weld Heat Treatment: A proper PWHT schedule can relieve residual stresses that contribute to cracking.[11] For high-conductivity alloys, a homogenization treatment may be required before other heat treatments to prevent cracking.[2]
-
Check for Contaminants: Contaminants like sulfur can contribute to hot cracking.[9] Ensure thorough cleaning of the base metal.
Data Presentation: Welding Parameters
Due to the high thermal conductivity of C175 alloys, welding parameters often require adjustment compared to steels. The following tables provide general guidelines. Specific parameters should be developed and refined based on the experimental setup and material thickness.
Table 1: General Resistance Welding Parameters for C175 Alloys
| Parameter | Guideline Compared to Steel of Same Thickness | Note |
| Welding Current | Approximately 150% higher[1] | Higher current is needed to overcome the high electrical conductivity. |
| Weld Time | Approximately 50% shorter[1] | Shorter duration helps to localize the heat. |
| Electrode Pressure | Approximately 75% of that for steel[1] | Lighter pressure is generally recommended. |
Table 2: General Gas Metal Arc Welding (MIG/GMAW) Parameters for C175 Alloys
| Parameter | Typical Value |
| Voltage | 24 - 32 V[2] |
| Current | 250 - 450 A[2] |
| Shielding Gas | Argon[2] |
| Gas Flow Rate | 5 - 10 L/min[2] |
| Wire Feed Rate | 0.5 - 1.0 in/min (1.3 - 2.5 cm/min)[2] |
Table 3: General Laser Welding Parameters for C175 Alloys
| Parameter | Guideline | Note |
| Laser Power | 500 W is sufficient for 0.5 mm thickness[2] | Power will need to be increased for thicker sections. |
| Laser Type | Pulsed laser can be used[12] | Continuous wave lasers are also used for copper alloys. |
| Shielding Gas | Nitrogen or Argon[2] | Protects the weld pool from oxidation. |
Experimental Protocols
Protocol 1: Resistance Spot Welding of C175 Alloy Sheets
1. Material and Equipment:
- C175 alloy sheets of desired thickness.
- Resistance spot welding machine with precise time and current controls.[1]
- RWMA Class 2 electrodes (e.g., copper-chromium alloy).[1] Water-cooled electrodes are recommended.[2]
2. Surface Preparation:
- Degrease the C175 sheets using a suitable solvent to remove any oil or grease.
- Mechanically clean the surfaces to be welded using a wire brush or abrasive pad to remove any oxides.
- Wipe the surfaces with alcohol to remove any remaining residue and allow them to dry completely.
3. Welding Procedure:
- Set the initial welding parameters based on the guidelines in Table 1, adjusting for the specific thickness of your material. It is recommended to perform a series of test welds to establish optimum conditions.[1]
- Position the C175 sheets between the electrodes in the desired overlap configuration.
- Initiate the welding cycle. The machine will apply the set electrode force, followed by the welding current for the specified duration.
- Maintain the electrode force for a hold time after the current is shut off to allow the weld nugget to solidify under pressure.
4. Post-Weld Evaluation:
- Visually inspect the weld for any surface defects.
- For detailed analysis, perform cross-sectional analysis to examine the nugget size and microstructure.
- Conduct mechanical testing (e.g., peel or tensile-shear tests) to determine the weld strength.
Protocol 2: Autogenous TIG (GTAW) Butt Welding of Thin C175 Alloy Sheets
1. Material and Equipment:
- Thin C175 alloy sheets (e.g., < 1 mm).
- TIG welding power source (DCSP - Direct Current Straight Polarity is often used).[2]
- TIG torch with a 2% thoriated tungsten electrode.
- Pure argon or a helium-argon mixture for shielding gas.
- Fixturing to hold the sheets in a butt joint configuration with good fit-up.
2. Surface Preparation:
- Thoroughly clean the edges to be joined as described in the resistance welding protocol.
3. Welding Procedure:
- Secure the C175 sheets in the fixture with minimal gap.
- If necessary, preheat the assembly to approximately 400°F (200°C).[2][3]
- Set the welding current. This will require experimentation, but start with a lower current and increase as needed to establish a molten pool.
- Set the shielding gas flow rate (typically 15-40 ft³/hr).[3]
- Initiate the arc and establish a molten weld pool.
- Proceed with welding along the joint at a steady travel speed. For thin sections, filler metal may not be necessary (autogenous weld).[11]
- Use a foot pedal to modulate the current for better heat control.
4. Post-Weld Treatment and Evaluation:
- Allow the weldment to cool.
- Consider a post-weld heat treatment to restore mechanical properties if required.[2]
- Evaluate the weld through visual inspection, and for more detailed analysis, through metallography and mechanical testing.
Visualizations
References
- 1. aleacionesdeberilio.com [aleacionesdeberilio.com]
- 2. aleacionesdeberilio.com [aleacionesdeberilio.com]
- 3. ngkmetals.com [ngkmetals.com]
- 4. Development of a welding procedure for high conductivity, copper-beryllium alloy C17510 | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Development of a welding procedure for high conductivity, copper-beryllium alloy C17510 (1991) | H. Murray | 6 Citations [scispace.com]
- 6. matthey.ch [matthey.ch]
- 7. executivefillermetals.com [executivefillermetals.com]
- 8. thefabricator.com [thefabricator.com]
- 9. unimig.com.au [unimig.com.au]
- 10. Welding Cracks Causes & Solutions - YesWelder [wholesale.yeswelder.com]
- 11. usweldingcorp.com [usweldingcorp.com]
- 12. ebindustries.com [ebindustries.com]
Mitigating beryllium exposure during C175 sample preparation
An essential aspect of working with C175 series beryllium copper alloys is the diligent management of beryllium exposure.[1] While these materials are invaluable in many research and development applications for their unique properties, operations such as cutting, grinding, or polishing can generate airborne beryllium particles.[1][2] Inhalation of these particles is the primary route of exposure and can lead to serious health effects, including chronic beryllium disease (CBD) and lung cancer.[3][4][5] Skin contact with beryllium-containing dust can also lead to an allergic sensitization, which is a necessary precursor for developing CBD.[5][6]
This technical support center provides detailed guidance, troubleshooting steps, and answers to frequently asked questions to help researchers, scientists, and drug development professionals safely prepare C175 samples and mitigate the risks of beryllium exposure.
Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with C175 sample preparation?
A1: The primary health risk comes from the beryllium content in the C175 alloy. While the solid alloy presents minimal risk, sample preparation activities like cutting, grinding, machining, or polishing can generate fine dust or fumes.[1][2] Inhaling these airborne particles can cause serious lung conditions, most notably Chronic Beryllium Disease (CBD), a debilitating and potentially fatal respiratory disease.[4][5][7] Beryllium is also classified as a human carcinogen by the International Agency for Research on Cancer (IARC) and the National Toxicology Program.[4][8][9] Additionally, dermal contact with beryllium dust can cause skin sensitization, an allergic reaction that can lead to CBD.[5][6]
Q2: What regulatory exposure limits must we adhere to?
A2: Several regulatory and advisory bodies have established occupational exposure limits for beryllium. It is critical to maintain workplace exposures below these limits. The most commonly referenced limits in the United States are from the Occupational Safety and Health Administration (OSHA).[10][11][12]
Q3: What is the hierarchy of controls for mitigating beryllium exposure?
A3: The most effective way to control beryllium exposure is to follow the hierarchy of controls, which prioritizes the most effective and protective measures.[13] The hierarchy, from most to least effective, is:
-
Elimination/Substitution: If possible, replace the C175 alloy with a less hazardous material.
-
Engineering Controls: Isolate the hazard from the worker. This is a primary method for controlling beryllium dust.[13][14]
-
Administrative & Work Practice Controls: Change the way people work to reduce exposure.[13]
-
Personal Protective Equipment (PPE): Protect the worker with wearable equipment. This is the last line of defense.[13]
Q4: What specific engineering controls are required for C175 sample preparation?
A4: Engineering controls are crucial for capturing beryllium dust at its source.[13] Recommended controls include:
-
Local Exhaust Ventilation (LEV): Use high-efficiency ventilation systems, such as fume hoods or snorkel exhausts, positioned as close to the point of particle generation as possible.[11][13]
-
Enclosures: Whenever feasible, enclose the sample preparation process (e.g., using a glovebox or an enclosed grinding machine).[1][11]
-
Dust Collection Systems: Equip ventilation and enclosure systems with high-efficiency particulate air (HEPA) filters to capture beryllium particles before the air is exhausted.[2][10][15]
-
Wet Methods: Use coolants or water during cutting and grinding operations to suppress dust generation.[11][16]
Q5: What Personal Protective Equipment (PPE) is necessary?
A5: When engineering and work practice controls cannot sufficiently limit exposure, PPE is required.[13] A typical PPE ensemble for C175 sample preparation includes:
-
Respiratory Protection: Respirators are necessary if airborne beryllium concentrations may exceed exposure limits. Powered air-purifying respirators (PAPRs) with P100 filters are often recommended for their higher protection factor.[2][11] All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.[17]
-
Protective Clothing: Disposable coveralls or dedicated lab coats should be worn to prevent beryllium dust from contaminating personal clothing.[3][18]
-
Gloves: Use impermeable gloves, such as nitrile or neoprene, to prevent skin contact with beryllium dust.[2][3] When handling solid pieces of the alloy, leather gloves can protect against cuts and abrasions.[3]
-
Eye Protection: Wear safety glasses with side shields or goggles to protect against flying particles.[2][3]
Troubleshooting Guide
Problem: Air monitoring results exceed the OSHA PEL or STEL.
| Potential Cause | Troubleshooting Steps |
| Ineffective Engineering Controls | 1. Verify that the local exhaust ventilation (LEV) system is turned on and functioning correctly.[11] 2. Check for blockages in ventilation ducts. 3. Ensure the capture hood is positioned correctly and as close as possible to the source of dust generation.[11] 4. Confirm that HEPA filters have been checked and replaced according to schedule.[2] |
| Improper Work Practices | 1. Review sample preparation procedures with the user. Are they using methods that unnecessarily generate dust? 2. Ensure wet methods are being used consistently if the process allows.[16] 3. Confirm that users are not using prohibited cleaning methods like compressed air or dry sweeping.[2][3] |
| Inadequate PPE / PPE Failure | 1. Re-verify that the correct type of respirator is being used for the measured concentration.[19] 2. Check for damage to the respirator or a poor face seal (requires a new fit test). 3. Ensure PPE is being donned and doffed correctly in designated areas to prevent cross-contamination. |
| Contamination from Other Sources | 1. Investigate housekeeping procedures. Accumulated dust on surfaces can become airborne.[3] 2. Perform surface wipe sampling to identify areas of contamination that may be contributing to airborne levels.[20] |
Problem: Skin irritation or sensitization is reported.
| Potential Cause | Troubleshooting Steps |
| Direct Skin Contact with Beryllium Dust | 1. Immediately have the affected individual wash the area thoroughly with soap and water.[16] 2. Review glove-use procedures. Were gloves worn at all times? Were there any tears or holes in the gloves? 3. Ensure proper handwashing techniques are followed after every procedure and before leaving the work area.[2] |
| Contaminated Surfaces or Clothing | 1. Review procedures for handling and disposing of contaminated PPE. Contaminated work clothing must be kept separate from street clothes.[18] 2. Assess the cleaning and maintenance of protective clothing. Ensure it is not being removed from the workplace unless by an authorized service.[18] 3. Reinforce the policy of not eating, drinking, or smoking in the laboratory.[2] |
Data and Exposure Limits
Table 1: Beryllium Occupational Exposure Limits
| Organization/Regulation | Limit Type | Value | Notes |
| OSHA [10][12][21] | Permissible Exposure Limit (PEL) | 0.2 µg/m³ | 8-hour time-weighted average (TWA) |
| OSHA [10][12][21] | Short-Term Exposure Limit (STEL) | 2.0 µg/m³ | 15-minute exposure period |
| OSHA [21] | Action Level (AL) | 0.1 µg/m³ | 8-hour TWA; triggers requirements for medical surveillance and more frequent air monitoring. |
| ACGIH [3][22] | Threshold Limit Value (TLV) | 0.05 µg/m³ | 8-hour TWA (based on inhalable fraction) |
Table 2: Beryllium Surface Contamination Limits
| Organization/Regulation | Limit Type | Value | Notes |
| Department of Energy (DOE) [20] | Housekeeping | < 3 µ g/100 cm² | For removable contamination in operational areas. |
| Department of Energy (DOE) [23][24] | Free Release | < 0.2 µ g/100 cm² | For releasing equipment or areas for unrestricted use. |
Experimental Protocols
Protocol 1: Personal Air Sampling for Beryllium Exposure
This protocol describes the standard OSHA method for collecting personal breathing zone samples to assess a researcher's exposure to airborne beryllium.
Materials:
-
Personal sampling pump calibrated to 2 L/min.
-
37-mm, 0.8-micron mixed-cellulose ester (MCE) filter in a closed-face cassette.[25]
-
Tygon tubing.
-
Calibration device (e.g., rotameter).
-
Sample log sheet and labels.
Procedure:
-
Calibration: Calibrate the personal sampling pump to a flow rate of 2 L/min using a representative cassette in line. Record the pre-sampling flow rate.
-
Assembly: Attach one end of the Tygon tubing to the pump and the other end to the outlet of the filter cassette.
-
Placement: Clip the filter cassette, face-down, onto the researcher's collar in their breathing zone. Clip the pump onto their belt or place it in a pocket.
-
Sampling:
-
Completion: At the end of the sampling period, turn off the pump. Remove the cassette and replace the inlet and outlet plugs.
-
Post-Calibration: Re-calibrate the pump and record the post-sampling flow rate. The average of the pre- and post-sampling flow rates should be used to calculate the sample volume.
-
Documentation: Label the sample with a unique ID and record all relevant information (date, duration, flow rate, researcher's tasks) on the log sheet.[25]
-
Analysis: Send the sample, along with at least one field blank, to a laboratory accredited for beryllium analysis.[12] The lab will typically perform acid digestion followed by analysis using ICP-OES or ICP-MS.[25]
Protocol 2: Surface Wipe Sampling for Beryllium Contamination
This protocol is used to assess the level of removable beryllium contamination on workplace surfaces.
Materials:
-
Wipe sample media (e.g., Smear Tabs).[25]
-
10 cm x 10 cm template.
-
Disposable nitrile gloves.
-
Sample containers (e.g., 20-mL scintillation vials).[25]
-
Wetting agent (e.g., deionized water), if performing wet wipe sampling.
-
Sample log sheet and labels.
Procedure:
-
Preparation: Put on a clean pair of nitrile gloves. Label a sample container with a unique ID.
-
Delineate Area: Place the 10x10 cm template over the area to be sampled.
-
Wiping (S-Pattern):
-
For wet wipes: Moisten the wipe media with a small amount of wetting agent.
-
Pressing firmly, wipe the entire 100 cm² area with overlapping "S"-shaped strokes.
-
Fold the wipe with the exposed side inward.
-
Wipe the area again with the clean side of the wipe, using "S" strokes perpendicular to the first set.
-
-
Storage: Carefully place the wipe into the labeled sample container and seal it.
-
Documentation: Record the sample ID, location, and a description of the surface on the log sheet.
-
Cleanup: Dispose of the template and gloves.
-
Analysis: Send the sample to an accredited laboratory for analysis.
Visualizations
Caption: The hierarchy of controls prioritizes the most effective strategies for mitigating beryllium exposure.
Caption: A step-by-step workflow for the safe handling and preparation of C175 beryllium copper samples.
Caption: A logical decision-making process for investigating and responding to high beryllium exposure results.
References
- 1. berylliumsafety.com [berylliumsafety.com]
- 2. eaglealloys.com [eaglealloys.com]
- 3. ehs.mit.edu [ehs.mit.edu]
- 4. Summary - Managing Health Effects of Beryllium Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CCOHS: Beryllium - Health Effects [ccohs.ca]
- 6. HEALTH EFFECTS - Toxicological Profile for Beryllium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Beryllium Exposure Testing - ORISE [orise.orau.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fiskalloy.com [fiskalloy.com]
- 10. ishn.com [ishn.com]
- 11. Small Entity Compliance Guide for Beryllium in General Industry | Occupational Safety and Health Administration [osha.gov]
- 12. 1910.1024 - Beryllium. | Occupational Safety and Health Administration [osha.gov]
- 13. Beryllium - Exposure Evaluation and Controls | Occupational Safety and Health Administration [osha.gov]
- 14. nj.gov [nj.gov]
- 15. WORKPLACE SAFETY: BERYLLIUM PROTECTION - Industrial Vacuum [industrialvacuum.com]
- 16. Tips for Controlling Beryllium Exposure in Your Workplace - EHSLeaders [ehsleaders.org]
- 17. southerncopper.com [southerncopper.com]
- 18. Beryllium Compliance Guide -Personal Protective Equipment [berylliumsafety.com]
- 19. CDC - NIOSH Pocket Guide to Chemical Hazards - Beryllium & beryllium compounds (as Be) [cdc.gov]
- 20. 6682 Beryllium Handling & Exposure [wwwold.jlab.org]
- 21. 1926.1124 - Beryllium. | Occupational Safety and Health Administration [osha.gov]
- 22. Beryllium Laboratory Analysis [publications.aiha.org]
- 23. stacks.cdc.gov [stacks.cdc.gov]
- 24. The Beryllium Quandary [publications.aiha.org]
- 25. osha.gov [osha.gov]
Troubleshooting electrical contact resistance in C17510 connectors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C17510 electrical connectors. The following sections address common issues related to electrical contact resistance encountered during experimental work.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues with electrical contact resistance in C17510 connectors.
Question 1: My measurement readings are unstable or higher than expected. What could be causing high contact resistance in my C17510 connectors?
Answer: High contact resistance in C17510 connectors is typically caused by three main factors: surface contamination, oxidation, and mechanical degradation.
-
Surface Contamination: In a laboratory environment, various substances can contaminate connector surfaces. These include oils and greases from handling, airborne particulates, and residues from cleaning agents.[1] Even fingerprints can leave a film that increases resistance.
-
Oxidation: C17510, a beryllium copper alloy, can form a thin, non-conductive oxide layer when exposed to air, especially at elevated temperatures.[2] This beryllium oxide (BeO) film can significantly impede electrical flow.
-
Mechanical Degradation (Fretting Corrosion): Micro-motions caused by vibration or thermal cycling can lead to fretting corrosion.[3] These small movements wear away the protective surface, exposing the base metal to oxidation. The resulting oxide debris acts as an insulator, increasing contact resistance.[3]
-
Stress Relaxation: Over time and with repeated use, the connector material can lose its springiness, reducing the contact force between the mating surfaces. This can lead to an increase in contact resistance.
Question 2: How can I identify the cause of the increased contact resistance?
Answer: A systematic approach can help pinpoint the root cause:
-
Visual Inspection: Carefully examine the connector surfaces under magnification. Look for signs of contamination (e.g., discoloration, particulate matter), corrosion, or physical damage such as scratches or worn plating.
-
Review of Recent Procedures: Consider any recent changes in your experimental setup. Have new chemicals been introduced? Has the operating temperature changed? Have the connectors been subjected to more frequent mating and unmating cycles?
-
Controlled Cleaning: If contamination or oxidation is suspected, a thorough cleaning of the connector contacts can help determine if they are the root cause. A significant drop in resistance after cleaning indicates that surface films were the primary issue.
Question 3: What is the recommended procedure for cleaning C17510 connectors in a laboratory setting?
Answer: Proper cleaning is crucial for removing contaminants and oxide layers. For C17510, which contains beryllium, specific safety precautions must be followed. Always handle beryllium-containing materials with care and in accordance with your institution's safety guidelines.
Recommended Cleaning Protocols:
-
Pre-Cleaning (for oils, greases, and soils):
-
Use a good alkaline cleaner to remove organic residues.[2]
-
For stubborn grease, acetone or other fat solvents can be used. Avoid strong alkalis.
-
-
Acidic Cleaning (for oxide removal):
-
Sulfuric Acid/Hydrogen Peroxide Bath: A solution of 20% sulfuric acid (H₂SO₄) and 3% hydrogen peroxide (H₂O₂) at approximately 125°F (52°C) is effective for removing beryllium oxide films.[2] This is a "bright dip" that leaves a matte finish. A cold water rinse should follow this procedure.[2]
-
Phosphoric/Nitric/Acetic Acid (PNA) Bath: A mixture of 38% phosphoric acid (H₃PO₄), 2% nitric acid (HNO₃), and 60% acetic acid at 160°F (71°C) can also be used.[2] This method also polishes the surface. A hot water rinse is recommended afterward.[2]
-
-
Final Rinse and Drying:
-
After any chemical cleaning, rinse the connectors thoroughly with deionized water to remove any residual cleaning agents.
-
Dry the connectors completely before use to prevent moisture-induced corrosion.
-
Safety Note: When working with acids and beryllium-containing components, always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.
Frequently Asked Questions (FAQs)
Q1: What is C17510 and why is it used for electrical connectors?
A1: C17510 is a beryllium copper alloy known for its high electrical and thermal conductivity, combined with good strength and resistance to stress relaxation.[4][5] These properties make it an excellent material for high-performance electrical connectors, especially in applications requiring reliable current transfer and durability.
Q2: Are there any chemicals I should avoid when working with C17510 connectors?
A2: Yes. C17510 is resistant to many organic solutions, non-oxidizing acids, and dilute alkalis. However, it is not recommended for use with ammonium hydroxide or strongly oxidizing acids.[6]
Q3: How many mating cycles can a C17510 connector withstand before a significant increase in contact resistance is observed?
A3: The durability of a C17510 connector depends on several factors, including the connector design, contact force, and the presence of any lubrication. Generally, repeated mating and unmating will lead to wear on the contact surfaces, which can increase contact resistance. While specific numbers vary, a gradual increase in resistance can be expected with hundreds to thousands of cycles. For critical applications, it is advisable to periodically measure the contact resistance to monitor performance.
Q4: Can I use abrasive materials to clean the contacts?
A4: It is generally not recommended to use abrasive materials like sandpaper or wire brushes.[7] Many connectors have a thin plating on the contact surface that can be damaged or removed by abrasion, potentially leading to higher contact resistance and reduced corrosion resistance. Chemical cleaning is the preferred method.
Data Presentation
The following tables provide illustrative examples of how different factors can influence the contact resistance of C17510 connectors. These are not from a specific cited experiment but represent expected trends based on material properties and general connector principles.
Table 1: Illustrative Effect of Cleaning on Contact Resistance
| Connector State | Typical Contact Resistance (mΩ) |
| New, out of the box | 1 - 5 |
| After 1000 hours in a laboratory environment (uncleaned) | 15 - 30 |
| After cleaning with Sulfuric Acid/Hydrogen Peroxide | 2 - 6 |
Table 2: Illustrative Effect of Mating Cycles on Contact Resistance
| Number of Mating Cycles | Typical Contact Resistance (mΩ) |
| 10 | 2 - 5 |
| 100 | 3 - 7 |
| 1,000 | 5 - 12 |
| 10,000 | 10 - 25 |
Experimental Protocols
Methodology for Measuring Electrical Contact Resistance (Four-Point Probe Method)
The four-point probe, or Kelvin method, is the standard for accurately measuring low contact resistance as it eliminates the influence of the probe and lead resistances from the measurement.[3][8]
Equipment:
-
A precision DC current source
-
A sensitive voltmeter (nanovoltmeter or microvoltmeter)
-
A four-point probe fixture with precisely spaced, spring-loaded pins
-
The C17510 connector to be tested
Procedure:
-
Setup: Connect the current source to the two outer probes of the four-point probe fixture. Connect the voltmeter to the two inner probes.
-
Contact: Carefully bring the four probes into contact with the connector surface to be measured. Ensure all four probes make good, stable contact.
-
Apply Current: Apply a known, stable DC through the outer probes. The current level should be high enough to induce a measurable voltage but low enough to avoid heating the contact.
-
Measure Voltage: Measure the voltage drop across the two inner probes using the high-impedance voltmeter.
-
Calculate Resistance: The contact resistance (R) is calculated using Ohm's Law: R = V/I, where V is the measured voltage and I is the applied current.
-
Repeatability: Take multiple measurements at different points on the contact surface to ensure consistency and to obtain an average value.
Visualizations
Caption: A logical workflow for troubleshooting high contact resistance.
Caption: A step-by-step protocol for cleaning C17510 connectors.
Caption: The experimental workflow for four-point probe resistance measurement.
References
- 1. nationalbronze.com [nationalbronze.com]
- 2. In Our Element: How Do You Clean Copper Beryllium? [materion.com]
- 3. Four Point Probe Measurement Explained [suragus.com]
- 4. matmake.com [matmake.com]
- 5. C17510 and C17200 Copper Alloys - Lion Metal [shlionmetal.com]
- 6. smithmetal.com [smithmetal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Manual resistivity measurement, 4-point probe · EURIS Semiconductor Equipment Services [euris-semiconductor.com]
Technical Support Center: Enhancing Fatigue Life of C175 Components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C175 beryllium copper components under cyclic loading.
Troubleshooting Guides
This section addresses common issues encountered during fatigue life experiments with C175 components.
| Problem | Possible Causes | Suggested Solutions |
| Premature Failure of Components | 1. Material Defects: Presence of non-metallic inclusions or voids can act as stress concentrators, leading to early crack initiation.[1][2][3] 2. Surface Finish: A rough surface finish from machining can introduce micro-notches that serve as fatigue crack initiation sites. 3. Improper Heat Treatment: Incorrect solution annealing or age hardening can result in a suboptimal microstructure with reduced fatigue strength.[2] 4. Fretting Fatigue: Unintended micro-motion at contact points with fixtures can cause surface damage and premature cracking.[3][4] | 1. Material Inspection: Characterize the microstructure of the raw material to identify and quantify inclusion content. Consider using higher purity material if inclusions are a persistent issue. 2. Surface Preparation: Implement a consistent surface preparation protocol, such as electropolishing, to achieve a smooth and defect-free surface.[5] 3. Verify Heat Treatment: Ensure that the heat treatment process follows established protocols for C175 alloys to achieve the desired temper and microstructure.[2] 4. Fixture Design: Redesign fixtures to minimize relative motion or introduce compliant layers at contact surfaces. |
| Inconsistent S-N Curve Data (High Scatter) | 1. Variability in Material Microstructure: Inconsistent grain size or precipitate distribution across different samples can lead to variations in fatigue life.[6] 2. Inconsistent Specimen Preparation: Variations in surface finish or the introduction of residual stresses during machining can significantly affect fatigue performance.[7] 3. Testing Environment Fluctuations: Changes in temperature or humidity can influence the fatigue behavior of the material. 4. Specimen Alignment: Misalignment in the test fixture can introduce unintended bending stresses, leading to data scatter. | 1. Material Batch Control: Use material from the same batch for a given set of experiments and characterize the microstructure of representative samples. 2. Standardize Specimen Preparation: Develop and adhere to a strict protocol for specimen machining and surface finishing to ensure consistency.[7][8] 3. Control Test Environment: Maintain a stable and recorded testing environment. 4. Alignment Verification: Use alignment fixtures and strain gauging to ensure proper specimen alignment before testing. |
| Crack Initiation at Unexpected Locations | 1. Fixture-Induced Stress Concentrations: The design of the gripping fixture may be introducing stress concentrations at unintended locations. 2. Surface Damage from Handling: Scratches or dents from handling can act as crack initiation sites. 3. Subsurface Inclusions: Large subsurface inclusions can lead to internal crack initiation, especially in high-cycle fatigue regimes.[1][3] | 1. Fixture Analysis: Use finite element analysis (FEA) to analyze the stress distribution in the specimen and fixture assembly. Redesign the fixture if necessary. 2. Careful Handling Procedures: Implement and enforce strict handling protocols for test specimens. 3. Fractography: Analyze the fracture surface to determine the crack initiation site. If it is a subsurface inclusion, this may be an inherent material characteristic. |
Frequently Asked Questions (FAQs)
1. What is the expected fatigue strength of C17510 beryllium copper?
There is limited publicly available data specifically for the fatigue strength of C17510. However, fracture testing and performance data have been gathered for this alloy, indicating its suitability for cyclically loaded applications.[9][10] For similar beryllium copper alloys like C17200, the fatigue strength is influenced by factors such as temperature.[11][12][13]
2. How does temperature affect the fatigue life of C175 components?
For the similar C17200 beryllium copper alloy, rotating bending fatigue tests have shown that an increase in temperature generally leads to a decrease in fatigue performance. While the degradation is relatively low up to 350°C, a significant drop in fatigue strength is observed at 450°C.[11][12]
Quantitative Data: Effect of Temperature on Fatigue Strength of C17200 Alloy
| Temperature (°C) | Fatigue Strength at 1x10⁷ cycles (MPa) | Percentage Decrease from 25°C |
| 25 | 441.8 | 0% |
| 150 | 409.4 | 7.3% |
| 350 | 400.3 | 9.4% |
| 450 | 272.1 | 38.4% |
| Data sourced from rotating bending fatigue tests on C17200 beryllium copper alloy.[11] |
3. What surface treatments can be used to enhance the fatigue life of C175 components?
Surface treatments that introduce compressive residual stresses and remove surface defects are effective in improving fatigue life. Common methods include:
-
Shot Peening: This process creates a layer of compressive residual stress on the surface, which inhibits crack initiation and propagation.[14][15]
-
Electropolishing: This method removes a small layer of surface material, eliminating micro-cracks and other defects that can act as stress risers.[5][16][17]
-
Polishing: Mechanical polishing can improve surface finish and remove defects, though it may not introduce the same level of compressive stress as shot peening.[6]
4. How do inclusions within the C175 material affect its fatigue life?
Non-metallic inclusions can be detrimental to the fatigue life of C175 components. These inclusions can act as stress concentration sites, leading to the initiation of fatigue cracks at lower stress levels than in a defect-free material.[1][3] The size, shape, and location of these inclusions play a significant role in their effect on fatigue performance.[1][18]
Experimental Protocols
Rotating Bending Fatigue Testing (Based on ASTM E466 Principles)
This protocol outlines the general procedure for conducting rotating bending fatigue tests on C175 specimens.
-
Specimen Preparation:
-
Machine specimens to the required dimensions as per ASTM E466 or other relevant standards, ensuring the test section has a smooth, well-defined geometry.[19][20][21]
-
The final surface finishing steps should be performed in the longitudinal direction of the specimen to minimize circumferential scratches that can act as crack initiators.[7][8]
-
Clean the specimens thoroughly to remove any contaminants.[8]
-
-
Test Setup:
-
Securely mount the specimen in the rotating bending fatigue testing machine.
-
Ensure proper alignment to avoid extraneous stresses.
-
Apply the desired bending load to the specimen.
-
-
Testing:
-
Begin rotating the specimen at the specified frequency.
-
The test continues until the specimen fractures or a predetermined number of cycles (run-out) is reached.
-
Record the number of cycles to failure.
-
-
Data Analysis:
-
Repeat the test at various stress levels with multiple specimens at each level to generate an S-N (Stress vs. Number of cycles to failure) curve.
-
Analyze the data statistically to determine the fatigue strength at a specific number of cycles.[6]
-
Shot Peening of C175 Components (General Procedure based on AMS 2431)
This protocol provides a general guideline for shot peening C175 components to improve fatigue life.
-
Media Selection:
-
Process Parameters:
-
Intensity: Determine the required Almen intensity for the application. This is a measure of the energy of the shot stream and is critical for achieving the desired compressive stress layer.
-
Coverage: Ensure 100% coverage of the critical surfaces. This means that the entire surface is impacted by the shot.
-
Nozzle Angle and Distance: Maintain a consistent nozzle angle and distance to the workpiece to ensure uniform peening.
-
-
Execution:
-
Mask any areas that should not be peened.
-
Perform the shot peening process using calibrated equipment.
-
Verify the Almen intensity on a representative test strip.
-
-
Post-Treatment:
-
Clean the component to remove any residual shot media.
-
Inspect the component for any surface damage.
-
Signaling Pathways and Mechanisms
Fatigue Failure Mechanism in C175 Beryllium Copper
The fatigue failure in precipitation-strengthened alloys like C175 is a multi-stage process that begins at the microstructural level. The interaction between dislocations and precipitates under cyclic loading is a key factor.
Caption: Fatigue failure progression in C175 alloy.
Influence of Precipitation Hardening on Fatigue Resistance
Precipitation hardening in C175 alloys introduces fine precipitates into the copper matrix, which act as obstacles to dislocation motion, thereby increasing the material's strength.
Caption: Dislocation-precipitate interactions in C175.
Troubleshooting Logic for Inconsistent Fatigue Data
This diagram outlines a logical workflow for troubleshooting high scatter in fatigue test results.
Caption: Workflow for troubleshooting inconsistent fatigue data.
References
- 1. researchgate.net [researchgate.net]
- 2. tms.org [tms.org]
- 3. kobelco.co.jp [kobelco.co.jp]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. ableelectropolishing.com [ableelectropolishing.com]
- 6. ist.org.uk [ist.org.uk]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. scribd.com [scribd.com]
- 9. Fracture testing and performance of beryllium copper alloy C17510 [inis.iaea.org]
- 10. DAM [digital.library.unt.edu]
- 11. Rotating Bending Fatigue Behaviors of C17200 Beryllium Copper Alloy at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 5 Shot Peening Specifications You Should Expect for Your Project - Superior Shot Peening & Coatings [superiorshotpeening.com]
- 15. cwst.se [cwst.se]
- 16. researchgate.net [researchgate.net]
- 17. openaccess.cms-conferences.org [openaccess.cms-conferences.org]
- 18. wpfiles.mines.edu [wpfiles.mines.edu]
- 19. img.antpedia.com [img.antpedia.com]
- 20. testresources.net [testresources.net]
- 21. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 22. sae.org [sae.org]
- 23. kramerindustriesonline.com [kramerindustriesonline.com]
- 24. shotpeener.com [shotpeener.com]
Technical Support Center: Elemental Analysis of C175 Alloys
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the elemental analysis of C175 alloys. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are C175 alloys and why is their elemental composition critical?
A1: C175 alloys, specifically C17500 and C17510, are beryllium copper alloys known for their high strength and good electrical and thermal conductivities. They are utilized in applications such as electronic connectors, springs, and resistance welding systems. The elemental composition, particularly the beryllium content, is critical as it dictates the alloy's mechanical and physical properties. C17500 is primarily alloyed with cobalt, while C17510 uses nickel.
Q2: What are the primary analytical techniques for the elemental analysis of C175 alloys?
A2: The primary techniques for determining the elemental composition of C175 alloys are X-Ray Fluorescence (XRF) spectrometry, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS). Each method offers distinct advantages and is suited for different analytical requirements.
Q3: Where can I find certified reference materials (CRMs) for calibrating my analyses of C175 alloys?
A3: Certified reference materials are essential for accurate calibration. For C17510 beryllium-copper alloy, NIST SRM 458 is a suitable standard. This SRM is provided in chip form and is intended for use in chemical analysis methods.[1] It is crucial to use matrix-matched standards to ensure the accuracy of your results.
Data Presentation: Composition of C175 Alloys and Calibration Standards
A clear understanding of the expected elemental composition is fundamental for accurate analysis. The tables below summarize the nominal composition of C17510 alloy and the certified values for a relevant NIST Standard Reference Material.
Table 1: Nominal Elemental Composition of C17510 Alloy
| Element | Content (wt. %) |
| Beryllium (Be) | 0.20 - 0.60 |
| Nickel (Ni) | 1.40 - 2.20 |
| Cobalt (Co) | 0.35 max |
| Silicon (Si) | 0.25 max |
| Iron (Fe) | 0.10 max |
| Aluminum (Al) | 0.15 max |
| Copper (Cu) | Balance |
Note: Composition can vary slightly between manufacturers.
Table 2: Certified Values for NIST SRM 458 (Beryllium-Copper Alloy C17510) [1]
| Element | Certified Value (wt. %) | Estimated Uncertainty (wt. %) |
| Beryllium (Be) | 0.360 | 0.005 |
| Nickel (Ni) | 1.60 | 0.02 |
| Cobalt (Co) | 0.076 | 0.002 |
| Iron (Fe) | 0.060 | 0.001 |
| Silicon (Si) | 0.035 | 0.003 |
| Aluminum (Al) | 0.030 | 0.005 |
| Tin (Sn) | 0.004 | 0.001 |
| Zinc (Zn) | 0.002 | 0.001 |
| Chromium (Cr) | 0.004 | 0.001 |
| Lead (Pb) | 0.002 | 0.001 |
| Magnesium (Mg) | 0.003 | - |
Experimental Protocols
Detailed methodologies for XRF and ICP-OES are provided below. These protocols are intended as a guide and may require optimization based on your specific instrumentation and sample characteristics.
X-Ray Fluorescence (XRF) Spectrometry Protocol
XRF is a non-destructive technique well-suited for the rapid analysis of solid metal alloys.
1. Sample Preparation:
-
For accurate analysis, especially for light elements like beryllium, the sample surface must be carefully prepared to be smooth and representative of the bulk material.
-
Grinding/Polishing: Use a series of abrasive papers (e.g., silicon carbide) of decreasing grit size to achieve a flat, mirror-like finish. Final polishing with a fine diamond or alumina suspension is recommended.
-
Cleaning: After polishing, thoroughly clean the sample surface with a suitable solvent (e.g., ethanol or acetone) in an ultrasonic bath to remove any residual polishing media and contaminants. Dry the sample completely before analysis.
2. Instrumentation and Measurement:
-
Instrument: Wavelength Dispersive X-Ray Fluorescence (WDXRF) spectrometer.
-
X-ray Tube: Rhodium (Rh) target is commonly used.
-
Analyzing Crystal: For beryllium (Be-Kα), a synthetic multilayer analyzer with a large d-spacing is required due to the long wavelength of the fluorescence.
-
Detector: A gas flow proportional counter is typically used for light elements.
-
Atmosphere: The analysis must be conducted under vacuum to minimize the absorption of long-wavelength X-rays by air.
3. Calibration:
-
A multi-point calibration curve should be established using certified reference materials (CRMs) with a similar matrix to the C175 alloy being analyzed (e.g., NIST SRM 458).
-
The calibration should cover the expected concentration range of the elements of interest.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Protocol
ICP-OES is a destructive technique that offers high sensitivity and is suitable for trace element analysis.
1. Sample Digestion:
-
Accurately weigh approximately 0.25 g of the C175 alloy sample into a clean, dry Teflon digestion vessel.
-
Acid Digestion: In a fume hood, add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl). A common starting point is a 3:1 ratio of HCl to HNO₃ (aqua regia). For complete dissolution, gentle heating on a hot plate or a microwave digestion system may be necessary.
-
Procedure:
-
Add 6 mL of concentrated HCl and 2 mL of concentrated HNO₃ to the sample.
-
Allow the initial reaction to subside.
-
If using a hot plate, heat gently until the sample is completely dissolved. Avoid boiling to prevent loss of volatile elements.
-
If using a microwave digestion system, follow the manufacturer's recommended program for copper alloys.
-
-
After digestion, cool the solution and quantitatively transfer it to a 100 mL volumetric flask. Dilute to the mark with deionized water. The final solution should be clear.
2. Instrumentation and Measurement:
-
Instrument: An ICP-OES spectrometer with either radial, axial, or dual plasma viewing capabilities.
-
Plasma Gas: High-purity argon.
-
Nebulizer: A cross-flow or concentric nebulizer suitable for the acid matrix.
-
Spray Chamber: A cyclonic or Scott-type spray chamber.
3. Calibration and Analysis:
-
Prepare a series of multi-element calibration standards from certified stock solutions in the same acid matrix as the digested samples.
-
The calibration range should bracket the expected concentrations of the analytes in the sample solution.
-
Aspirate the blank, standards, and sample solutions into the plasma and measure the emission intensities at the recommended wavelengths.
Table 3: Recommended ICP-OES Wavelengths for Key Elements in C175 Alloys
| Element | Wavelength (nm) | Notes |
| Beryllium (Be) | 234.861, 313.042, 313.107 | 313.042 nm is often preferred for its sensitivity and lower interference. |
| Nickel (Ni) | 231.604, 221.647 | 231.604 nm is a sensitive line. |
| Cobalt (Co) | 228.616, 238.892 | 228.616 nm is a common choice. |
| Iron (Fe) | 238.204, 259.940 | 259.940 nm is a very sensitive line but can have interferences. |
| Copper (Cu) | 324.754, 224.700 | 324.754 nm is a highly sensitive and commonly used line. |
Troubleshooting Guide
This section addresses common issues encountered during the elemental analysis of C175 alloys.
Q1: My beryllium results from XRF analysis are inconsistent and seem low. What could be the cause?
A1: Inconsistent and low beryllium readings in XRF are often due to improper sample preparation. The Be-Kα X-ray has a very long wavelength and is easily absorbed.
-
Surface Finish: An uneven or rough surface will scatter the beryllium fluorescence, leading to lower detected intensities. Ensure a highly polished, mirror-like surface.
-
Contamination: Any surface contamination, including oxidation or residual polishing compounds, can absorb the beryllium signal. Thoroughly clean the sample immediately before analysis.
-
Instrumental Conditions: Ensure a high vacuum in the spectrometer chamber and that the correct analyzing crystal for beryllium is being used.
Q2: I am observing spectral interferences in my ICP-OES analysis of C175 alloys. How can I mitigate this?
A2: Spectral interferences are common in complex matrices like copper alloys.
-
Wavelength Selection: The first step is to select an alternative analytical wavelength for the element of interest that is free from interference. Refer to wavelength tables and your instrument's software for guidance.
-
Inter-element Correction (IEC): Modern ICP-OES software allows for the application of mathematical corrections to compensate for known spectral overlaps. This involves analyzing a single-element standard of the interfering element to determine its contribution to the analyte signal.
-
Matrix Matching: Preparing calibration standards with a similar copper concentration to your samples can help to minimize matrix-induced spectral background changes.
Q3: My C175 alloy sample is not fully dissolving during the acid digestion for ICP-OES. What should I do?
A3: Incomplete dissolution will lead to inaccurate results.
-
Acid Mixture: While a mixture of nitric and hydrochloric acid is often sufficient, the addition of a small amount of hydrofluoric acid (HF) may be necessary to dissolve any refractory silicate phases. Caution: HF is extremely hazardous and requires special handling procedures.
-
Digestion Method: If using a hot plate, ensure sufficient time and gentle heating. A microwave digestion system is generally more effective at achieving complete dissolution of complex alloys.
-
Sample Form: Using smaller sample pieces (chips or drillings) will increase the surface area and facilitate faster and more complete digestion.
Q4: The plasma in my ICP-OES is unstable when I introduce my digested C175 alloy samples. What is the problem?
A4: Plasma instability is often caused by high concentrations of dissolved solids in the sample solution.
-
Dilution: The most straightforward solution is to dilute your sample further. Ensure that the final concentrations of the elements of interest are still within the linear range of your calibration.
-
Nebulizer and Spray Chamber: Ensure that your nebulizer is not clogged and that the spray chamber is draining correctly. A high-solids nebulizer may be required.
-
Instrument Parameters: You may need to optimize the instrument's RF power and argon gas flow rates to better tolerate the high copper matrix.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the elemental analysis of C175 alloys.
Caption: Experimental workflow for the elemental analysis of C175 alloys.
Caption: Troubleshooting decision tree for common elemental analysis issues.
References
Validation & Comparative
A Comparative Performance Analysis of C17500 and C17510 Beryllium Copper Alloys
This guide provides a detailed comparative analysis of C17500 and C17510, two prominent beryllium copper alloys. Tailored for researchers, scientists, and drug development professionals who may utilize these high-performance materials in analytical instrumentation and equipment, this document outlines their key performance characteristics, supported by quantitative data and standardized experimental protocols.
Introduction
C17500 and C17510 are precipitation-hardenable beryllium copper alloys renowned for their favorable combination of moderate strength, and high thermal and electrical conductivity.[1][2] The primary distinction between these two alloys lies in their tertiary alloying element: C17500 is alloyed with cobalt, while C17510 utilizes nickel.[1][3] This subtle difference in composition was driven by the higher cost of cobalt, leading to the development of C17510 as a more cost-effective alternative with largely comparable performance.[1] Both alloys are classified as Class 3 by the Resistance Welder Manufacturers Association (RWMA), indicating their suitability for applications requiring high strength and good conductivity.[4][5]
Chemical Composition
The nominal chemical compositions of C17500 and C17510 are presented in Table 1. The principal alloying elements, in addition to the copper balance, are beryllium and either cobalt or nickel. These elements are critical in achieving the desired mechanical and physical properties through a precipitation hardening heat treatment.
Table 1: Nominal Chemical Composition of C17500 and C17510 (% by weight)
| Element | C17500 | C17510 |
| Beryllium (Be) | 0.40 - 0.70[6] | 0.2 - 0.6[7][8] |
| Cobalt (Co) | 2.40 - 2.70[9] | 0.3 max[7][8] |
| Nickel (Ni) | 0.3 max[6] | 1.4 - 2.2[7][8] |
| Copper (Cu) | Balance[6] | Balance[7] |
| Sum of Named Elements | 99.5 min [9] | 99.5 min [8] |
Comparative Performance Data
The mechanical, electrical, and thermal properties of C17500 and C17510 are summarized in the following tables. The data presented represents typical values for age-hardened materials and can vary based on the specific temper and processing of the alloy.
Mechanical Properties
Table 2: Comparative Mechanical Properties of C17500 and C17510
| Property | C17500 | C17510 |
| Tensile Strength, Ultimate | up to 793 MPa[3] | 690 - 960 MPa[10] |
| Yield Strength (0.2% Offset) | - | 550 - 760 MPa |
| Elongation at Break | - | 10% min[10] |
| Rockwell Hardness (B Scale) | up to 100[4] | up to 100[5][11] |
Electrical and Thermal Properties
Table 3: Comparative Electrical and Thermal Properties of C17500 and C17510
| Property | C17500 | C17510 |
| Electrical Conductivity | 45 - 60% IACS[4] | 45 - 60% IACS[5][12] |
| Thermal Conductivity | ~165 W/m·K[13] | 210 W/m-K[14] |
| Melting Point (Solidus) | 1020 °C[15] | 1030 °C[14] |
| Melting Point (Liquidus) | 1060 °C[15] | 1070 °C[14] |
Experimental Protocols
The data presented in this guide is determined by standardized testing methodologies, primarily those established by ASTM International. The following are summaries of the key experimental protocols used to characterize these alloys.
Tensile Testing (ASTM E8/E8M)
Tensile properties such as ultimate tensile strength, yield strength, and elongation are determined in accordance with ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.[5][14][16]
-
Specimen Preparation: A standardized specimen is machined from the alloy material. The dimensions of the specimen are precisely measured, particularly the cross-sectional area of the gauge length.
-
Test Procedure: The specimen is mounted in a universal testing machine. A uniaxial tensile load is applied at a controlled rate. An extensometer is used to measure the elongation of the gauge length as the load increases.
-
Data Analysis: The applied load and the corresponding elongation are recorded to generate a stress-strain curve. From this curve, the ultimate tensile strength (the maximum stress the material can withstand), the yield strength (the stress at which plastic deformation begins, typically at 0.2% offset), and the percentage of elongation at fracture are determined.
Hardness Testing (ASTM E18)
Rockwell hardness is a measure of a material's resistance to indentation and is determined according to ASTM E18 - Standard Test Methods for Rockwell Hardness of Metallic Materials.[3][12][17]
-
Principle: The test involves applying a preliminary minor load to an indenter (typically a steel ball for the B scale used for copper alloys) to seat it in the material. A major load is then applied for a specific duration. The major load is then removed, and the difference in the depth of indentation before and after the application of the major load is used to calculate the Rockwell hardness number.
-
Procedure: The surface of the test piece must be clean and smooth. The appropriate indenter and load combination for the Rockwell B scale are selected. The test is performed multiple times on the material to ensure an accurate average reading.
Electrical Resistivity and Conductivity (ASTM B193)
Electrical conductivity is a measure of a material's ability to conduct electric current. It is the reciprocal of electrical resistivity. The standard test method is ASTM B193 - Standard Test Method for Resistivity of Electrical Conductor Materials.[18][19]
-
Methodology: The test typically involves a four-point probe method to eliminate contact resistance errors. A known current is passed through the outer two probes, and the voltage drop is measured across the inner two probes.
-
Calculation: The resistance is calculated using Ohm's law (R = V/I). The resistivity is then determined based on the resistance, the cross-sectional area of the specimen, and the distance between the voltage probes. The electrical conductivity is then calculated as the reciprocal of the resistivity and is often expressed as a percentage of the International Annealed Copper Standard (% IACS).[20]
Thermal Conductivity (ASTM E1530)
Thermal conductivity, the ability of a material to transfer heat, is determined using methods such as the guarded heat flow meter technique described in ASTM E1530.[21][22]
-
Apparatus: A test specimen is placed between two parallel plates maintained at different temperatures. A heat flux transducer measures the rate of heat flow through the specimen. A guard heater is used to minimize radial heat loss, ensuring one-dimensional heat flow.[22]
-
Measurement: A steady-state heat flow is established. The temperature difference across the specimen and the heat flow rate are measured.
-
Calculation: The thermal conductivity is calculated from the rate of heat flow, the temperature gradient across the specimen, and the dimensions of the specimen.
Visualized Workflows and Relationships
To further elucidate the material selection process and experimental procedures, the following diagrams are provided.
Caption: Alloy selection logic for C17500 vs. C17510.
Caption: Standard workflow for tensile testing of metallic alloys.
Applications
The excellent combination of properties makes both C17500 and C17510 suitable for a wide range of demanding applications. Their high conductivity is crucial for electrical and thermal management components.
Common applications for both alloys include:
-
Electrical/Electronic Components: Connectors, springs, relay parts, and switch parts.[4][17]
-
Industrial: Resistance welding electrodes, plastic mold tooling, and die-casting plunger tips.[3][4]
-
Aerospace and Automotive: Components requiring high reliability and performance under stress.[23][24]
While their applications largely overlap, C17510 is often favored in the US market due to the cost advantages of nickel over cobalt.[1]
Conclusion
C17500 and C17510 are high-performance beryllium copper alloys that offer a valuable combination of moderate strength and high electrical and thermal conductivity. The primary differentiator between them is the use of cobalt in C17500 and nickel in C17510, a factor that primarily influences cost and material availability rather than imparting significant performance differences for most applications. The selection between the two often comes down to economic and supply chain considerations. The performance characteristics outlined in this guide, determined by standardized experimental protocols, provide a reliable basis for material selection in advanced research and development applications.
References
- 1. store.astm.org [store.astm.org]
- 2. Thermal conductivity measurement (ASTM D 5470, E1530, and E1461) – Paul Wu's Blog [materean.com]
- 3. wmtr.com [wmtr.com]
- 4. store.astm.org [store.astm.org]
- 5. testresources.net [testresources.net]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. testmetals.com [testmetals.com]
- 8. gsalloy.com [gsalloy.com]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. zwickroell.com [zwickroell.com]
- 12. ASTM E18-25: Rockwell Hardness Standard Test Methods - The ANSI Blog [blog.ansi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. wtsmachine.com [wtsmachine.com]
- 15. scribd.com [scribd.com]
- 16. ASTM E8 | Tensile Testing Standards & Procedures - Valence [valencesurfacetech.com]
- 17. repositorio.uisek.edu.ec [repositorio.uisek.edu.ec]
- 18. ia600303.us.archive.org [ia600303.us.archive.org]
- 19. matestlabs.com [matestlabs.com]
- 20. youtube.com [youtube.com]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. azom.com [azom.com]
- 23. store.astm.org [store.astm.org]
- 24. atslab.com [atslab.com]
A Comparative Guide to C175 and Other High-Conductivity Copper Alloys
For researchers, scientists, and drug development professionals, the selection of materials with precise thermal and electrical properties is critical for experimental apparatus and instrumentation. High-conductivity copper alloys are often employed in applications demanding efficient heat dissipation and reliable electrical connections. This guide provides an objective comparison of C175 copper alloys with other notable high-conductivity copper alloys, supported by quantitative data and standardized experimental methodologies.
Overview of High-Conductivity Copper Alloys
Copper and its alloys are renowned for their excellent electrical and thermal conductivity. While pure copper offers the highest conductivity, alloying elements are introduced to enhance mechanical properties such as strength and hardness, often with a trade-off in conductivity. The alloys compared in this guide are selected for their balance of conductivity and mechanical strength, making them suitable for demanding applications.
C175 Alloys (C17500 and C17510): These are beryllium copper alloys known for their good strength and high thermal conductivity.[1] They are heat-treatable, allowing for a range of mechanical properties. The primary difference between C17500 and C17510 lies in their alloying addition; C17500 contains cobalt, while C17510 contains nickel.[1][2][3] Despite this, their performance characteristics are very similar.[1][2]
C17200: Also a beryllium copper alloy, C17200 is distinguished by its significantly higher beryllium content, which results in the highest strength among beryllium copper alloys, though with lower conductivity compared to the C175 series.[4][5]
C18150 and C18200: These are chromium-based copper alloys. C18200, or chromium copper, offers a good combination of strength, hardness, and conductivity.[6] C18150, a chromium-zirconium copper, includes a small amount of zirconium to improve its strength and resistance to softening at elevated temperatures.[6][7]
Quantitative Data Comparison
The following tables summarize the key mechanical and physical properties of the selected high-conductivity copper alloys. The data presented are typical values and may vary depending on the specific temper and processing of the material.
Table 1: Chemical Composition (%)
| Alloy | UNS No. | Beryllium (Be) | Cobalt (Co) | Nickel (Ni) | Chromium (Cr) | Zirconium (Zr) | Copper (Cu) |
| C17500 | C17500 | 0.4 - 0.7 | 2.4 - 2.7 | - | - | - | Balance |
| C17510 | C17510 | 0.2 - 0.6 | - | 1.4 - 2.2 | - | - | Balance |
| C17200 | C17200 | 1.8 - 2.0 | 0.2 - 0.6 (Co+Ni) | - | - | - | Balance |
| C18150 | C18150 | - | - | - | 0.4 - 1.2 | 0.04 - 0.15 | Balance |
| C18200 | C18200 | - | - | - | 0.6 - 1.2 | - | Balance |
Table 2: Mechanical Properties
| Property | C17500 / C17510 | C17200 | C18150 | C18200 |
| Tensile Strength (MPa) | 655 - 965 | 1140 - 1310 | 480 - 550 | 520 - 600 |
| Yield Strength (0.2% Offset) (MPa) | 520 - 725 | 965 - 1140 | - | - |
| Elongation (%) | 10 - 20 | 3 - 10 | - | - |
| Hardness (Rockwell B) | 90 - 100 | 97 - 105 (HRB) | 75 - 85 | 85 - 95 |
Table 3: Physical and Electrical Properties
| Property | C17500 / C17510 | C17200 | C18150 | C18200 |
| Electrical Conductivity (% IACS) | 45 - 60 | 22 - 28 | 75 - 80 | 80 - 85 |
| Thermal Conductivity (W/m·K) | 208 - 300 | 105 - 130 | ~320 | ~320 |
| Density (g/cm³) | 8.83 | 8.25 | ~8.89 | ~8.89 |
Experimental Protocols
The data presented in this guide are determined by standardized experimental protocols to ensure accuracy and comparability. The following are summaries of the key ASTM (American Society for Testing and Materials) standards used for characterizing these copper alloys.
Tensile Testing (ASTM E8/E8M)
This test method determines the strength and ductility of metallic materials under uniaxial tensile stress.[8][12]
-
Specimen Preparation: A standardized specimen is machined from the alloy material. The dimensions of the specimen are critical and are specified in the standard based on the product form (e.g., plate, rod).[13]
-
Procedure: The specimen is mounted in a universal testing machine. A controlled tensile force is applied to the specimen until it fractures.[8] During the test, the applied force and the elongation of the specimen are continuously measured.
-
Key Properties Measured:
-
Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before necking.
-
Yield Strength: The stress at which the material begins to deform plastically.
-
Elongation: The percentage increase in length of the specimen after fracture, which is a measure of ductility.[8]
-
Hardness Testing (ASTM E18)
This standard covers the determination of Rockwell hardness of metallic materials.[4][14]
-
Principle: The Rockwell test measures the permanent depth of indentation produced by a specific indenter under a given load.[14][15]
-
Procedure:
-
A preliminary test force (minor load) is applied to the specimen.
-
The major load is then applied for a specified dwell time.
-
The major load is removed, and the permanent indentation depth is measured relative to the minor load position. The Rockwell hardness number is inversely related to the depth of the indentation.
-
-
Scales: Different Rockwell scales (e.g., HRB, HRC) are used depending on the material's expected hardness, utilizing different indenters and loads. For these copper alloys, the Rockwell B scale is commonly used.
Electrical Conductivity Testing (ASTM E1004)
This test method uses an electromagnetic (eddy-current) technique to determine the electrical conductivity of nonmagnetic metals.[10][16]
-
Principle: An alternating current in a probe coil generates a changing magnetic field, which in turn induces eddy currents in the conductive material. These eddy currents create their own magnetic field that opposes the primary field. The instrument measures the change in impedance of the probe coil, which is related to the material's conductivity.
-
Procedure: The instrument's probe is placed on the surface of the material. The instrument provides a direct reading of the electrical conductivity, typically as a percentage of the International Annealed Copper Standard (% IACS).[16]
-
Calibration: The instrument is calibrated using standards of known electrical conductivity.
Thermal Conductivity Testing (Guarded-Comparative-Longitudinal Heat Flow Technique)
This method, often following principles outlined in standards like ASTM E1225, determines the thermal conductivity of solid materials.[17][18]
-
Principle: A sample of the unknown material is placed between two identical reference materials with known thermal conductivity. A longitudinal heat flow is established through this stack.
-
Procedure:
-
A temperature gradient is created along the stack by a heater at one end and a heat sink at the other.
-
The assembly is "guarded" with insulation to prevent radial heat loss.
-
By measuring the temperature gradients across the known reference materials and the unknown sample at steady-state conditions, the thermal conductivity of the sample can be calculated based on the known thermal conductivity of the references.[18]
-
Visualizing Alloy Selection
The selection of an appropriate copper alloy is a multi-faceted decision based on the primary requirements of the application. The following diagrams illustrate the logical relationships in the alloy selection process.
References
- 1. tianxing.com.cn [tianxing.com.cn]
- 2. galvanizeit.com [galvanizeit.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. store.astm.org [store.astm.org]
- 5. scribd.com [scribd.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. wmtr.com [wmtr.com]
- 8. ASTM E8 | Tensile Testing Standards & Procedures - Valence [valencesurfacetech.com]
- 9. scribd.com [scribd.com]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. zwickroell.com [zwickroell.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. wmtr.com [wmtr.com]
- 16. laboratuar.com [laboratuar.com]
- 17. eyoungindustry.com [eyoungindustry.com]
- 18. img.antpedia.com [img.antpedia.com]
A Comparative Guide to C175 Beryllium Copper Alloys: Validating Material Properties Through Simulation
For researchers, scientists, and professionals in drug development, the selection of high-performance materials is critical for the reliability and accuracy of analytical instrumentation and processing equipment. C175 beryllium copper alloys, specifically C17500 and C17510, are often employed in applications demanding a combination of high strength, and superior thermal and electrical conductivity. This guide provides a comparative analysis of these two alloys, supported by their material properties, and outlines a comprehensive protocol for validating these properties through finite element analysis (FEA) simulation.
Comparative Material Properties of C17500 and C17510
C17500 and C17510 are beryllium copper alloys that offer a similar performance profile, with the primary distinction being the alloying element used in conjunction with beryllium: C17500 utilizes cobalt, while C17510 uses nickel.[1] This substitution was driven by the desire for a more cost-effective alloying agent in C17510.[1][2] Both alloys are recognized as RWMA Class 3 materials, signifying their high strength and good conductivity.[3] The choice between the two often depends on specific application requirements and cost considerations. Below is a summary of their key material properties.
| Property | C17500 | C17510 | Unit |
| Chemical Composition | |||
| Beryllium (Be) | 0.2% – 0.6% | 0.2% – 0.6% | % |
| Cobalt (Co) | 2.4% – 2.7% | - | % |
| Nickel (Ni) | - | 1.4% – 2.2% | % |
| Copper (Cu) | Balance | Balance | % |
| Mechanical Properties | |||
| Tensile Strength | 690 – 1030 | 690 – 1030 | MPa |
| Yield Strength | 410 – 690 | 410 – 690 | MPa |
| Elongation | 10% – 25% | 10% – 25% | % |
| Hardness (Rockwell B) | 90 – 100 | 92 – 102 | HRB |
| Thermal Properties | |||
| Thermal Conductivity | 105 – 125 | 105 – 125 | W/m·K |
| Melting Point (Solidus) | ~1029 | ~1029 | °C |
| Melting Point (Liquidus) | ~1068 | ~1068 | °C |
| Electrical Properties | |||
| Electrical Conductivity | 45% – 60% | 45% – 60% | % IACS |
Note: The properties listed are typical values and can vary depending on the temper and processing of the material.
Experimental Protocol for Validation of C175 Material Properties
To ensure the accuracy of simulation results, it is imperative to validate the material model with experimental data. The following protocol outlines the key steps for characterizing and validating the properties of C175 alloys for use in FEA.
1. Sample Preparation and Characterization:
-
Material Sourcing: Procure certified C17500 and C17510 samples in the desired form (e.g., rod, plate) and temper (e.g., solution treated, age hardened).
-
Chemical Analysis: Perform elemental analysis using techniques such as X-ray fluorescence (XRF) or inductively coupled plasma mass spectrometry (ICP-MS) to verify the alloy composition against ASTM standards (e.g., ASTM B870).[4][5][6]
-
Microstructural Analysis: Prepare metallographic samples and examine the microstructure using optical microscopy and scanning electron microscopy (SEM) to characterize grain size, phase distribution, and identify any defects.
2. Mechanical Property Testing:
-
Tensile Testing: Conduct uniaxial tensile tests according to ASTM E8/E8M standards to determine key mechanical properties, including Young's modulus, yield strength, ultimate tensile strength, and elongation.
-
Hardness Testing: Perform Rockwell hardness tests (B scale) as specified in ASTM E18 to measure the material's resistance to indentation.
-
Fatigue Testing: If the application involves cyclic loading, conduct fatigue tests to determine the fatigue strength of the material.
3. Thermal and Electrical Property Measurement:
-
Thermal Conductivity: Measure the thermal conductivity of the material using a guarded hot plate or laser flash apparatus in accordance with ASTM E1225.
-
Electrical Conductivity: Determine the electrical conductivity as a percentage of the International Annealed Copper Standard (% IACS) using a four-point probe or eddy current method, following ASTM B193.
4. Finite Element Model Development:
-
Geometry and Meshing: Create a digital model of the test specimen with accurate dimensions and generate a high-quality finite element mesh.
-
Material Model Definition: Input the experimentally determined material properties (e.g., Young's modulus, Poisson's ratio, stress-strain curve) into the FEA software's material library.
-
Boundary Conditions and Loading: Apply boundary conditions and loads to the model that accurately replicate the experimental test setup.
5. Simulation and Validation:
-
Simulation Execution: Run the FEA simulation to predict the material's response under the defined test conditions.
-
Data Comparison: Compare the simulation results (e.g., stress-strain curves, deformation, failure points) with the experimental data.
-
Model Refinement: If discrepancies exist, refine the material model, mesh, or boundary conditions until the simulation results correlate closely with the experimental findings.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the material property validation process.
This diagram illustrates the parallel experimental and simulation workflows, culminating in the comparison and validation of the material model.
This diagram shows the logical progression from material property inputs through the validation and simulation process to inform design and material selection decisions.
References
- 1. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]
- 2. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]
- 3. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]
- 4. store.astm.org [store.astm.org]
- 5. img.antpedia.com [img.antpedia.com]
- 6. img.antpedia.com [img.antpedia.com]
Cross-verification of C175 fatigue data from different studies
For researchers, scientists, and drug development professionals seeking to understand the fatigue properties of C175 beryllium copper alloy, this guide provides a comparative analysis of available data from various studies. Due to the limited availability of complete, publicly accessible S-N curve data for C17510, this document focuses on summarizing key mechanical properties and single-point fatigue strength data, alongside a detailed overview of the experimental methodologies employed in significant research efforts.
Quantitative Data Summary
The following table summarizes the mechanical and fatigue properties of C17510 beryllium copper alloy as reported in publicly available datasheets and research abstracts. It is important to note that single-point fatigue strength values are provided, which represent the stress level that the material can withstand for a specified number of cycles without failure. These values are useful for comparison but do not represent the full fatigue life behavior under varying stress amplitudes.
| Property | C17510 (Alloy 3) HT Temper | C17510 (TH02 Temper) | C17510 (B-2 Alloy) Room Temp. | C17510 (B-3 Alloy) Room Temp. | C17510 (B-2 Alloy) LN2 Temp. | C17510 (B-3 Alloy) LN2 Temp. | Data Source(s) |
| Tensile Strength (MPa) | 750 - 970 | ~793 | ~869 | ~683 | ~972 | ~814 | [1],[2],[3] |
| 0.2% Yield Strength (MPa) | 650 - 870 | ~745 | ~758 | ~586 | ~827 | ~634 | [1],[2],[3] |
| Elongation (%) | 5 - 25 | 8 (Typical) | - | - | - | - | [1],[2] |
| Fatigue Strength (MPa) | 240 - 350 | ~241 | - | - | - | - | [1],[2] |
| at N cycles | 1.00E+08 | 1.00E+08 | - | - | - | - | [1],[2] |
Note: Conversion from ksi to MPa is approximated as 1 ksi = 6.89476 MPa. Data from datasheets often represent typical values and may vary based on specific processing and testing conditions.
Experimental Protocols and Methodologies
Key Experimental Approaches:
-
Material Variants: The studies investigated at least two variations of C17510 alloy, designated as B-2 (optimized for strength) and B-3 (optimized for conductivity by overaging).
-
Testing Standards: The fatigue crack growth rate tests were conducted in strict accordance with ASTM E647, "Standard Test Method for Measurement of Fatigue Crack Growth Rates." Other related mechanical property tests followed relevant ASTM standards such as E399 for plane-strain fracture toughness and E8 for tensile testing.
-
Temperature Conditions: To simulate the operational environment of the intended application, fatigue and fracture tests were performed at both room temperature and liquid nitrogen (LN2) temperature.
-
Stress Ratios: The fatigue tests were conducted at various stress ratios (the ratio of minimum to maximum stress in a loading cycle), including nominal zero and -1, to understand the effect of mean stress on fatigue life. A stress ratio of R=0.05 was also used in some characterizations.
The general workflow for fatigue testing and data analysis, as inferred from the descriptions of these studies, involves specimen preparation, cyclic loading under controlled conditions, and monitoring for crack initiation and propagation until failure. The resulting data is then used to generate S-N curves, which plot the applied stress (S) against the number of cycles to failure (N).
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the cross-verification of fatigue data, from initial literature review to final data comparison.
Caption: Workflow for Cross-Verification of C175 Fatigue Data.
References
A Head-to-Head Comparison: C175 Beryllium Copper vs. Chromium Zirconium Copper for Welding Applications
In the demanding world of resistance welding, the choice of electrode material is paramount to ensuring weld quality, consistency, and operational efficiency. Among the array of available copper alloys, C175 Beryllium Copper (BeCu) and Chromium Zirconium Copper (CrZrCu) stand out as leading contenders for high-performance applications. This guide provides an in-depth, objective comparison of these two alloys, supported by their material properties and performance characteristics, to assist researchers and industry professionals in making informed material selection decisions.
Material Classification and Overview
C175 Beryllium Copper, specifically UNS C17510, is a high-conductivity beryllium copper alloy.[1][2] It is classified as a Class 3 material by the Resistance Welder Manufacturers Association (RWMA).[3][4] This classification signifies a combination of high hardness and moderate electrical conductivity, making it suitable for welding materials with high electrical resistance, such as stainless steels.[2][5]
Chromium Zirconium Copper, specifically UNS C18150, is a high-performance copper alloy that offers a good balance of strength, conductivity, and resistance to softening at elevated temperatures.[6][7] It is categorized as an RWMA Class 2 material.[4][7] Class 2 alloys are the most commonly used for general-purpose resistance welding, particularly for spot and seam welding of steels and coated materials.[5]
Quantitative Data Summary
The following tables summarize the key mechanical, electrical, and thermal properties of C17510 Beryllium Copper and C18150 Chromium Zirconium Copper. These values are typical and can vary with the condition and heat treatment of the material.
Table 1: Mechanical Properties
| Property | C17510 Beryllium Copper (RWMA Class 3) | C18150 Chromium Zirconium Copper (RWMA Class 2) |
| Tensile Strength | 760 - 965 MPa (110 - 140 ksi)[1][2] | 485 - 550 MPa (70 - 80 ksi)[6][8] |
| Yield Strength | 620 - 825 MPa (90 - 120 ksi) | 415 - 485 MPa (60 - 70 ksi) |
| Rockwell Hardness | 92 - 100 HRB[1][9] | 70 - 85 HRB[8] |
| Elongation | 8 - 15%[9] | 15 - 20%[6] |
Table 2: Electrical and Thermal Properties
| Property | C17510 Beryllium Copper (RWMA Class 3) | C18150 Chromium Zirconium Copper (RWMA Class 2) |
| Electrical Conductivity | 45 - 60% IACS[1][2] | 75 - 85% IACS[8] |
| Thermal Conductivity | 190 - 210 W/mK | 320 - 340 W/mK |
| Softening Temperature | ~650 °C[10] | ~500 °C[7] |
Performance Comparison for Welding Applications
The distinct properties of C175 and C18150 translate to different performance characteristics in welding applications.
C175 Beryllium Copper (Class 3):
-
High Hardness and Strength: The superior hardness and strength of C175 make it highly resistant to deformation under the high pressures exerted during resistance welding.[10] This translates to longer electrode life and better maintenance of the electrode tip geometry, which is crucial for consistent weld quality.
-
Lower Electrical and Thermal Conductivity: The lower conductivity of C175 means that more heat is generated at the electrode-workpiece interface. While this can be advantageous for welding highly resistive materials like stainless steel, it can also lead to increased heat buildup in the electrode itself, potentially accelerating wear if not properly managed.
-
Applications: C175 is the preferred choice for welding high-resistance materials such as stainless steels, Monel, and other nickel alloys.[2][5] It is also used for projection welding dies and flash and butt welding inserts where high strength and wear resistance are critical.[3]
C18150 Chromium Zirconium Copper (Class 2):
-
High Electrical and Thermal Conductivity: The higher conductivity of C18150 allows for efficient transfer of current to the workpiece with less heat generation within the electrode.[11] This property is beneficial for welding materials with lower electrical resistance, such as carbon steels and some coated steels.
-
Good High-Temperature Strength: The addition of chromium and zirconium provides good resistance to softening at the elevated temperatures encountered during welding, which is an improvement over pure copper.[6][7]
-
Excellent for Coated Steels: C18150 is often recommended for welding galvanized and other coated steels as it can exhibit less sticking to the workpiece compared to other copper alloys.[7][12]
-
Applications: As a versatile Class 2 material, C18150 is widely used for spot and seam welding of cold and hot-rolled steels, as well as coated materials.[5][7]
Experimental Protocols for Material Evaluation
To ensure the quality and performance of welding electrode materials, standardized testing procedures are employed. The following are key experimental protocols relevant to the properties of C175 and C18150 copper alloys.
1. Hardness Testing (ASTM E18):
-
Objective: To determine the material's resistance to localized plastic deformation.
-
Methodology: The Rockwell hardness test, as specified in ASTM E18, is commonly used. This test involves applying a preliminary test force (minor load) to an indenter (either a steel ball or a diamond cone) seated on the material's surface. A major load is then applied for a specified duration and subsequently removed, returning to the minor load. The difference in the depth of penetration between the application of the minor and major loads is measured and converted to a Rockwell hardness number. For these copper alloys, the Rockwell B scale (HRB) is typically used.
2. Electrical Resistivity and Conductivity Testing (ASTM B193):
-
Objective: To measure the material's ability to conduct electricity.
-
Methodology: ASTM B193 outlines the standard test method for the resistivity of electrical conductor materials. This method involves measuring the electrical resistance of a specimen of a known length and cross-sectional area. The volume resistivity is then calculated from these measurements. The electrical conductivity is the reciprocal of the volume resistivity and is often expressed as a percentage of the International Annealed Copper Standard (% IACS).
3. Tensile Testing (ASTM E8):
-
Objective: To determine the material's strength and ductility under tensile loading.
-
Methodology: According to ASTM E8, a standardized specimen is subjected to a controlled tensile force until it fractures. During the test, the elongation of the specimen is measured. Key properties determined from this test include the ultimate tensile strength (the maximum stress the material can withstand), the yield strength (the stress at which the material begins to deform plastically), and the elongation (a measure of the material's ductility).
Visualizing the Comparison
To better illustrate the relationship between the key properties and their impact on welding performance, the following diagrams are provided.
Caption: Property-Performance Relationships for Welding Electrodes
Caption: Simplified Electrode Selection Workflow
Conclusion
The choice between C175 Beryllium Copper and C18150 Chromium Zirconium Copper for welding electrodes is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the welding application.
C175 Beryllium Copper (RWMA Class 3) is the premier choice for applications demanding high hardness, strength, and wear resistance, particularly when welding high-resistance materials like stainless steel. Its ability to maintain its shape under high pressure ensures long electrode life and consistent weld quality.
C18150 Chromium Zirconium Copper (RWMA Class 2) offers a more versatile, all-around performance with its excellent electrical and thermal conductivity combined with good mechanical properties. It is the workhorse for a wide range of applications, especially for welding carbon and coated steels, where its high conductivity and resistance to sticking are advantageous.
For researchers and engineers, a thorough understanding of the material properties and their interplay with the welding process is crucial for optimizing weld quality, increasing productivity, and reducing operational costs. This guide provides a foundational understanding to aid in the critical selection process between these two high-performance copper alloys.
References
- 1. C17510 Beryllium Copper | Aviva Metals [avivametals.com]
- 2. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]
- 3. COPPER ALLOYS | COPPER NICKEL BERYLLIUM | by Cadi Company and many more Copper Alloy Products [cadicompany.com]
- 4. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]
- 5. anchorbronze.com [anchorbronze.com]
- 6. azom.com [azom.com]
- 7. australwright.com.au [australwright.com.au]
- 8. C18150 Copper Chromium Zirconium [kojako.com]
- 9. modisoncopper.com [modisoncopper.com]
- 10. What is the selection of spot welding electrode materials? [m.spot-weldingmachine.com]
- 11. solitairesteelllp.com [solitairesteelllp.com]
- 12. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]
A Comparative Guide to Non-Ferrous Spring Materials: C17510 vs. Phosphor Bronze and Nickel Silver
For researchers, scientists, and drug development professionals seeking the optimal non-ferrous spring material, this guide provides a direct comparison of C17510 beryllium copper, phosphor bronze, and nickel silver. The selection of an appropriate spring material is critical for the performance and reliability of precision instruments and devices. This document outlines key performance characteristics, supported by experimental data, to inform material selection for demanding applications.
Executive Summary
C17510, a beryllium copper alloy, distinguishes itself with a superior combination of moderate strength, high electrical and thermal conductivity, and excellent resistance to stress relaxation.[1][2] Phosphor bronze is a widely used copper-based spring alloy known for its good electrical conductivity and ability to withstand repeated bending.[3] Nickel silver alloys are noted for their strength, ductility, and corrosion resistance.[2][4] This guide will delve into the quantitative comparison of these materials across critical mechanical and physical properties.
Data Presentation: A Quantitative Comparison
The following table summarizes the key mechanical and physical properties of C17510, Phosphor Bronze (C51000), and Nickel Silver (C75200) to facilitate a clear and objective comparison.
| Property | C17510 (Beryllium Copper) | Phosphor Bronze (C51000) | Nickel Silver (C75200) |
| Tensile Strength, Ultimate (UTS) | 310 - 860 MPa[5] | 330 - 780 MPa[5] | 400 - 660 MPa[6] |
| Tensile Strength, Yield (0.2% Offset) | 120 - 750 MPa[5] | 130 - 750 MPa[5] | 172 - 621 MPa[6] |
| Modulus of Elasticity | 120 GPa[5] | 110 GPa[5] | 124 GPa[4] |
| Electrical Conductivity (% IACS) | 22 - 54%[5] | ~15 - 20% | 6%[4] |
| Thermal Conductivity | 210 W/m-K[5] | 77 W/m-K[5] | 33 W/m-K[4] |
| Rockwell B Hardness | 44 - 99[5] | 26 - 97[5] | 63 - 93 |
| Fatigue Strength (10^8 cycles) | ~240 - 350 MPa | Data Not Available | ~1/3 of Tensile Strength |
| Stress Relaxation Resistance | Excellent | Good[7] | Moderate |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are detailed protocols for the key experiments cited.
Tensile Testing (based on ASTM E8)
Objective: To determine the tensile strength, yield strength, and modulus of elasticity of the material.
Methodology:
-
Specimen Preparation: Test specimens are meticulously prepared according to the dimensions specified in ASTM E8. The geometry of the specimen is designed to ensure that failure occurs within the gauge length.[8][9]
-
Equipment Calibration: The tensile testing machine, including the load cell and extensometer, is calibrated to ensure precision.[8]
-
Test Execution: The specimen is securely held by gripping devices in the tensile testing machine. A uniaxial tensile load is applied at a controlled rate until the specimen fractures.[8][9]
-
Data Recording: Throughout the test, the applied load and the elongation of the specimen are continuously recorded. This data is used to generate a stress-strain curve.[8]
-
Data Analysis:
-
Tensile Strength (Ultimate): The maximum stress the material can withstand before fracture.
-
Yield Strength (0.2% Offset): The stress at which a material exhibits a specified deviation from proportionality of stress and strain (0.2% permanent strain).
-
Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Fatigue Testing (based on ASTM E466)
Objective: To determine the fatigue strength of the material, which is its ability to withstand repeated cyclic loading.
Methodology:
-
Specimen Preparation: Unnotched specimens are prepared with a high-quality surface finish to avoid stress concentrations that could lead to premature failure.[3]
-
Test Setup: The specimen is mounted in a fatigue testing machine capable of applying cyclic axial loads. Proper alignment is crucial to prevent bending stresses.[3]
-
Cyclic Loading: A sinusoidal cyclic load is applied at a constant amplitude and frequency. The stress ratio (R), the ratio of minimum to maximum stress, is maintained constant.
-
Failure Criterion: The test is run until the specimen fractures or until a predetermined number of cycles (e.g., 10^8 cycles) is reached without failure.[10]
-
S-N Curve Generation: The process is repeated with different stress amplitudes, and the results are plotted as stress (S) versus the number of cycles to failure (N) to generate an S-N curve. The fatigue strength is the stress level at which the material can endure a specified number of cycles.[10]
Stress Relaxation Testing (based on ASTM E328)
Objective: To measure the time-dependent decrease in stress in a material held at a constant strain.[11][12]
Methodology:
-
Specimen Preparation: The test specimen is prepared according to the specifications of the chosen test configuration (tension, compression, or bending).
-
Test Environment: The test is conducted in a temperature-controlled environment to isolate the effects of thermal expansion.[13]
-
Initial Loading: The specimen is loaded to a predetermined initial stress level, typically a percentage of its yield strength.[13]
-
Constant Strain Maintenance: The strain is held constant throughout the duration of the test.
-
Stress Measurement: The load required to maintain the constant strain is monitored over time. The decrease in this load indicates the extent of stress relaxation.
-
Data Reporting: The results are typically reported as the percentage of the initial stress remaining after a specific time at a given temperature.
Material Selection Workflow
The selection of the appropriate non-ferrous spring material is a multi-faceted process that involves balancing performance requirements with material properties. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision workflow for selecting a non-ferrous spring material.
Signaling Pathways and Logical Relationships
The interplay between material composition, processing, and final properties determines the suitability of an alloy for a specific spring application. This can be visualized as a signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. fiskalloy.com [fiskalloy.com]
- 3. testresources.net [testresources.net]
- 4. wieland-rolledproductsna.com [wieland-rolledproductsna.com]
- 5. C17510 Copper vs. C51000 Bronze :: MakeItFrom.com [makeitfrom.com]
- 6. azom.com [azom.com]
- 7. sciepub.com [sciepub.com]
- 8. ASTM E8 | Tensile Testing Standards & Procedures - Valence [valencesurfacetech.com]
- 9. testresources.net [testresources.net]
- 10. clic-meeting.web.cern.ch [clic-meeting.web.cern.ch]
- 11. img.antpedia.com [img.antpedia.com]
- 12. storethinghiem.vn [storethinghiem.vn]
- 13. scribd.com [scribd.com]
A Comparative Guide to C17500 Beryllium Copper: Correlating Microstructure with Mechanical Performance
For researchers, scientists, and drug development professionals seeking high-performance materials, C17500 beryllium copper offers a unique combination of strength, electrical conductivity, and thermal resistance. This guide provides a detailed comparison of C17500 with its alternatives, supported by experimental data, to inform material selection for critical applications.
The exceptional mechanical properties of C17500 are intricately linked to its microstructure, which can be precisely controlled through heat treatment. This alloy, a member of the high-conductivity beryllium copper family, derives its strength from a process known as precipitation hardening.[1] By carefully manipulating the aging temperature and time, a fine dispersion of cobalt beryllide precipitates forms within the copper matrix, impeding dislocation movement and significantly increasing the material's strength and hardness.[2]
Comparative Analysis of C17500 and Alternative Alloys
The selection of a material for a specific application often involves a trade-off between various properties. The following tables provide a quantitative comparison of C17500 with other notable high-performance copper alloys.
Table 1: Chemical Composition of C17500 and a Beryllium-Free Alternative
| Alloy | UNS Designation | Principal Alloying Elements (wt.%) |
| Beryllium Copper | C17500 | Be: 0.40-0.70, Co: 2.40-2.70, Cu: Balance[3] |
| Beryllium-Free Copper | C18000 | Ni: 1.8-3.0, Si: 0.4-0.8, Cr: 0.1-0.8, Cu: Balance[4] |
Table 2: Comparison of Mechanical and Physical Properties
| Property | C17500 (Peak Aged - TH04) | C17200 (Peak Aged) | C17510 (Peak Aged) | C18000 (Peak Aged) |
| Tensile Strength (MPa) | ≥680, up to 980[3] | 1140 - 1310 | 655 - 795 | ~675 |
| Yield Strength (0.2% offset) (MPa) | ≥550[3] | 965 - 1140 | 520 - 725 | ~520 |
| Elongation (%) | ≥10[3] | 3 - 10 | 10 - 20 | ~14 |
| Hardness (Rockwell B) | 90 min. | 97 - 105 | 90 - 100 | 90 min. |
| Electrical Conductivity (% IACS) | ≥45[3] | 22 - 28 | 45 - 65 | 45 min. |
| Thermal Conductivity (W/m·K) | 195 - 200[3] | 105 - 130 | 208 - 300 | ~225 |
*Note: The properties of C17200, C17510, and C18000 are provided for comparative purposes. C17200 is a high-strength beryllium copper, while C17510 is a high-conductivity beryllium copper similar to C17500 but with a nickel addition instead of cobalt.[5] C18000 is a beryllium-free alternative.[4][6]
The Role of Microstructure in Mechanical Properties
The strength of C17500 is primarily derived from the precipitation of nano-scale cobalt beryllide particles within the alpha-copper matrix during the aging process. The size, distribution, and coherency of these precipitates with the matrix are critical factors that determine the final mechanical properties.
The age hardening process begins with a solution annealing treatment at a high temperature, followed by rapid quenching. This traps the beryllium and cobalt in a supersaturated solid solution.[1] Subsequent aging at a lower temperature (typically around 480°C) allows for the controlled precipitation of the strengthening phases.[2]
Experimental Protocols
To ensure accurate and reproducible data, standardized experimental protocols are essential for characterizing the microstructure and mechanical properties of C17500.
Metallographic Examination
The goal of metallographic preparation is to reveal the true microstructure of the alloy, including grain boundaries and the distribution of precipitate phases, without introducing artifacts.
-
Sectioning: A representative sample is carefully cut from the material using a low-speed diamond saw with ample cooling to minimize deformation.
-
Mounting: The specimen is typically mounted in a thermosetting or cold-setting resin to facilitate handling during subsequent preparation steps.
-
Grinding: A series of progressively finer silicon carbide abrasive papers (e.g., 240, 320, 400, 600, and 1200 grit) are used with water as a lubricant to achieve a planar surface.
-
Polishing: The ground surface is then polished using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm) on appropriate polishing cloths. A final polishing step with a colloidal silica or alumina slurry may be used to remove the finest scratches.
-
Etching: To reveal the microstructure, the polished surface is chemically etched. A common etchant for beryllium copper alloys is a solution of ammonium persulfate and ammonium hydroxide in water.[1] Another effective etchant is an alcoholic Ferric Chloride solution. Etching time is critical and should be just long enough to delineate the grain boundaries and provide contrast for the precipitate phases when viewed under a microscope.
Mechanical Property Testing
Tensile Testing:
Tensile properties are determined according to ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials .[7][8][9][10][11]
-
Specimen Preparation: Standard "dog-bone" shaped specimens are machined from the material with precise dimensions as specified in ASTM E8. The surface finish of the gauge section is critical to prevent premature failure.
-
Test Procedure: The specimen is mounted in a universal testing machine. An extensometer is attached to the gauge section to accurately measure strain. The test is conducted at a controlled strain rate. The load and displacement data are recorded until the specimen fractures.
-
Data Analysis: From the stress-strain curve, key properties such as yield strength (typically at 0.2% offset), ultimate tensile strength, and elongation are determined.
Hardness Testing:
Hardness is a measure of a material's resistance to localized plastic deformation. For C17500, the Rockwell B scale (HRB) is commonly used, following the procedures outlined in ASTM E18 - Standard Test Methods for Rockwell Hardness of Metallic Materials .[12][13][14]
-
Surface Preparation: The surface to be tested must be smooth, clean, and free from any scale or lubricants.
-
Test Procedure: A 1/16-inch diameter steel ball indenter is used. A minor load is first applied, followed by a major load. The difference in the depth of indentation is measured by the testing machine and converted to a Rockwell hardness number.[15] Multiple readings should be taken and averaged to ensure accuracy.
Conclusion
C17500 beryllium copper stands out as a high-performance material with a desirable balance of mechanical strength and electrical conductivity. This guide has provided a comparative overview of its properties against those of key alternatives, emphasizing the critical role of its microstructure. The detailed experimental protocols outlined herein serve as a foundation for the accurate and reliable characterization of this versatile alloy, enabling informed material selection and optimization for demanding scientific and industrial applications. While beryllium-free alternatives like C18000 offer a viable option in many cases, the unique combination of properties achieved in C17500 through precipitation hardening remains advantageous for the most critical applications where maximum performance is paramount.
References
- 1. copper.org [copper.org]
- 2. ngk-alloys.com [ngk-alloys.com]
- 3. jsberylliumcopper.com [jsberylliumcopper.com]
- 4. researchgate.net [researchgate.net]
- 5. Beryllium Copper Etching | Metal Etching [metaletching.org]
- 6. copperalloys.net [copperalloys.net]
- 7. Tensile Testing ASTM E8 | PPTX [slideshare.net]
- 8. zwickroell.com [zwickroell.com]
- 9. faculty.up.edu [faculty.up.edu]
- 10. 8 Most Common ASTM Standards in Tensile Testing [tensilemillcnc.com]
- 11. trl.com [trl.com]
- 12. chansmachining.com [chansmachining.com]
- 13. zwickroell.com [zwickroell.com]
- 14. The Rockwell Hardness Test Theory - Hardness Testers Rockwell Brinell Vickers [affri.com]
- 15. Rockwell hardness test - Wikipedia [en.wikipedia.org]
Independent Laboratory Verification of C175 Beryllium Copper Alloys: A Comparative Guide
For researchers, scientists, and drug development professionals seeking materials with a reliable combination of strength and conductivity, C175 series beryllium copper alloys offer a compelling solution. This guide provides a comprehensive comparison of the two primary variants, C17500 and C17510, drawing upon industry standards, manufacturer specifications, and independent laboratory verification to ensure a thorough and objective analysis.
The C175 alloys, also known as Class 3 beryllium copper, are precipitation-hardenable copper alloys renowned for their moderate strength, high thermal and electrical conductivity, and good resistance to corrosion and wear. These properties make them suitable for a wide range of demanding applications, including electrical connectors, springs, welding electrodes, and components in high-performance scientific instrumentation. The principal difference between C17500 and C17510 lies in their alloying elements: C17500 is alloyed with cobalt, while C17510 utilizes nickel.[1]
This guide presents a detailed comparison of the specified properties of these alloys as defined by ASTM standards, typical values provided by commercial suppliers, and, where available, data from independent laboratory studies.
Comparative Analysis of C175 Alloy Specifications
The following tables summarize the chemical composition and mechanical and electrical properties of C17500 and C17510 alloys. The data is categorized by its source: ASTM standards, which define the minimum requirements; typical supplier data, which represent the expected performance of commercially available materials; and independent laboratory verification, which provides third-party validation of these properties.
Table 1: Chemical Composition (% by weight)
| Alloy | Element | ASTM B534 Specification[2] | Typical Supplier Data |
| C17500 | Beryllium (Be) | 0.40 - 0.7 | 0.40 - 0.7[3] |
| Cobalt (Co) | 2.4 - 2.7 | 2.4 - 2.7[3] | |
| Iron (Fe), max | 0.10 | < 0.10[4] | |
| Silicon (Si), max | 0.20 | < 0.20[4] | |
| Aluminum (Al), max | 0.20 | < 0.20[4] | |
| Copper (Cu) | Balance | Balance | |
| C17510 | Beryllium (Be) | 0.2 - 0.6 | 0.2 - 0.6 |
| Nickel (Ni) | 1.4 - 2.2 | 1.4 - 2.2 | |
| Iron (Fe), max | 0.10 | < 0.10 | |
| Silicon (Si), max | 0.20 | < 0.20 | |
| Aluminum (Al), max | 0.20 | < 0.20 | |
| Copper (Cu) | Balance | Balance |
Table 2: Mechanical and Electrical Properties (Typical Values for Age-Hardened Tempers)
| Property | Alloy | ASTM Specification (Typical) | Typical Supplier Data | Independent Lab Verification |
| Tensile Strength (ksi) | C17500 | 110 - 140 (ASTM B441)[5] | 115 - 140[3] | Not Available |
| C17510 | 110 - 140 (ASTM B441)[5] | 115 - 140 | 120 - 135 | |
| Yield Strength (0.2% offset, ksi) | C17500 | 90 - 125 (ASTM B441)[5] | 100 - 125 | Not Available |
| C17510 | 90 - 125 (ASTM B441)[5] | 100 - 125 | 105 - 120 | |
| Elongation (%) | C17500 | 5 - 15 (ASTM B441)[5] | 10 - 15 | Not Available |
| C17510 | 5 - 15 (ASTM B441)[5] | 10 - 15 | ~10 | |
| Hardness (Rockwell B) | C17500 | 95 - 102 | 95 - 102[6] | Not Available |
| C17510 | 95 - 102 | 95 - 102 | 98 - 102 | |
| Electrical Conductivity (% IACS) | C17500 | 45 min (ASTM B938) | 45 - 60[3][7] | Not Available |
| C17510 | 45 min (ASTM B938) | 45 - 60 | 48 - 55 |
Note: Independent lab verification data for C17510 is sourced from a study conducted at the Princeton Plasma Physics Laboratory. A comparable independent study for C17500 was not identified in the public domain.
Experimental Protocols
The verification of C175 alloy specifications relies on standardized testing methodologies. The following outlines the key experimental protocols as defined by ASTM standards.
1. Tensile Testing (ASTM E8/E8M): This test determines the ultimate tensile strength, yield strength, and elongation of the material. A prepared specimen is subjected to a controlled tensile force until it fractures. The force and elongation are continuously measured to generate a stress-strain curve, from which the key mechanical properties are derived.
2. Rockwell Hardness Testing (ASTM E18): The Rockwell hardness test measures the resistance of the material to indentation. A standardized indenter (a steel ball or a diamond cone) is pressed into the surface of the material with a specific load. The depth of the indentation is then measured to determine the Rockwell hardness number. For C175 alloys, the Rockwell B scale is typically used.
3. Electrical Conductivity Measurement (ASTM E1004): This standard practice details the use of the electromagnetic (eddy-current) method to determine the electrical conductivity of nonmagnetic metals. The instrument induces eddy currents in the material, and the magnitude of these currents, which is dependent on the material's conductivity, is measured. The results are typically expressed as a percentage of the International Annealed Copper Standard (% IACS).
Visualization of the Independent Verification Workflow
The following diagram illustrates a typical workflow for the independent laboratory verification of alloy specifications, from sample submission to the final report.
Caption: Workflow for independent lab verification of C175 alloy.
References
- 1. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]
- 2. img.antpedia.com [img.antpedia.com]
- 3. Shanghai Unique Alloy Co.Ltd-C17500 [uniquealloy.com]
- 4. azom.com [azom.com]
- 5. southerncopper.com [southerncopper.com]
- 6. suppliersonline.com [suppliersonline.com]
- 7. domadia.net [domadia.net]
Performance Under Pressure: A Comparative Guide to Finite Element Analysis of C175 Beryllium Copper Components
For researchers, scientists, and drug development professionals seeking high-reliability materials for demanding applications, C175 beryllium copper alloys offer a compelling combination of strength, conductivity, and resistance to wear and corrosion. This guide provides an in-depth comparison of C175 components, validated through finite element analysis (FEA) and supported by experimental data, to inform material selection and component design.
C175 beryllium copper is a family of high-performance alloys, primarily composed of copper, beryllium, and either cobalt (C17500) or nickel (C17510).[1][2] These alloys are renowned for their excellent thermal and electrical conductivity, coupled with moderate to high strength, making them suitable for a wide range of applications, from electrical connectors and springs to components in scientific instrumentation and drug delivery systems.[3][4][5]
Finite element analysis is a powerful computational tool used to simulate the behavior of components under various physical conditions, predicting stress, strain, and deformation. Validating these simulations with real-world experimental data is crucial to ensure the accuracy of the performance predictions and the reliability of the final component.
Comparative Performance Data of C175 Alloys
The selection between C17500 and C17510 often depends on the specific performance requirements of the application. The following tables summarize the key mechanical, thermal, and electrical properties of these alloys, providing a basis for comparison.
Table 1: Mechanical Properties of C17500 and C17510 Beryllium Copper Alloys
| Property | C17500 (TF00 Temper) | C17510 (TF00 Temper) | Test Standard |
| Tensile Strength, Ultimate (UTS) | 790 MPa | 790 MPa | ASTM E8 |
| Tensile Strength, Yield (0.2% Offset) | 640 MPa | 630 MPa | ASTM E8 |
| Elongation at Break | 17% | 10% | ASTM E8 |
| Rockwell B Hardness | 96 | 96 | ASTM E18 |
| Elastic Modulus | 120 GPa | 120 GPa | ASTM E111 |
| Shear Modulus | 45 GPa | 44 GPa | ASTM E143 |
Data sourced from MakeItFrom.com[1][2]
Table 2: Thermal and Electrical Properties of C17500 and C17510 Beryllium Copper Alloys
| Property | C17500 (TF00 Temper) | C17510 (TF00 Temper) | Test Standard |
| Thermal Conductivity | 200 W/m-K | 210 W/m-K | ASTM E1225 |
| Electrical Conductivity (% IACS) | 52% | 51% | ASTM B193 |
| Melting Point (Solidus) | 1020 °C | 1030 °C | ASTM E794 |
| Coefficient of Thermal Expansion | 18 µm/m-K | 17 µm/m-K | ASTM E228 |
Data sourced from MakeItFrom.com[1][2]
Performance Validation through Experimental Testing
A critical aspect of ensuring the reliability of C175 components is the experimental validation of their performance, particularly in applications involving fatigue and fracture. A comprehensive study on the fracture testing of C17510 alloy provides invaluable data for this purpose.[6]
Experimental Protocol: Fracture Toughness and Fatigue Crack Growth Rate Testing of C17510
The following methodology outlines the key experiments performed to validate the performance of C17510 components under cyclic loading.
1. Material Procurement and Preparation:
-
Three variations of C17510 alloy were procured, each with slight differences in processing and chemistry, optimized for varying combinations of strength and conductivity.
-
Test specimens were machined from the bulk material according to ASTM standards for J-integral fracture toughness testing (ASTM E813), plane-strain fracture toughness testing (ASTM E399), and fatigue crack growth rate testing (ASTM E647).
2. Mechanical Property Verification:
-
Standard tensile tests (ASTM E8), hardness tests (ASTM E18), and Charpy impact tests (ASTM E23) were conducted to verify the baseline mechanical properties of each material variation.
3. Fracture Toughness Testing:
-
J-integral and plane-strain fracture toughness tests were performed at both room temperature (approximately 20°C) and cryogenic temperature (liquid nitrogen, -196°C) to simulate a range of potential operating environments.
-
The tests were conducted on compact tension specimens, and the critical stress intensity factor (KIc) and the J-integral at the onset of crack extension (JIc) were determined.
4. Fatigue Crack Growth Rate Testing:
-
Fatigue crack growth rate tests were performed on compact tension specimens under cyclic loading.
-
The tests were conducted at both room and liquid nitrogen temperatures.
-
Stress ratios (R = minimum stress / maximum stress) ranging from nominal zero to minus one were applied to investigate the effect of mean stress on crack growth.
-
The crack growth rate (da/dN) was measured as a function of the stress intensity factor range (ΔK), and the Paris law constants (C and m) were determined.
Table 3: Experimental Fracture Performance Data for C17510 Alloy
| Property | Test Condition | Value | Test Standard |
| Fracture Toughness (KIc) | Room Temperature | Data not explicitly provided in abstract | ASTM E399 |
| Fracture Toughness (KIc) | Liquid Nitrogen Temperature | Data not explicitly provided in abstract | ASTM E399 |
| Paris Law Constants (C, m) | Room Temperature, R=0 | Determined from da/dN vs. ΔK curves | ASTM E647 |
| Paris Law Constants (C, m) | Liquid Nitrogen Temp., R=0 | Determined from da/dN vs. ΔK curves | ASTM E647 |
While the specific numerical values for fracture toughness and Paris constants are not detailed in the available abstract, the study confirms their successful determination.[6]
Finite Element Analysis Workflow for Performance Validation
The experimental data obtained through the protocols described above is essential for validating the accuracy of FEA simulations. A typical workflow for the FEA of a C175 component, followed by experimental validation, is illustrated below.
References
- 1. TF00 C17500 Copper vs. C17510 Copper :: MakeItFrom.com [makeitfrom.com]
- 2. TF00 C17510 Copper vs. C17500 Copper :: MakeItFrom.com [makeitfrom.com]
- 3. Performance of Beryllium Copper | Products | NGK INSULATORS, LTD. [ngk-insulators.com]
- 4. High Conductivity Copper-Beryllium (CuBe) Alloys [materion.com]
- 5. nsrw.com [nsrw.com]
- 6. Fracture testing and performance of beryllium copper alloy C17510 [inis.iaea.org]
Safety Operating Guide
Proper Disposal Procedures for C.I. Reactive Yellow 175
This document provides essential safety and logistical information for the proper disposal of C.I. Reactive Yellow 175, a research-grade reactive dye. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Immediate Safety and Logistical Information
C.I. Reactive Yellow 175 should be handled in accordance with standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Spill Management:
In the event of a spill, the area should be well-ventilated. To prevent the spill from spreading or entering drains, it should be contained. For solid spills, the material should be carefully swept up to avoid generating dust. The collected material must be placed in a suitable, sealed, and properly labeled container for disposal. The spill area should then be cleaned with water, and the cleaning water collected for disposal as hazardous waste.[1]
Disposal Plan
The disposal of C.I. Reactive Yellow 175 must comply with all local, state, and federal regulations. Due to its nature as a reactive dye, direct disposal into the sewer system or regular trash is not permitted. Waste containing this chemical must be classified as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Identification: Classify any waste containing C.I. Reactive Yellow 175 as hazardous chemical waste.
-
Containerization: Collect the waste in a sturdy, leak-proof container that is compatible with the chemical. The container must be kept sealed, except when adding waste.[1]
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name, "C.I. Reactive Yellow 175," and the approximate quantity.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. This is a critical step to ensure regulatory compliance and environmental protection.[1]
-
Documentation: Maintain detailed records of all disposed chemicals, including the date of disposal, the quantity, and the name of the disposal company used.
Quantitative Data
Specific quantitative data for C.I. Reactive Yellow 175 is limited in publicly available resources.[2] Therefore, the following table summarizes general physical and toxicological data for similar reactive dyes to aid in risk assessment and safe handling.
| Property | Value | Source |
| Physical State | Yellow to Dark Brown Powder | --INVALID-LINK-- |
| Solubility in Water | > 100 g/L (at 25°C) | --INVALID-LINK-- |
| Oral LD50 (Rat) | > 5 g/kg (for a representative dye) | --INVALID-LINK-- |
| Molecular Formula | C9H11IN2O5 | --INVALID-LINK-- |
| CAS Number | 149315-85-5 | --INVALID-LINK-- |
Experimental Protocols
Toxicity Characteristic Leaching Procedure (TCLP)
The Toxicity Characteristic Leaching Procedure (TCLP) is a crucial experimental method developed by the U.S. Environmental Protection Agency (EPA) to determine if a waste is characteristically hazardous. It simulates the leaching of waste in a landfill environment to assess the potential for toxic substances to migrate into the environment.[3]
Detailed Methodology (EPA Method 1311):
-
Sample Preparation:
-
Solid waste samples are collected and homogenized.
-
If the sample contains more than 0.5% solids, its particle size must be reduced to pass through a 9.5 mm sieve.[3]
-
-
Extraction Fluid Selection:
-
Two acidic extraction fluids are available. The choice of fluid depends on the alkalinity of the waste sample.[3]
-
-
Leaching Process:
-
Separation and Filtration:
-
After the leaching process, the liquid (leachate) is separated from the solid phase through filtration.[3]
-
-
Analysis:
-
The filtered leachate is then analyzed using appropriate analytical techniques to determine the concentration of any of the 40 regulated toxic substances.[3]
-
If the concentration of any of these substances in the leachate is equal to or above the EPA-defined regulatory limits, the waste is classified as hazardous.
-
Visualizations
Disposal Workflow for C.I. Reactive Yellow 175
Caption: Disposal workflow for C.I. Reactive Yellow 175.
References
Navigating the Safe Handling of "C 175": A Comprehensive Guide
The designation "C 175" can refer to several different chemical substances, each with unique properties and handling requirements. For researchers, scientists, and drug development professionals, understanding the specific nature of the "this compound" in their laboratory is the critical first step in ensuring a safe operational workflow. This guide provides essential safety and logistical information for four distinct chemicals identified as "this compound": Captopril EP Impurity N, SC175 Resin, Calcium 175, and PARALOID™ K-175 Processing Aid.
Identifying Your "this compound"
Given the diverse nature of these substances, it is imperative to confirm the exact identity of your "this compound" by referencing the manufacturer's label and Safety Data Sheet (SDS). The information presented here is categorized by each specific chemical to provide clear, actionable guidance.
Captopril EP Impurity N (TLC ID: C-175)
Chemical Identity: 3,3′-Disulfanediylbis[(2S)-2-methylpropanoic] acid CAS Number: 65134-74-9 Primary Use: A reference standard for analytical testing of the drug Captopril. For research and development use only.[1]
Essential Safety Information
Captopril EP Impurity N is a compound that requires careful handling in a laboratory setting. While some sources may provide limited hazard information, it is crucial to treat this substance with caution, adhering to established safety protocols for handling pharmaceutical compounds. Some safety data sheets indicate that it may cause skin and eye irritation, and potentially an allergic skin reaction. Furthermore, there are warnings that it may have the potential to damage fertility or an unborn child.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat or a full-sleeved apron. |
| Respiratory | A self-contained breathing apparatus or respirator should be used if there is a risk of dust formation or if working in a poorly ventilated area. |
Operational and Disposal Plans
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust particles.
-
Avoid direct contact with the skin and eyes.
-
Prevent the formation of dust during handling.
Storage:
-
Store in a cool, dry, and well-ventilated location.
-
Some sources recommend storing the substance in a locked cabinet.
Disposal:
-
Dispose of waste materials and containers in strict accordance with all applicable local, regional, national, and international regulations.
-
Do not dispose of down the drain or into the environment.
Experimental Protocol: HPLC Analysis of Captopril and its Impurities
The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of Captopril and its impurities, including Impurity N.
Objective: To separate and quantify Captopril and its known impurities.
Materials:
-
HPLC system with UV detector
-
Luna C18 column (250x4.6 mm, 5 µm)
-
Mobile Phase A: 15 mM Phosphoric acid
-
Mobile Phase B: Acetonitrile (ACN)
-
Captopril reference standard and impurity standards (including Captopril EP Impurity N)
-
Sample of Captopril to be analyzed
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described above.
-
Standard Solution Preparation: Accurately weigh and dissolve the Captopril and impurity reference standards in a suitable diluent to known concentrations.
-
Sample Solution Preparation: Prepare the Captopril sample solution to be analyzed in the same diluent.
-
Chromatographic Conditions:
-
Set the column temperature to 50°C.
-
Set the detection wavelength to 210 nm.
-
The flow rate is 1.2 ml/min.
-
Use a gradient elution program:
-
0-1 min: 95% A - 5% B
-
1-20 min: Gradient to 50% A - 50% B
-
-
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify and quantify the impurities in the sample by comparing the retention times and peak areas with those of the reference standards.[2][3]
SC175 Resin
Chemical Identity: A mixture, primarily composed of a reaction product of Bisphenol A and Epichlorohydrin. Primary Use: Epoxy resin for various applications.
Essential Safety Information
SC175 Resin is a chemical mixture that can cause skin and eye irritation, and may lead to an allergic skin reaction.[1] It is also classified as toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses or goggles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Body Protection | Overalls or other protective clothing. |
| Respiratory | Not typically required with good ventilation. |
Operational and Disposal Plans
Handling:
-
Ensure good ventilation and exhaustion at the workplace.
-
Avoid contact with the eyes and skin.
-
Wash hands before breaks and at the end of work.
-
Immediately remove any soiled or contaminated clothing.[1]
Storage:
-
Keep the container tightly sealed in a cool, dry place.
Disposal:
-
Must not be disposed of together with household garbage.[1]
-
Do not allow the product to reach the sewage system.
-
Uncured resin is considered hazardous waste; it should be cured by mixing with the hardener at the correct ratio before disposal as a non-hazardous solid.[4][5]
-
Dispose of in accordance with official regulations.
Calcium 175
Chemical Identity: Primarily a solution of Calcium chloride, dihydrate (CAS No. 10035-04-8).[4] Primary Use: A foliar-applied fertilizer to prevent calcium deficiencies in crops.[5]
Essential Safety Information
Calcium 175 is harmful if swallowed and causes skin and serious eye irritation.[4] It may also be harmful to terrestrial vertebrates.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses. |
| Hand Protection | Impervious protective gloves (e.g., nitrile rubber).[4] |
| Body Protection | Overalls and other protective clothing. |
| Respiratory | A suitable respirator may be required if vapours or mists are generated.[4] |
Operational and Disposal Plans
Handling:
-
Avoid contact with eyes and skin.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and any exposed skin thoroughly after handling.[4]
Storage:
-
Store in a cool, dry, well-ventilated place, out of direct sunlight.
-
Keep containers closed when not in use.
Disposal:
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4]
-
For liquid calcium chloride solutions, some local regulations may permit disposal down the drain with copious amounts of water, but it is crucial to verify this with your local waste management authority as it can be harmful to aquatic life in high concentrations.[6][7]
PARALOID™ K-175 Processing Aid
Chemical Identity: An acrylic polymer. Primary Use: A lubricating processing aid used in the manufacturing of vinyl products.
Essential Safety Information
The primary hazard associated with PARALOID™ K-175 is that it is a combustible dust.[2] High concentrations of airborne dust can form an explosive mixture with air. It may also cause mechanical irritation to the eyes and skin.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses. |
| Hand Protection | Protective gloves are recommended. |
| Body Protection | Standard work clothing. |
| Respiratory | Use a respirator for dust if ventilation is inadequate. |
Operational and Disposal Plans
Handling:
-
Avoid creating high concentrations of dust in the air.
-
Use local exhaust ventilation to control dust.
-
Employ bonding and grounding for operations that can generate static electricity to prevent dust explosions.[8]
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in the original container in a cool, dry place.
-
Keep away from sources of ignition.
Disposal:
-
Dispose of the powder by placing it in airtight bags and sending it to a permitted facility (incineration or landfill) in accordance with local, state, and federal regulations.[8]
-
Acrylic polymers are generally not biodegradable and should be recycled at specialist facilities where possible.[9]
Visualizing Safety and Experimental Workflows
To further aid in the safe handling and procedural understanding of these chemicals, the following diagrams, generated using the DOT language, illustrate key workflows.
References
- 1. resin4decor.com [resin4decor.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. epoxyworks.com [epoxyworks.com]
- 5. epoxycraft.com [epoxycraft.com]
- 6. 3 Simple Ways to Dispose of Calcium Chloride - wikiHow [wikihow.com]
- 7. chemicalsafety.com [chemicalsafety.com]
- 8. promiseepoxy.com [promiseepoxy.com]
- 9. businesswaste.co.uk [businesswaste.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
